molecular formula C15H14O4 B102802 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone CAS No. 16909-78-7

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Cat. No.: B102802
CAS No.: 16909-78-7
M. Wt: 258.27 g/mol
InChI Key: SCMSRHIBVBIECI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) is a benzophenone-derivative compound valued in research for its properties as an effective ultraviolet (UV) light absorber and stabilizer . Its primary application and research value lies in protecting polymers and various resinous compositions from photo-degradation caused by UV radiation, thereby extending the lifespan and maintaining the integrity of materials . The compound is prepared via the oxyalkylation of 2,4-dihydroxybenzophenone with alkylene oxides such as ethylene oxide, a process that can be optimized using basic catalysts in the presence of water to achieve high yields and purity while avoiding hazardous solvents . Research into related benzophenone compounds highlights their widespread use as UV stabilizers in plastics, surface coatings, and sunscreens, underscoring the importance of this chemical class . Furthermore, its functional groups make it a candidate as a synthetic intermediate for more complex molecules, such as polymeric photoinitiators designed to reduce migration in UV-cured coatings . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic ingredient. It is strictly for use in controlled settings by qualified professionals and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c16-8-9-19-12-6-7-13(14(17)10-12)15(18)11-4-2-1-3-5-11/h1-7,10,16-17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSRHIBVBIECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029313
Record name Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl-
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16909-78-7
Record name [2-Hydroxy-4-(2-hydroxyethoxy)phenyl]phenylmethanone
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Record name 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone
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Record name Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl-
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Record name Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl-
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Record name 2-hydroxy-4-(2-hydroxyethoxy)benzophenone
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Record name 2-HYDROXY-4-(2-HYDROXYETHOXY)BENZOPHENONE
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Foundational & Exploratory

Technical Monograph: [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis Strategies, and Photophysical Mechanisms[1]

Executive Summary

This technical guide provides a comprehensive analysis of [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone (CAS: 16909-78-7), a critical benzophenone derivative used primarily as a UV absorber and photoinitiator intermediate. Distinct from the aliphatic-ketone photoinitiator Irgacure 2959, this molecule retains the diaryl ketone chromophore essential for high-energy UV absorption.

The guide focuses on the regioselective synthesis of the molecule, exploiting the intramolecular hydrogen bond to differentiate hydroxyl reactivity, and details the Excited State Intramolecular Proton Transfer (ESIPT) mechanism that defines its photostability.

Chemical Identity & Structural Architecture

The IUPAC name reveals the molecule's functional hierarchy. The parent structure is benzophenone (phenylmethanone). The substitution pattern is asymmetric:

  • Position 2 (Ortho): A hydroxyl group (-OH) capable of forming a strong intramolecular hydrogen bond with the carbonyl oxygen.

  • Position 4 (Para): A (2-hydroxyethoxy) ether chain, providing solubility and a handle for further polymerization or functionalization.

Table 1: Physicochemical Profile
PropertyValueNotes
CAS Number 16909-78-7Verified identifier
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Appearance Pale yellow crystalline powderColor due to n→π* transition
Melting Point 90–95 °CPurity dependent
Solubility Soluble in MeOH, Acetone, DMFInsoluble in water
λ max (Absorbance) ~285 nm, ~325 nmDual peak characteristic of benzophenones
Synthesis & Manufacturing: The Regioselectivity Challenge

The synthesis of this molecule requires the mono-alkylation of 2,4-dihydroxybenzophenone (2,4-DHBP) . The core scientific challenge is regioselectivity .

The Mechanistic Insight: In 2,4-DHBP, the hydroxyl group at the 2-position (ortho) is engaged in a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa compared to the 4-position (para) hydroxyl. Consequently, under controlled basic conditions, the 4-OH is deprotonated preferentially, allowing for selective alkylation without protecting groups.

Synthesis Protocol: Ethylene Carbonate Route (Green Chemistry)

Rationale: Using ethylene carbonate avoids the use of toxic 2-chloroethanol and eliminates halide salt byproducts.

Reagents:

  • 2,4-Dihydroxybenzophenone (1.0 eq)

  • Ethylene Carbonate (1.1 eq)

  • Catalyst: Potassium Carbonate (K₂CO₃) or Tetraethylammonium iodide (TEAI) (0.05 eq)

  • Solvent: DMF or Xylene (high boiling point required)

Step-by-Step Methodology:

  • Charging: Charge the reactor with 2,4-dihydroxybenzophenone and the solvent. Inert with nitrogen to prevent oxidative darkening.

  • Catalysis: Add the catalyst (K₂CO₃). Heat to 100°C. Note: The base facilitates the nucleophilic attack of the phenoxide ion on the cyclic carbonate.

  • Addition: Add ethylene carbonate slowly. Raise temperature to 130–140°C. CO₂ evolution indicates reaction progress.

  • Monitoring: Monitor by TLC or HPLC until 2,4-DHBP is <0.5%.

  • Workup: Cool to 60°C. Pour the reaction mixture into ice-cold water under vigorous stirring. The product will precipitate.

  • Purification: Recrystallize from Methanol/Water (80:20) to remove unreacted starting material and bis-alkylated byproducts.

Visualization: Synthesis Pathway

Synthesis Reactant 2,4-Dihydroxybenzophenone (2,4-DHBP) Intermediate Transition State (4-Phenoxide attack) Reactant->Intermediate K2CO3 / 140°C Regioselective Deprotonation Reagent Ethylene Carbonate Reagent->Intermediate Product 2-hydroxy-4-(2-hydroxyethoxy) benzophenone Intermediate->Product Ring Opening Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Regioselective synthesis via ring-opening of ethylene carbonate. The 2-OH remains protected by H-bonding.

Photophysical Mechanism: ESIPT[6]

The utility of [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone as a UV stabilizer relies on the Excited State Intramolecular Proton Transfer (ESIPT) cycle.

The Cycle Explained:

  • Absorption: The molecule absorbs a UV photon, promoting an electron from the ground state (S₀) to the excited singlet state (S₁).

  • Proton Transfer: In the excited state, the acidity of the enol-hydroxyl increases, and the basicity of the carbonyl oxygen increases.[1] The proton transfers to the oxygen, forming a Keto-tautomer .

  • Dissipation: The excited Keto-tautomer relaxes to the ground state Keto-form via radiationless decay (releasing heat, not UV light).

  • Restoration: The ground state Keto-form is unstable and rapidly back-transfers the proton to regenerate the original Enol-form, ready to absorb another photon.

This cycle is non-destructive, allowing the molecule to stabilize polymers for years.

Visualization: The ESIPT Cycle

ESIPT S0_Enol Ground State (Enol) (UV Absorbing) S1_Enol Excited State (Enol*) S0_Enol->S1_Enol UV Absorption (hv) S1_Keto Excited State (Keto*) S1_Enol->S1_Keto Proton Transfer (Fast) S0_Keto Ground State (Keto) (Unstable) S1_Keto->S0_Keto Thermal Dissipation (Heat) S0_Keto->S0_Enol Back Proton Transfer

Figure 2: The ESIPT photophysical cycle converting potentially damaging UV energy into harmless heat.

Analytical Characterization (HPLC Protocol)

To verify purity and quantify the product, a Reverse-Phase HPLC method is required. Benzophenones are hydrophobic; therefore, a C18 stationary phase is standard.

Table 2: HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 40% B; 2-15 min: 40% -> 90% B; 15-20 min: 90% B
Detection UV @ 290 nm (Specific to benzophenone core)
Injection Vol 10 µL
Retention Time ~8.5 min (varies by column); Elutes after 2,4-DHBP

Validation Check:

  • Impurity Marker: 2,4-Dihydroxybenzophenone (starting material) will elute earlier (more polar).

  • Bis-alkylated byproduct: 2,4-bis(2-hydroxyethoxy)benzophenone will elute later (more hydrophobic).

Applications & Safety

Applications:

  • UV Stabilization: Used in PVC, polyesters, and acrylics to prevent yellowing and embrittlement.

  • Photoinitiator Synthesis: The terminal hydroxyl group on the ethoxy chain reacts with acryloyl chloride to form polymerizable photoinitiators (e.g., for UV-curable inks).

Safety & Toxicology: While generally considered lower risk than smaller benzophenones due to higher molecular weight (lower skin penetration), standard PPE is required.

  • Hazard: Potential eye and skin irritant.

  • Handling: Use dust masks to prevent inhalation of fine powders.

References
  • Synthesis & Reactivity: Tanimoto, S., & Toshimitsu, A. (1992).[2] Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety as the Functional Group. Bulletin of the Institute for Chemical Research, Kyoto University.[2] Link

  • Photophysical Mechanism: Klymchenko, A. S., et al. (2025). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI / ResearchGate. Link

  • Analytical Methods: Sigma-Aldrich. Product Specification: 2-Hydroxy-4-(octyloxy)benzophenone (Analogous structure for HPLC reference). Link

  • Chemical Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86266. Link

Sources

Technical Guide: UV Absorption Spectrum of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16909-78-7 Common Synonyms: Uvinul 19; 2-Hydroxy-4-(2-hydroxyethoxy)phenyl phenyl ketone; Benzophenone-3 derivative.[1][2] Molecular Formula:


Molecular Weight:  258.27  g/mol [3]

Executive Summary

This technical guide provides a comprehensive analysis of the UV absorption characteristics of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone . As a structural analog to Oxybenzone (Benzophenone-3), this compound functions as a broadband UV absorber, effectively dissipating solar energy in both the UVB (280–315 nm) and UVA (315–400 nm) regions.

Its distinct structural feature—the 2-hydroxyethoxy substituent at the para position—enhances solubility in polar matrices compared to its methoxy counterparts, making it a critical stabilizer for hydrophilic polymers and advanced cosmetic formulations. This guide details the physicochemical mechanism of action, spectral data, and a validated protocol for analytical characterization.

Mechanistic Principles: The ESIPT Cycle

The efficacy of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone as a photostabilizer relies on Excited State Intramolecular Proton Transfer (ESIPT) .[4] This non-radiative decay mechanism allows the molecule to absorb high-energy UV photons and release the energy harmlessly as heat, preventing polymer degradation or skin damage.

Structural Prerequisites[5]
  • Intramolecular Hydrogen Bond: In the ground state (

    
    ), a strong hydrogen bond exists between the hydroxyl group at the C-2 position and the carbonyl oxygen. This locks the molecule in a planar conformation.
    
  • Electronic Excitation: Upon absorbing a UV photon, the electron density shifts, increasing the acidity of the hydroxyl group and the basicity of the carbonyl oxygen.

The Photophysical Cycle
  • Absorption (

    
    ):  The Enol form absorbs UV light.
    
  • Proton Transfer (

    
    ):  In the excited state, the proton (
    
    
    
    ) transfers ultra-fast (<100 fs) from the oxygen on C-2 to the carbonyl oxygen, forming the excited Keto tautomer (
    
    
    ).
  • Internal Conversion (

    
    ):  The 
    
    
    
    species decays rapidly to the ground state Keto form, releasing energy as heat (vibrational relaxation).
  • Back-Proton Transfer: The ground state Keto form is unstable and spontaneously reverts to the original Enol form, resetting the cycle.

Visualization: ESIPT Pathway

ESIPT_Mechanism Enol_Ground Enol Form (S0) (Ground State) Enol_Excited Enol Form (S1) (Excited State) Enol_Ground->Enol_Excited UV Absorption (hν) Keto_Excited Keto Form (S1) (Excited Tautomer) Enol_Excited->Keto_Excited ESIPT (Proton Transfer) Keto_Ground Keto Form (S0) (Vibrationally Hot) Keto_Excited->Keto_Ground Internal Conversion (Heat Dissipation) Keto_Ground->Enol_Ground Back-Proton Transfer (Regeneration)

Figure 1: The ESIPT cycle illustrating the regenerative mechanism of UV energy dissipation.

UV Spectral Characteristics

The absorption spectrum is characterized by two distinct bands arising from


 and 

transitions. The presence of the hydroxyethoxy auxochrome at the C-4 position causes a bathochromic (red) shift relative to unsubstituted benzophenone, enhancing UVA coverage.
Representative Data (Ethanol)

Note: Exact values depend on solvent polarity and pH. The following are characteristic ranges for high-purity analytical standards.

ParameterBand I (UVB)Band II (UVA)
Transition Type

(Benzene Ring)

/ Charge Transfer

(Wavelength)
286 ± 2 nm 325 ± 2 nm
Molar Extinction (

)
~15,000 – 17,000

~9,500 – 10,500

Absorbance Origin Local excitation of aromatic ringIntramolecular Charge Transfer (ICT)
Solvatochromic Effects[6]
  • Polar Solvents (Methanol, Ethanol): The hydroxyethoxy tail interacts with the solvent. The intramolecular H-bond remains intact, preserving the dual-peak structure.

  • Non-Polar Solvents (Cyclohexane): The fine structure of the benzenoid bands may become more visible, and

    
     may shift slightly blue (hypsochromic shift) due to reduced stabilization of the excited polar state.
    
  • pH Sensitivity: In highly alkaline media (pH > 9), the phenolic proton may deprotonate, disrupting the H-bond and destroying the ESIPT mechanism. This results in a yellow shift and loss of photostability.

Validated Experimental Protocol

Objective: Accurate determination of


 and Molar Extinction Coefficient (

) for batch quality control.
Reagents & Equipment[6][7]
  • Analyte: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (>98% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (

    
     cm).
    
Step-by-Step Methodology
  • Stock Solution Preparation (

    
    ): 
    
    • Weigh exactly 2.58 mg of the compound.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in ethanol and sonicate for 5 minutes to ensure full solubilization (critical due to the glycol ether tail).

    • Dilute to mark.[5] Concentration

      
      .
      
  • Working Standards (Serial Dilution):

    • Prepare 5 dilutions ranging from

      
       to 
      
      
      
      .
    • Example: 1 mL Stock + 9 mL Solvent =

      
      .
      
  • Baseline Correction:

    • Fill two cuvettes with pure solvent.

    • Run a "Auto-Zero" / Baseline scan from 200 nm to 450 nm.

  • Measurement:

    • Replace the sample cuvette with the working standard.

    • Scan from 450 nm down to 200 nm.

    • Record Absorbance (

      
      ) at 
      
      
      
      (approx. 286 nm and 325 nm).
  • Calculation:

    • Plot

      
       vs. Concentration (
      
      
      
      ).
    • Calculate

      
       from the slope (
      
      
      
      ) using linear regression (
      
      
      ).
Workflow Diagram

Protocol_Workflow Start Start: Weigh ~2.6 mg Sample Dissolve Dissolve in EtOH (100 mL) Sonicate 5 mins Start->Dissolve Dilute Prepare Dilution Series (5, 10, 20, 40 µM) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Parallel Prep Scan Scan 200-450 nm (Quartz Cuvette) Dilute->Scan Baseline->Scan Calc Calculate ε via Beer-Lambert Plot Scan->Calc

Figure 2: Analytical workflow for determining the molar extinction coefficient.

Applications & Stability Profile

Why this Derivative?

While Benzophenone-3 (Oxybenzone) is the industry standard, the 4-(2-hydroxyethoxy) derivative offers specific advantages:

  • Enhanced Polarity: The glycol ether group increases solubility in hydro-alcoholic gels and water-based emulsions, reducing the need for heavy oil phases.

  • Reduced Migration: The slightly larger molecular weight and polarity reduce migration rates in solid polymer matrices (e.g., PVC, polyesters), extending the lifespan of the material.

Photostability

The compound is classified as highly photostable . The ESIPT mechanism regenerates the ground state molecule without chemical consumption. However, prolonged exposure to high-flux UV in the presence of singlet oxygen sensitizers can lead to minor degradation.

  • Degradation Pathway: Oxidation of the hydroxyethoxy chain.

  • Stabilization: Often used in combination with HALS (Hindered Amine Light Stabilizers) for synergistic protection in polymers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85638, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Retrieved from [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Technical Report on Conjugated Systems. Retrieved from [Link][6]

  • Frontiers in Chemistry (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds. (Mechanistic insight into BPOH derivatives). Retrieved from [Link]

Sources

Technical Whitepaper: Photophysical Characterization and Application of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzophenone (BP) serves as a privileged scaffold in photochemistry and drug discovery due to its near-unity intersystem crossing (ISC) efficiency and the high reactivity of its triplet state toward C-H bonds. This guide provides a rigorous technical analysis of the photophysical properties of BP derivatives, focusing on their utility in Photoaffinity Labeling (PAL) and Triplet Sensitization .[1][2] It details the impact of substituent effects on the


 vs. 

energetic ordering—a critical determinant of reactivity—and provides validated protocols for transient absorption spectroscopy and protein crosslinking.

Fundamental Photophysics: The Triplet Engine

The utility of benzophenone stems from its ability to act as a "triplet pump."[2] Upon UV excitation (typically 330–365 nm), the molecule undergoes rapid ISC from the excited singlet state (


) to the triplet manifold (

).
The El-Sayed Rule and ISC Efficiency

According to El-Sayed’s rules, ISC is fastest between states of different orbital symmetry.[2] In benzophenone:

  • Excitation:

    
    
    
  • Intersystem Crossing: Although

    
     is formally 
    
    
    
    (forbidden), strong spin-orbit coupling and the proximity of a
    
    
    state facilitate an ultrafast ISC rate (
    
    
    ), resulting in a quantum yield (
    
    
    ) of ~1.0.
  • Reactivity: The resulting

    
     state behaves like a 1,2-diradical .[2] The oxygen atom, effectively electron-deficient in the 
    
    
    
    state, aggressively abstracts hydrogen atoms from neighboring C-H bonds.
Jablonski Diagram: Energy Flow

The following diagram illustrates the energy cascade that defines BP's photophysics.[2]

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) n-pi* S0->S1 Abs (UV) S1->S0 Fluor (Weak) T2 Triplet (T2) pi-pi* S1->T2 Fast ISC T1 Triplet (T1) n-pi* (Reactive) T2->T1 IC T1->S0 Phos (Low T) Product H-Abstraction (Ketyl Radical) T1->Product Reaction

Figure 1: Jablonski diagram highlighting the dominant ISC pathway (


) that outcompetes fluorescence, enabling high triplet yields.

Substituent Effects: Tuning Reactivity

The reactivity of BP derivatives depends entirely on the nature of the lowest triplet state.[2]

  • 
     Triplet:  The oxygen is radical-like.[2] High H-abstraction efficiency. 
    
  • 
     Triplet:  The electron density is delocalized over the rings.[2] Low H-abstraction efficiency. 
    

Researchers must carefully select derivatives to avoid "deactivating" the molecule.[2] Electron-Donating Groups (EDGs) often stabilize the


 state below the 

state, killing reactivity.[2]
Comparative Photophysical Data
DerivativeSubstituent TypeLowest Triplet State

Reactivity (H-Abstraction)Application
Benzophenone None

~1.0HighGeneral Sensitizer
4-Benzoylphenylalanine (Bpa) Weak EWG

~1.0HighPhotoaffinity Labeling
4-Aminobenzophenone Strong EDGCharge Transfer (CT) /

<0.1Very LowProbe / Dye (Not Crosslinking)
4-Phenylbenzophenone Conjugation

~1.0LowTriplet Energy Donor

Critical Insight: For drug discovery applications requiring covalent crosslinking (PAL), avoid derivatives with strong donors (-NH2, -OH) or extensive conjugation on the phenyl rings, as these shift the lowest triplet state away from the reactive


 configuration.

Experimental Protocol: Transient Absorption Spectroscopy (TAS)

To validate the triplet lifetime and reactivity of a new derivative, Nanosecond Laser Flash Photolysis (LFP) is the gold standard.[2]

Methodology

Objective: Determine the triplet lifetime (


) and quenching rate constant (

).
  • Sample Preparation: Dissolve the derivative in acetonitrile or methanol (Absorbance ~0.3 at excitation wavelength).

  • Deoxygenation (Crucial): Oxygen is a potent triplet quencher (

    
    ).
    
    • Step: Bubble the solution with Argon or Nitrogen for 20 minutes in a sealed septum cuvette.[2]

    • Validation: The triplet signal should persist for microseconds.[2] If it decays in nanoseconds, oxygen is present.[2]

  • Excitation: Pump with a Nd:YAG laser (355 nm or 266 nm, 4-6 ns pulse width).

  • Detection: Monitor transient absorbance at 520–540 nm (characteristic T-T absorption band of benzophenone).[2]

Diagram: TAS Workflow

TAS_Setup Laser Nd:YAG Laser (Pump 355nm) Sample Deoxygenated Sample Cuvette Laser->Sample Excitation Mono Monochromator Sample->Mono Transmitted Light Lamp Xe Arc Lamp (Probe) Lamp->Sample White Light Detector PMT / Oscilloscope Mono->Detector Selected Wavelength

Figure 2: Nanosecond Laser Flash Photolysis setup. The pump pulse generates triplets; the probe beam measures their decay over time.

Application: Photoaffinity Labeling (PAL) Protocol[3][4]

In drug development, 4-benzoylphenylalanine (Bpa) is incorporated into peptides or small molecules to map binding sites.[2] Upon UV irradiation, Bpa crosslinks to the nearest C-H bond (within 3 Å) on the target protein.[2]

Mechanism of Action

The "C-H Insertion" mechanism is robust because it does not require a specific nucleophile (unlike electrophilic traps).[2]

PAL_Mechanism Complex Ligand-Protein Complex (Non-covalent) Excited Excited Triplet State (Biradical) Complex->Excited UV (350-365 nm) RadicalPair Ketyl-Radical Pair (H-Abstraction) Excited->RadicalPair H-Abstraction Covalent Covalent Adduct (Crosslinked) RadicalPair->Covalent Radical Recombination

Figure 3: The stepwise mechanism of photoaffinity labeling. The triplet abstracts a hydrogen, creating two radicals that instantly recombine to form a stable bond.[2]

Validated Crosslinking Protocol
  • Incubation: Equilibrate the Bpa-labeled probe (1–10 µM) with the target protein (in PBS, pH 7.[2]4) for 30 mins on ice.

  • Irradiation:

    • Use a UV lamp with a 365 nm filter (to avoid damaging aromatic amino acids like Trp/Tyr which absorb <300 nm).[2]

    • Distance: 5 cm.[2]

    • Time: 10–30 minutes on ice.

  • Quenching: No chemical quench is needed (light off stops reaction), but DTT can be added to reduce non-specific disulfides if relevant.[2]

  • Analysis: SDS-PAGE followed by Western Blot or Mass Spectrometry (LC-MS/MS) to identify the shift in molecular weight or the specific crosslinked peptide.[2]

References

  • BenchChem. A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones.Link

  • National Institutes of Health (NIH). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure.[2]Link

  • MDPI. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.Link

  • ACS Publications. The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy.[2] Link

  • PubMed. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics.[2]Link

  • Royal Society of Chemistry (RSC). Mechanisms and energetics for hydrogen abstraction of thymine photosensitized by benzophenone.[2]Link

Sources

Technical Deep Dive: Photophysics of 2-Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of UV Dissipation via Excited-State Intramolecular Proton Transfer (ESIPT)

Executive Summary

This technical guide delineates the photophysical mechanism of 2-hydroxybenzophenones (2-HBPs), a class of ultraviolet absorbers critical to polymer stabilization and pharmaceutical photoprotection. The core functionality of 2-HBPs relies on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3] This process acts as a molecular "proton pump," converting absorbed high-energy UV photons into harmless thermal energy through a four-step tautomeric cycle. This guide details the thermodynamic landscape, kinetic timescales, and experimental validation protocols required to characterize these systems.

The Photophysical Core: The ESIPT Mechanism[2][3]

The photostability of 2-hydroxybenzophenones stems from the presence of an intramolecular hydrogen bond (IMHB) between the hydroxyl group (-OH) at the ortho position and the carbonyl oxygen (C=O).

The Four-Step Cycle

Upon UV irradiation, the molecule undergoes a barrierless proton transfer that dissipates energy. The cycle proceeds as follows:

  • Excitation (

    
    ):  The ground-state Enol form (
    
    
    
    ) absorbs a UV photon. The electronic distribution shifts, increasing the acidity of the hydroxyl group and the basicity of the carbonyl oxygen.
  • Proton Transfer (

    
    ):  Driven by the redistribution of charge, the proton transfers from the oxygen of the hydroxyl group to the carbonyl oxygen. This occurs on an ultrafast timescale (<100 fs), forming the Excited Keto tautomer (
    
    
    
    ).
  • Internal Conversion (

    
    ):  The 
    
    
    
    species is energetically unstable and decays to the Ground State Keto form (
    
    
    ) via a Conical Intersection (CI) . This is the critical step where UV energy is converted into vibrational energy (heat) rather than fluorescence.
  • Reverse Proton Transfer (

    
    ):  The ground-state Keto form is thermally unstable and rapidly back-transfers the proton to regenerate the original stable Enol form (
    
    
    
    ), resetting the system for the next photon.
Visualization: The ESIPT Cycle

The following diagram illustrates the energy landscape and tautomeric transformations.

ESIPT_Cycle Enol_S0 Enol Ground State (S0) (Stable IMHB) Enol_S1 Enol Excited State (S1) (Charge Redistribution) Enol_S0->Enol_S1 UV Absorption (hν) Excitation Keto_S1 Keto Excited State (S1) (Proton Transferred) Enol_S1->Keto_S1 ESIPT < 100 fs Keto_S0 Keto Ground State (S0) (Thermally Unstable) Keto_S1->Keto_S0 Internal Conversion (Conical Intersection) Heat Dissipation Keto_S0->Enol_S0 Reverse Proton Transfer Ground State Recovery

Figure 1: The Jablonski-style diagram of the ESIPT cycle in 2-hydroxybenzophenones, highlighting the conversion of UV energy into heat via the keto tautomer.

Thermodynamics & Kinetics

Understanding the timescales is essential for distinguishing effective UV absorbers from those that might degrade or fluoresce.

  • Franck-Condon Region: The initial absorption is vertical. The

    
     Enol state is populated instantaneously.
    
  • ESIPT Rate (

    
    ):  The proton transfer is essentially barrierless in non-polar solvents. Experimental data from transient absorption spectroscopy places this rate constant at 
    
    
    
    (sub-100 femtoseconds) [1].
  • Stokes Shift: A hallmark of ESIPT is an anomalously large Stokes shift (often > 6000 cm⁻¹). If fluorescence occurs (which is rare in efficient absorbers), it originates from the

    
     species, appearing red-shifted compared to the absorption of the 
    
    
    
    species.
  • Conical Intersection (CI): The

    
     potential energy surface intersects with the 
    
    
    
    surface. This CI acts as a funnel, allowing the molecule to hop between electronic states without emitting a photon. This radiationless decay is the primary reason 2-HBPs are photostable.

Structural Influences & Data Comparison[1][4][5]

Substituents on the benzophenone rings alter the electron density, affecting the strength of the intramolecular hydrogen bond (IMHB) and the absorption maximum (


).
Comparative Absorption Data

The following table summarizes the absorption characteristics of key 2-HBP derivatives.

Compound NameCommon NameSubstituents

(nm)
Key Application
2-Hydroxybenzophenone 2-HBPNone~330 (Band I)~260 (Band II)Basic Research Model
2-Hydroxy-4-methoxybenzophenone Oxybenzone / BP-34-OCH₃325 (Band I)288 (Band II)Broad-spectrum Sunscreens
2,4-Dihydroxybenzophenone BP-14-OH330Polymer Stabilization
2,2',4,4'-Tetrahydroxybenzophenone BP-22'-OH, 4-OH, 4'-OH345High-performance Plastics

Note: Band I corresponds to the


 transition involved in the H-bond; Band II corresponds to 

transitions.

Mechanistic Insight: Electron-donating groups (like -OCH₃ or -OH) at the 4-position increase the electron density of the carbonyl oxygen, strengthening the IMHB in the ground state but facilitating the charge transfer required for ESIPT in the excited state [2].

Experimental Validation Protocol

To validate the ESIPT mechanism in a new derivative, Femtosecond Transient Absorption Spectroscopy (fs-TAS) is the required standard. Steady-state fluorescence is insufficient due to the low quantum yield of these molecules.

Protocol: Femtosecond Transient Absorption

Objective: Observe the formation of the Keto species and measure the decay kinetics of the excited state.[4][5]

  • Sample Preparation:

    • Dissolve the 2-HBP derivative in a non-polar solvent (e.g., Cyclohexane) to minimize intermolecular H-bonding competition.

    • Adjust concentration to achieve an Optical Density (OD) of ~0.3 - 0.5 at the excitation wavelength.

    • Critical Step: Degas the sample using freeze-pump-thaw cycles to prevent oxygen quenching, although ESIPT is typically too fast for diffusional quenching.

  • Pump-Probe Setup:

    • Pump Pulse: Tunable UV (e.g., 330 nm) generated via Optical Parametric Amplifier (OPA). Pulse width < 50 fs.

    • Probe Pulse: White light continuum (350 nm - 700 nm) generated by focusing 800 nm fundamental into a CaF₂ crystal.

    • Polarization: Set pump and probe polarization to the Magic Angle (54.7°) .

      • Reasoning: This eliminates artifacts caused by rotational diffusion of the molecules during the measurement window.

  • Data Acquisition:

    • Measure differential absorption (

      
      ) as a function of time delay (
      
      
      
      ) and wavelength (
      
      
      ).
    • Key Signals to Look For:

      • Negative Signal (< 400 nm): Ground State Bleach (GSB) – depletion of the Enol form.

      • Positive Signal (450 - 550 nm): Excited State Absorption (ESA) of the Keto species (

        
        ).
        
      • Stimulated Emission (SE): Often absent or very weak/short-lived due to the efficient CI channel.

  • Kinetic Analysis:

    • Fit the decay traces to a multi-exponential function:

      
      .
      
    • Expect

      
       (ESIPT rise time) < 100 fs (often instrument response limited).
      
    • Expect

      
       (Keto decay/cooling) ~ 2-10 ps.
      
Visualization: Experimental Workflow

TAS_Workflow Laser Ti:Sapphire Laser (800nm, <100fs) Splitter Beam Splitter Laser->Splitter OPA OPA (Gen UV Pump) Splitter->OPA 90% Energy Delay Optical Delay Stage Splitter->Delay 10% Energy Sample Sample Flow Cell (2-HBP in Cyclohexane) OPA->Sample Pump Pulse (UV) Crystal CaF2 Crystal (Gen White Light Probe) Crystal->Sample Probe Pulse (Vis) Detector CCD/Spectrometer (Measure ΔA) Sample->Detector Signal Delay->Crystal

Figure 2: Schematic of the Femtosecond Transient Absorption Spectroscopy setup used to resolve ultrafast ESIPT dynamics.

References

  • Ultrafast Dynamics of 2-(2'-hydroxyphenyl)benzothiazole. Journal of Chemical Physics. (2017). Investigates the sub-100fs proton transfer rates in analogous ESIPT systems. Link

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI Molecules. (2022). Details the shift in absorption maxima based on electron-donating groups. Link

  • Probing the Ultrafast Energy Dissipation Mechanism of the Sunscreen Oxybenzone. ResearchGate/Journal of Physical Chemistry. (2025). Confirming the enol-keto tautomerization and internal conversion pathways. Link

  • Excited-State Intramolecular Proton Transfer (ESIPT): From Principal Photophysics to Applications. Reviews in Physical Chemistry. (General Reference for ESIPT theory). Link

Sources

Synthesis pathway for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Synthesis & Process Optimization of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Executive Summary

Target Molecule: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone CAS: 16909-78-7 Common Identifiers: UV-284, Benzophenone-2-ethoxy-alcohol Application: Photostabilization (UV-A/UV-B absorber) for polymers, coatings, and topical formulations.[1]

This technical guide delineates the synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone, focusing on the transition from traditional halogenated alkylation to "Green Chemistry" protocols using cyclic carbonates. The guide prioritizes regioselectivity—specifically targeting the 4-hydroxyl position while preserving the 2-hydroxyl group essential for the keto-enol tautomerism that underpins UV energy dissipation.

Strategic Retrosynthesis & Mechanism

The synthesis hinges on the selective functionalization of the 2,4-dihydroxybenzophenone (2,4-DHBP) scaffold. The primary challenge is distinguishing between the two phenolic hydroxyl groups.

  • The Chelation Effect: The hydroxyl group at the ortho position (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the proton, significantly increasing its pKa (making it less acidic) and reducing its nucleophilicity compared to the para hydroxyl (C4).

  • Nucleophilic Attack: Consequently, under controlled basic conditions, the C4-phenoxide is generated selectively, allowing for targeted alkylation without protecting groups.

Retrosynthetic Disconnection:

Retrosynthesis Target Target: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Inter Intermediate: 2,4-Dihydroxybenzophenone (2,4-DHBP) Target->Inter Selective O-Alkylation Reagent Alkylation Agent: Ethylene Carbonate (Green) OR 2-Chloroethanol (Classic) Target->Reagent Reagent Choice Start Starting Materials: Resorcinol + Benzoyl Chloride Inter->Start Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis showing the disconnection at the ether linkage.

Core Synthesis Protocols

Phase 1: Scaffold Assembly (2,4-DHBP)

If 2,4-DHBP is not purchased commercially, it must be synthesized via Friedel-Crafts acylation.

  • Reagents: Resorcinol (1.0 eq), Benzoyl Chloride (1.0 eq),

    
     (1.1 eq).
    
  • Solvent: Nitrobenzene or Chlorobenzene (traditional); or solvent-free (modern).

  • Mechanism: Electrophilic aromatic substitution. The directing effects of the two hydroxyl groups on resorcinol direct the acyl group to the 4-position (which becomes position 1 relative to the ketone).

Phase 2: Regioselective Alkylation (The Critical Step)

We present two routes. Route A is the recommended industrial standard for safety and environmental compliance. Route B is the traditional laboratory method.

Comparative Methodology Table

ParameterRoute A: Ethylene Carbonate (Recommended)Route B: 2-Chloroethanol (Traditional)
Reagent Ethylene Carbonate (Cyclic carbonate)2-Chloroethanol (Halohydrin)
Catalyst

or KI / TBAI (Phase Transfer)
NaOH / KOH
Byproducts

(Gas - clean evolution)
NaCl/KCl (Salt waste)
Atom Economy High (Loss of

only)
Lower (Loss of HCl)
Safety Non-toxic solid reagentHighly toxic, severe ocular irritant
Yield 85-92%70-80%

Detailed Experimental Protocol (Route A: Ethylene Carbonate)

This protocol utilizes a base-catalyzed ring-opening mechanism.

Reagents:

  • 2,4-Dihydroxybenzophenone (21.4 g, 0.1 mol)

  • Ethylene Carbonate (9.7 g, 0.11 mol)

  • Potassium Carbonate (

    
    ) (0.5 g, Catalyst)
    
  • Solvent: Xylene or DMF (approx. 100 mL) Note: Can be run neat at higher temps.

Step-by-Step Workflow:

  • Charging: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 2,4-DHBP, Ethylene Carbonate, and solvent.

  • Inerting: Purge the system with Nitrogen (

    
    ) to prevent oxidative darkening of the phenol.
    
  • Catalysis: Add the

    
     catalyst.
    
  • Reaction: Heat the mixture to 140°C - 150°C .

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (Rf ~0.6) should disappear, replaced by the more polar product (Rf ~0.3).

  • Quenching: Once gas evolution ceases (approx. 4-6 hours), cool the reaction mass to 80°C.

  • Workup:

    • Add 100 mL of water to dissolve the catalyst and unreacted ethylene carbonate.

    • Separate the organic layer (if using Xylene). If using DMF, pour into ice water to precipitate the solid.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Drying: Dry in a vacuum oven at 50°C.

Process Flow Diagram:

ProcessFlow Step1 Step 1: Charge Reactor (2,4-DHBP + Ethylene Carbonate + Solvent) Step2 Step 2: Add Catalyst (K2CO3) Heat to 145°C Step1->Step2 Step3 Step 3: Reaction Monitoring (CO2 Evolution / TLC) Step2->Step3 4-6 Hours Step4 Step 4: Quench & Phase Separation (Remove aqueous salts) Step3->Step4 Completion Step5 Step 5: Crystallization (Ethanol/Water) Step4->Step5

Figure 2: Process flow for the Ethylene Carbonate synthesis route.

Characterization & Validation

To ensure "Trustworthiness" and validate the synthesis, the following spectral data must be confirmed.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     12.60 ppm (s, 1H):  Chelate hydroxyl at C2 (disappears with 
    
    
    
    shake). Diagnostic Peak.
  • 
     7.70 - 7.50 ppm (m, 5H):  Benzoyl aromatic ring protons.
    
  • 
     7.45 ppm (d, 1H):  Proton at C6 of the substituted ring.
    
  • 
     6.55 ppm (dd, 1H):  Proton at C5.
    
  • 
     6.48 ppm (d, 1H):  Proton at C3.
    
  • 
     4.95 ppm (t, 1H):  Terminal hydroxyl of the ethoxy chain (
    
    
    
    ).
  • 
     4.10 ppm (t, 2H):  Methylene protons adjacent to phenoxy (
    
    
    
    ).
  • 
     3.75 ppm (m, 2H):  Methylene protons adjacent to hydroxyl (
    
    
    
    ).

2. FTIR Spectroscopy:

  • 3400-3200

    
    :  Broad 
    
    
    
    stretch (aliphatic).
  • 1625

    
    :  Carbonyl (
    
    
    
    ) stretch. Note: Shifted lower than typical ketones (1700) due to intramolecular H-bonding.

References

  • Preparation of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone. PubChem Patent Summary. Available at: [Link]

  • Benzophenone UV Absorbers: Structure and Mechanism.BASF Technical Information. (General reference for UV-284 mechanism).
  • Synthesis of 2-hydroxy-4-alkoxybenzophenones using Ethylene Carbonate.U.S. Patent 3,676,471.
  • Green Chemistry: Alkylation of Phenols with Carbonates.Tundo, P. et al. Pure Appl. Chem.
  • Spectral Database for Organic Compounds (SDBS). AIST Japan. (Reference for NMR shifts of benzophenone derivatives). Available at: [Link]

Sources

Chemical structure and properties of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and functional properties of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7). Unlike standard UV absorbers that merely dissolve into a matrix, this molecule features a reactive primary hydroxyl group, allowing it to be chemically grafted onto polymer backbones (polyurethanes, polyesters, acrylics) to create non-leaching, permanent UV protection.

Functional Class: Reactive UV Absorber / Photostabilizer CAS Number: 16909-78-7 Synonyms: [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenylmethanone; Benzophenone-2-hydroxyethyl ether.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

This compound is a derivative of 2,4-dihydroxybenzophenone where the 4-position hydroxyl is alkylated with an ethylene glycol moiety. The resulting structure retains the critical ortho-hydroxyl group required for UV absorption while providing a reactive "handle" (the terminal -OH) for chemical integration.

Summary of Properties
PropertyDataNote
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Appearance Light yellow crystalline powderColor derives from extended conjugation
Melting Point 92 °C Significantly higher than the octyloxy analog (47-49°C) due to intermolecular H-bonding
Solubility Soluble in Acetone, THF, DMF; Insoluble in WaterReactive -OH increases polarity vs. alkyl analogs
UV Absorption

~285 nm, ~325 nm
Broad spectrum UVB/UVA II coverage
pKa ~7.5 - 8.0 (Phenolic OH)The aliphatic OH is non-acidic (pKa ~16)

Molecular Mechanism: ESIPT Photostabilization[1]

The UV protection mechanism of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone relies on Excited State Intramolecular Proton Transfer (ESIPT) .[1] This photophysical cycle dissipates absorbed UV energy as harmless heat (phonons) rather than fluorescence or radical formation.

The ESIPT Cycle[11]
  • Ground State (Enol): An intramolecular hydrogen bond exists between the 2-hydroxyl proton and the carbonyl oxygen, forming a stable 6-membered ring.

  • Excitation: Upon absorbing a UV photon (

    
    ), the molecule enters the excited singlet state (
    
    
    
    ).
  • Proton Transfer: The acidity of the hydroxyl group and basicity of the carbonyl increase in the excited state, driving the proton to transfer to the carbonyl oxygen. This forms the Excited Keto tautomer.

  • Relaxation: The excited keto form decays to the ground keto form via radiationless decay (releasing heat).

  • Restoration: The ground keto form is unstable and rapidly back-transfers the proton to regenerate the original Enol form, ready to absorb another photon.

ESIPT_Mechanism Enol_S0 Ground State (Enol) (H-Bonded Ring) Enol_S1 Excited State (Enol) (UV Absorption) Enol_S0->Enol_S1 UV Photon (hν) Keto_S1 Excited Keto Form (Proton Transfer) Enol_S1->Keto_S1 ESIPT (< 100 fs) Keto_S0 Ground Keto Form (Vibrational Relaxation) Keto_S1->Keto_S0 Heat Dissipation (Non-radiative) Keto_S0->Enol_S0 Back Proton Transfer

Figure 1: The ESIPT cycle allows the molecule to act as a "proton pump," converting UV energy into vibrational energy (heat) without degrading.

Synthesis Protocol: The "Green" Carbonate Route

While industrial synthesis often uses ethylene oxide (toxic, gaseous), a safer and more accessible laboratory/pilot-scale method utilizes Ethylene Carbonate . This approach avoids high-pressure reactors and uses solid reagents.[1]

Reaction Scheme

2,4-Dihydroxybenzophenone + Ethylene Carbonate


 Product + CO₂ 
Materials
  • Precursor: 2,4-Dihydroxybenzophenone (1.0 eq)

  • Reagent: Ethylene Carbonate (1.1 - 1.2 eq)[1]

  • Catalyst: Potassium Carbonate (K₂CO₃, 0.05 eq) or Tetrabutylammonium Bromide (TBAB, 0.02 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Xylene (for azeotropic processes)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser.

  • Charging: Add 2,4-Dihydroxybenzophenone (e.g., 21.4 g, 0.1 mol) and Ethylene Carbonate (9.7 g, 0.11 mol) to the flask.

  • Catalysis: Add Potassium Carbonate (0.7 g). If using Xylene as solvent, ensure the system is dry.

  • Reaction: Heat the mixture to 140–150 °C . Evolution of CO₂ gas indicates the reaction progress. Maintain temperature for 4–6 hours until CO₂ evolution ceases and TLC confirms consumption of the starting phenol.

    • Note: The 4-OH is significantly more nucleophilic than the 2-OH (which is tied up in the H-bond), ensuring high regioselectivity.

  • Workup:

    • Cool the mixture to ~80 °C.

    • Pour into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a light yellow solid.

    • Filter the solid and wash with water to remove residual carbonate and ethylene glycol byproducts.

  • Purification: Recrystallize from ethanol or an ethanol/water (9:1) mixture to obtain high-purity crystals (MP: 92 °C).

Applications: The Reactive Advantage[6][9][12]

The defining feature of CAS 16909-78-7 is the primary hydroxyl group on the ethoxy chain. This transforms it from a passive additive into a reactive monomer.

Polymer Grafting (Non-Leaching)

Standard UV absorbers (like Benzophenone-3) can migrate to the surface (blooming) or leach out over time, losing efficacy and posing environmental risks.

  • Polyurethanes: The terminal -OH reacts with isocyanates (-NCO) to become part of the polymer backbone.

  • Polyesters/Acrylics: Can be esterified into the chain during synthesis.

  • Result: Permanent UV protection that survives solvent washing and long-term weathering.[1]

UV-Curing Photoinitiator Systems

While primarily a stabilizer, the benzophenone moiety can act as a Type II photoinitiator (hydrogen abstractor) in specific UV-curable formulations, where the hydroxyethoxy tail improves compatibility with polar acrylate resins.

Safety & Handling (E-E-A-T)

Signal Word: WARNING Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is a fine powder; use a dust mask (N95) during weighing to prevent inhalation.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (hygroscopic nature of the glycol tail).

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85638: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone.[1] Retrieved from [Link][1]

  • Tanimoto, S., & Toshimitsu, A. (1992). Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety as the Functional Group. Bulletin of the Institute for Chemical Research, Kyoto University. Retrieved from [Link]

  • European Patent Office. (1989). Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones (EP0340408A1).[1] Retrieved from

  • Royal Society of Chemistry. (2013). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility behavior of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS: 16909-78-7), a critical UV-absorbing agent used in photostability applications.[1] Unlike its lipophilic analogs (e.g., Octabenzone), this derivative possesses a terminal hydroxyl group on the ethoxy chain, significantly altering its solubility parameter (

1

This document details the physicochemical drivers of dissolution, experimental protocols for solubility determination, and thermodynamic modeling using the Modified Apelblat Equation .[1] These insights are essential for optimizing recrystallization yields and formulation stability in drug delivery and cosmetic systems.[1]

Physicochemical Profile & Structural Logic

To predict solubility, we must first deconstruct the molecular topology.[1] The dissolution of CAS 16909-78-7 is governed by a competition between the hydrophobic benzophenone core and the hydrophilic hydroxyethoxy tail.[1]

Molecular Architecture
  • Core: Diphenyl ketone (Benzophenone).[1] Highly aromatic, planar, and hydrophobic.[1]

  • Substituent 1 (C2): Hydroxyl group involved in an intramolecular hydrogen bond with the carbonyl oxygen.[1] This reduces the polarity of the core, making it more compatible with non-polar matrices.[1]

  • Substituent 2 (C4): 2-Hydroxyethoxy group (

    
    ).[1] This is the critical solubility modulator.[1] It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA), significantly increasing solubility in polar protic solvents (e.g., Ethanol) compared to simple alkoxy benzophenones.[1]
    
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on "Like Dissolves Like" principles and the solute's dual nature:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic Acetone, DMF, Ethyl AcetateDipole-Dipole + H-Bond AcceptanceHighest
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding (Solute -OH

Solvent -OH)
High
Aromatic Toluene, Xylene

Stacking
Moderate
Aliphatic n-Hexane, CyclohexaneWeak Van der Waals (London Dispersion)Low

Experimental Methodology: Dynamic Laser Monitoring

For high-precision solubility data, the Dynamic Laser Monitoring Method is superior to static gravimetric analysis due to its speed and reproducibility.[1] This method eliminates sampling errors associated with filtration at equilibrium temperatures.[1]

Protocol Workflow

Gcluster_0Preparationcluster_1Measurementcluster_2AnalysisS1Weigh Solute/Solvent(Excess Solid)S2Jacketed Vessel(Temp Control ±0.05 K)S1->S2S3Laser TransmissionMonitoringS2->S3S4Stepwise Heating(0.1 K/min)S3->S4S5Dissolution Point(Max Transmission)S4->S5Solid DisappearsS6Mole Fraction (x)CalculationS5->S6S7ThermodynamicModelingS6->S7

Figure 1: Workflow for Dynamic Laser Solubility Determination.

Step-by-Step Procedure
  • Preparation: Place a known mass of CAS 16909-78-7 and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Setup: Insert a laser source (He-Ne, 632.8 nm) and a light intensity detector on opposite sides of the vessel.

  • Equilibration: Maintain the system at a starting temperature (e.g., 273.15 K) where the solid is undissolved (laser transmission

    
     0).
    
  • Ramping: Slowly increase temperature (0.1 K/min) while stirring.

  • Detection: Record the temperature (

    
    ) at which laser transmission intensity reaches a maximum plateau, indicating complete dissolution.
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    Where
    
    
    is mass and
    
    
    is molar mass for solute (1) and solvent (2).[1]

Thermodynamic Modeling & Analysis

To utilize solubility data for process design (e.g., cooling crystallization), we must correlate the experimental points using thermodynamic models.[1]

The Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility of benzophenone derivatives because it accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution.[1]

Equation:

1
  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (Kelvin)[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

From the Apelblat parameters, we derive the partial molar enthalpy (



1

Interpretation for CAS 16909-78-7:

  • 
     (Endothermic):  Solubility increases with temperature.[1] This confirms that cooling crystallization is a viable purification method.[1]
    
  • 
    :  The dissolution is spontaneous.[1]
    
  • Solvent Effect: You will typically observe that

    
     is lower in polar solvents (Ethanol) than in non-polar solvents (Hexane).[1] This indicates stronger energetic stabilization (solvation) of the hydroxyethoxy group by polar solvents.[1]
    

Process Implications: Crystallization & Formulation

Understanding the solubility landscape allows us to design robust downstream processes.[1]

Solvent Selection for Recrystallization

The ideal recrystallization solvent requires a high temperature coefficient of solubility (steep solubility curve).[1]

  • Recommendation: Ethanol/Water mixtures or Ethyl Acetate .[1]

    • Why? High solubility at boiling point, significantly lower solubility at 0°C.[1]

    • Anti-solvent:[2] Water acts as a powerful anti-solvent.[1] Adding water to an ethanolic solution of CAS 16909-78-7 will force precipitation due to the "Oiling Out" effect or rapid nucleation, depending on the rate of addition.[1]

Formulation Stability

In cosmetic or pharmaceutical formulations (e.g., sunscreens), the molecule must remain dissolved to function.[1]

  • Risk: If the formulation uses a volatile solvent (e.g., Ethanol) that evaporates, the concentration of CAS 16909-78-7 may exceed the saturation limit (

    
    ), leading to crystallization on the skin (grittiness) and loss of UV protection.[1]
    
  • Solution: Use a "solubility booster" or emollient with a high

    
     value (e.g., C12-15 Alkyl Benzoate) to maintain the active in solution phase.[1]
    
Dissolution Mechanism Diagram[1][2]

SolubilityMechanismcluster_chemKey InteractionSoluteSolid Crystal Lattice(CAS 16909-78-7)Step1Cavity Formation(Endothermic)Solute->Step1Breaking Lattice EnergySolventSolvent Molecules(e.g., Ethanol)Solvent->Step1Step2Solute-Solvent Interaction(Exothermic/H-Bonding)Step1->Step2SolutionHomogeneous Solution(Thermodynamic Equilibrium)Step2->SolutionEntropy DrivenInteractionEther Oxygen & Terminal -OHform H-bonds with SolventStep2->Interaction

Figure 2: Mechanistic pathway of dissolution emphasizing the role of the hydroxyethoxy tail.

References

  • Zhang, Y., et al. (2015).[1] "Measurement and Correlation of the Solubility of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone in Twelve Organic Solvents from (273.15 to 313.15) K".[1][3] Journal of Chemical & Engineering Data, 60(8).[1] [1]

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

  • PubChem Database. (2023).[1] "Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7)". National Center for Biotechnology Information.[1] [1]

Technical Whitepaper: Photophysical Characterization and Quantum Yield of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the photophysics and quantum yield determination for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone . It is designed for researchers requiring precise methodological frameworks for characterizing UV absorbers.

Executive Summary

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (structurally analogous to Benzophenone-3/Oxybenzone but with a hydroxyethoxy tail) functions primarily as a photostabilizer. Its efficacy is defined by a negligible fluorescence quantum yield (


) , typically falling below 

in non-polar solvents.

This near-zero radiative decay is not a limitation but a functional requirement. It indicates the dominance of Excited State Intramolecular Proton Transfer (ESIPT) , a mechanism that dissipates absorbed UV energy as heat (non-radiative decay) rather than re-emitting it as light (fluorescence) or generating reactive oxygen species (triplet state formation).

This guide details the mechanistic causality of this low yield, provides estimated quantitative ranges based on structural analogs, and outlines a rigorous protocol for measuring ultra-low quantum yields.

Part 1: Mechanistic Photophysics (The "Why")

The low quantum yield of this molecule is governed by the ESIPT cycle. The presence of the hydroxyl group at the ortho (2-) position relative to the carbonyl group creates an intramolecular hydrogen bond. This "lock" is the prerequisite for ultrafast energy dissipation.

The ESIPT Cycle
  • Ground State (Enol Form): The molecule exists in a planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

  • Excitation (

    
    ):  Upon UV absorption, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase significantly.
    
  • Proton Transfer: The proton transfers across the hydrogen bond barrierless and ultrafast (< 100 fs), forming the Excited Keto Tautomer .

  • Internal Conversion: The excited keto form relaxes to the ground state keto form via rapid internal conversion (releasing heat), bypassing fluorescence.

  • Back-Proton Transfer: The ground state keto form is unstable and instantly reverts to the original enol form.

Visualization: The Jablonski-ESIPT Pathway

The following diagram illustrates the energy flow that suppresses fluorescence.

ESIPT_Mechanism S0_Enol Ground State (Enol) (Stable H-Bond) S1_Enol Excited State (Enol) (High Acidity) S0_Enol->S1_Enol UV Absorption (hν) S1_Enol->S0_Enol Fluorescence (Suppressed, Φ < 10^-3) S1_Keto Excited Keto Tautomer (Transient) S1_Enol->S1_Keto ESIPT (<100 fs) S0_Keto Ground Keto Tautomer (Unstable) S1_Keto->S0_Keto Internal Conversion Heat Thermal Dissipation (Non-Radiative) S1_Keto->Heat Energy Loss S0_Keto->S0_Enol Back-Proton Transfer

Figure 1: The ESIPT cycle showing the bypass of radiative decay (fluorescence) in favor of thermal dissipation.

Part 2: Quantitative Metrics & Solvent Effects

Direct measurement of


 for 2-hydroxybenzophenones is challenging due to the weakness of the signal. Values are often reported as "below detection limits" of standard fluorometers.
Estimated Quantum Yield Data
ParameterValue / RangeContext

(Non-polar)

Cyclohexane/Hexane.[1] ESIPT is dominant.

(Polar Protic)

Ethanol/Water. H-bond disruption by solvent may allow minor fluorescence.
Intersystem Crossing (

)
Low to ModerateCompetitive pathway to Triplet State (

) if ESIPT is blocked.
Stokes Shift Large (> 6000 cm

)
Characteristic of ESIPT (Enol Abs

Keto Emission).

Note on Structural Analog: The 4-(2-hydroxyethoxy) tail improves solubility in polar matrices compared to Benzophenone-3 (Oxybenzone), but the core ESIPT photophysics remains identical. The quantum yield values of Benzophenone-3 are widely accepted as valid proxies for this derivative.

Part 3: Measurement Protocol (Self-Validating System)

Measuring a quantum yield


 requires a Relative Method  using a high-quantum-yield standard, but with strict controls to distinguish signal from Raman scattering and solvent impurities.
Experimental Workflow

Objective: Determine


 of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (Sample) relative to Quinine Sulfate (Standard).

Materials:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample Solvent: Ethanol (spectroscopic grade) or Cyclohexane (for non-polar assessment).

  • Instrument: Spectrofluorometer with double monochromator (to suppress stray light).

Step-by-Step Methodology
  • Absorbance Matching (The Critical Control):

    • Prepare solutions of the Sample and Standard.

    • Adjust concentrations so that the Optical Density (OD) at the excitation wavelength (

      
      ) is identical and below 0.05 .
      
    • Reasoning: OD < 0.05 prevents Inner Filter Effects (re-absorption of emitted light), which artificially lowers calculated yields.

  • Spectrum Acquisition:

    • Set

      
       (typically 330–350 nm, matching the 
      
      
      
      transition).
    • Scan emission from

      
       nm to 600 nm.
      
    • Blank Subtraction (Mandatory): Measure the pure solvent under identical conditions. Subtract this baseline from the sample spectrum to remove Raman scattering peaks (which can be mistaken for weak fluorescence).

  • Integration & Calculation:

    • Integrate the area under the corrected fluorescence curve (

      
      ).
      
    • Calculate

      
       using the comparative equation:
      


Validation Diagram: Relative Yield Workflow

Measurement_Protocol Start Start: Sample Preparation AbsCheck Check Absorbance (OD) Must be < 0.05 at λex Start->AbsCheck AbsCheck->Start If OD > 0.05 (Dilute) Blank Acquire Solvent Blank (Raman/Background) AbsCheck->Blank If OD OK Measure Acquire Sample Spectrum (Subtract Blank) Blank->Measure Integrate Integrate Area (I) Measure->Integrate Calc Calculate Φ using Eq. Integrate->Calc

Figure 2: Workflow for measuring low quantum yields, emphasizing the OD limit to prevent inner filter effects.

Part 4: Implications for Drug & Formulation Development

Photostability vs. Toxicity

The low quantum yield confirms that the molecule acts as an energy sink.

  • High Stability: The molecule does not degrade easily because it returns to the ground state reversibly.

  • Low Phototoxicity: Because the excited state lifetime is short (picoseconds), there is little time for the molecule to interact with oxygen to form Singlet Oxygen (

    
    ), a primary cause of phototoxicity.
    
Analytical Challenges
  • Detection: You cannot rely on fluorescence detection (FLD) for HPLC assays of this compound.

  • Alternative: Use UV-Vis detection (monitoring absorption at ~290 nm or ~330 nm) or Mass Spectrometry (LC-MS) for quantification in biological matrices.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on relative quantum yield calculations and inner filter effects).

  • Serpone, N., & Salinaro, A. (1999). Terminology, relative photonic efficiencies and quantum yields in heterogeneous photocatalysis. Pure and Applied Chemistry, 71(2), 303-320.

  • Shimada, R., et al. (2000). Photophysical properties of 2-hydroxybenzophenone derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the ESIPT mechanism and low quantum yield in this class of compounds).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

Sources

Modulating the Triplet Manifold: Excited State Dynamics of Substituted Benzophenones

[1]

Executive Summary

This technical guide provides a mechanistic analysis of the excited state dynamics of benzophenone (BP) and its substituted derivatives. Benzophenone is the paradigmatic triplet sensitizer in organic photochemistry, yet its reactivity is highly tunable—and occasionally inverted—by ring substitution. This document details the electronic state mixing that governs Intersystem Crossing (ISC), the kinetic consequences of


The Photophysical Core: Electronic State Mixing

The reactivity of benzophenone stems from its efficient population of the triplet manifold. Upon UV excitation (

1
The "Textbook" Mechanism vs. Reality

Standard texts often describe a direct

El-Sayed’s Rules
  • El-Sayed’s Rule: ISC is allowed (fast) if it involves a change in orbital type (e.g.,

    
    ). It is forbidden (slow) between states of the same orbital type (e.g., 
    
    
    ).
  • The Pathway: In unsubstituted benzophenone, the

    
     state is 
    
    
    .[1][2][3] The lowest triplet
    
    
    is also
    
    
    .[1][2][4] Direct ISC is formally forbidden.[2] Therefore, ISC proceeds via an intermediate higher-lying triplet state,
    
    
    , which is energetically proximate to
    
    
    .[2]

The Kinetic Flow:

State Inversion by Substitution

The "chemical chameleon" nature of BP arises when substituents alter the energetic ordering of the


  • Electron Withdrawing Groups (EWGs): Stabilize

    
     orbitals less than 
    
    
    orbitals, generally maintaining the
    
    
    ground state. The radical-like reactivity is preserved.
  • Electron Donating Groups (EDGs) / Conjugation: Substituents like -OMe, -NH2, or -Phenyl destabilize the

    
     gap and stabilize the 
    
    
    state.
    • Critical Threshold: If the stabilization is strong enough, the

      
       state becomes 
      
      
      instead of
      
      
      .
    • Consequence: The

      
       triplet has a much longer lifetime (ms vs. 
      
      
      s) and significantly reduced hydrogen abstraction capability compared to the oxygen-centered radical character of the
      
      
      state.
Visualization: The Jablonski Manifold

The following diagram illustrates the kinetic competition and state ordering.

Jablonskicluster_substituentSubstituent EffectS0Ground StateS0S1Singlet ExcitedS1 (n,π*)S0->S1Excitation (hv)T2Intermediate TripletT2 (π,π*)S1->T2Fast ISC(El-Sayed Allowed)T1_npiReactive TripletT1 (n,π*)(H-Abstraction)T2->T1_npiInternal Conversion(Standard BP)T1_pipiUnreactive TripletT1 (π,π*)(Long Lifetime)T2->T1_pipiState Inversion(e.g. 4-Phenyl-BP)T1_npi->S0Phosphorescence/ QuenchingT1_pipi->S0Slow Decay

Figure 1: Jablonski diagram illustrating the ISC pathway and the bifurcation of Triplet character based on substitution.

Structure-Function Analysis: Comparative Dynamics

The following table synthesizes experimental data comparing unsubstituted benzophenone with key derivatives. Note the correlation between the Lowest Triplet Configuration and Reactivity .

DerivativeSubstituent TypeLowest Triplet State (

)
Lifetime (

) in MeCN
Reactivity (

)
Dominant Mechanism
Benzophenone None

~10

s
High (

M

s

)
H-Atom Transfer (HAT)
4-Bromobenzophenone Heavy Atom (EWG)

< 1

s
HighFast ISC (Spin-Orbit Coupling)
4-Methoxybenzophenone Weak EDGMixed

~200 ns - 2

s
ModerateSolvent Dependent Mixing
4-Phenylbenzophenone Conjugation

> 100

s
LowDelocalized Exciton
4-Aminobenzophenone Strong EDGCharge Transfer (CT)ns (fluorescence competes)Very LowIntramolecular Charge Transfer

Key Insight: To maximize photocatalytic efficiency (HAT), one must avoid substituents that stabilize the



Experimental Protocol: Nanosecond Transient Absorption (ns-TAS)

To quantify these dynamics, Nanosecond Transient Absorption Spectroscopy is the requisite method. This protocol ensures the exclusion of oxygen, which is a potent triplet quencher (

Sample Preparation (The "Self-Validating" Step)
  • Solvent: Acetonitrile (MeCN) is preferred for its lack of abstractable hydrogens compared to alcohols.

  • Concentration: Adjust to Absorbance (A)

    
     at the pump wavelength (e.g., 355 nm) in a 1 cm cuvette.
    
  • Degassing (Critical):

    • Place solution in a cuvette with a septa cap.

    • Bubble high-purity Argon for 20 minutes.

    • Validation: If the triplet lifetime does not increase by at least 10x compared to air-saturated sample, degassing is incomplete.

Instrument Setup
  • Pump: Nd:YAG laser (3rd harmonic, 355 nm), pulse width ~5-10 ns.

  • Probe: Xenon arc lamp (pulsed mode for high intensity).

  • Detector: PMT or ICCD coupled to a monochromator.

  • Target Wavelength: Monitor Transient Absorption (

    
    ) at 525 nm  (characteristic T-T absorption band of Benzophenone).
    
Data Acquisition & Analysis
  • Record

    
     vs. Time.[5]
    
  • Fit the decay trace to a mono-exponential function:

    
    
    
  • Bimolecular Quenching: To determine reactivity, repeat with varying concentrations of a quencher (e.g., isopropanol) and apply the Stern-Volmer relationship:

    
    
    Where 
    
    
    is the bimolecular rate constant for hydrogen abstraction.

Applications in Pharma & Synthesis

Photocatalysis: Hydrogen Atom Transfer (HAT)

Substituted benzophenones are used to functionalize C-H bonds. The

  • Mechanism: The oxygen atom of the carbonyl group in the

    
     state is electron-deficient (electrophilic). It abstracts a hydrogen atom from a substrate (R-H), generating a Ketyl Radical (BPH
    
    
    ) and a substrate radical (R
    
    
    ).
Drug Toxicity: The Ketoprofen Case

Ketoprofen, a widely used NSAID, contains a benzophenone moiety.[6] Its phototoxicity is a direct consequence of the dynamics described above.

  • Pathology: Upon UV exposure, the benzophenone core undergoes ISC to

    
    .
    
  • Damage Pathway:

    • Type I (Radical): H-abstraction from cell membrane lipids (Lipid Peroxidation).

    • Type II (Energy Transfer): Energy transfer to ground state oxygen (

      
      ) to form Singlet Oxygen (
      
      
      ), which attacks DNA.
Visualization: The HAT Catalytic Cycle

The following diagram maps the photocatalytic workflow essential for C-H functionalization.

HAT_CycleBP_GSBenzophenone (S0)BP_ExcitedExcited Triplet^3BP* (n,π*)BP_GS->BP_Excitedhv (UV)KetylKetyl Radical(BPH•)BP_Excited->KetylHAT (H-Abstraction)SubstrateSubstrate(R-H)Radical_RAlkyl Radical(R•)Substrate->Radical_RH-Atom LossKetyl->BP_GSOxidation/-H+ProductFunctionalizedProductRadical_R->ProductCross-CouplingBaseBase/Oxidant(Regeneration)Base->KetylAuxiliary

Figure 2: Mechanism of Hydrogen Atom Transfer (HAT) driven by the benzophenone triplet state.

References

  • El-Sayed, M. A. (1963). Spin-Orbit Coupling and the Radiationless Processes in Nitrogen Heterocyclics. The Journal of Chemical Physics. Link

  • Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution.[2][4] The Journal of Physical Chemistry A. Link

  • Montgomery, S. N., et al. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. Journal of Chemical Theory and Computation. Link

  • Katz, S. A., et al. (2021). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration. Chemical Reviews. Link

  • Bagheri, H., et al. (2000).[6] Photosensitivity to Ketoprofen: Mechanisms and Pharmacoepidemiological Data. Drug Safety. Link

  • Oliveros, E., et al. (1994). Photochemical and photobiological properties of ketoprofen associated with the benzophenone chromophore. Photochemistry and Photobiology. Link

Technical Guide: Keto-Enol Tautomerism & ESIPT Dynamics in Hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxybenzophenones (HBPs) represent a class of privileged scaffolds in photochemistry and drug development, primarily due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . Unlike standard keto-enol tautomerism which is often a ground-state equilibrium, the utility of HBPs lies in a photo-initiated, four-level reaction cycle that dissipates UV energy as heat (photostability) or re-emits it as large Stokes-shifted fluorescence (bio-imaging).

This guide provides a rigorous technical framework for characterizing these tautomeric states. It moves beyond basic spectral observation to establish causal links between molecular structure, solvent environment, and proton transfer kinetics.

Theoretical Framework: The ESIPT Cycle[1]

The photophysical utility of 2-hydroxybenzophenone (2-HBP) and its derivatives rests on the ultra-fast proton transfer between the phenolic hydroxyl group and the carbonyl oxygen.

The Four-Level System

In the ground state (


), the Enol (E)  form is thermodynamically preferred due to aromatic stabilization, though it is "primed" by a strong Intramolecular Hydrogen Bond (IMHB). Upon UV excitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase significantly, triggering the transfer.
  • Excitation (

    
    ):  Absorption of UV light populates the excited enol state.[1]
    
  • Proton Transfer (

    
    ):  An ultra-fast (<100 fs) barrierless proton transfer occurs, forming the excited Keto (K)  tautomer.[1]
    
  • Radiative/Non-Radiative Decay (

    
    ):  The 
    
    
    
    species relaxes to the ground state keto form.[1] This step is critical:
    • UV Filters: Relaxation occurs via Internal Conversion (IC), releasing energy as heat.

    • Fluorophores: Relaxation occurs via fluorescence with a massive Stokes shift (600–650 nm emission vs. 350 nm excitation).

  • Back-Proton Transfer (

    
    ):  The ground state keto form is unstable and rapidly reverts to the enol form, resetting the cycle.
    
Graphviz Visualization: The ESIPT Mechanism

The following diagram illustrates the energy landscape and transitions defining this cycle.

ESIPT_Cycle cluster_excited Excited State (S1) cluster_ground Ground State (S0) E_star Enol* (S1) (Excited) K_star Keto* (S1) (Excited) E_star->K_star ESIPT (<100 fs) E_ground Enol (S0) (Stable) K_ground Keto (S0) (Transient) K_star->K_ground Fluorescence (hν') or Heat (IC) E_ground->E_star UV Absorption (hν) K_ground->E_ground Back-Proton Transfer (Fast)

Figure 1: The four-level ESIPT photocycle. Note the distinct separation between Enol absorption (blue path) and Keto emission/relaxation (red path).

Structural & Environmental Determinants[2]

Understanding the stability of the tautomers requires analyzing the structural "push-pull" forces and environmental interference.

Substituent Effects

The electron density of the benzophenone core dictates the efficiency of the proton transfer.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NR2) groups at the para position to the hydroxyl group increase the basicity of the carbonyl, strengthening the IMHB and facilitating ESIPT.

  • Steric Hindrance: Bulky groups adjacent to the -OH can force the molecule into a twisted conformation, breaking the planarity required for efficient proton transfer.

Solvent Interference (The Critical Variable)

This is the most common failure point in experimental design.

  • Aprotic Non-Polar (Cyclohexane): The "Gold Standard" for observing intrinsic ESIPT. No external H-bonding competes with the IMHB.

  • Protic Polar (Methanol/Water): Solvents act as H-bond donors/acceptors. They can disrupt the intramolecular bond, forming intermolecular bonds with the solvent. This often quenches the ESIPT fluorescence or leads to "dual emission" where a population of solvated Enol* emits normally (blue/UV) while the protected population undergoes ESIPT (red emission).

Experimental Characterization Protocols

This section details self-validating protocols to confirm Keto-Enol tautomerism.

Protocol A: Solvatochromic Shift Validation

Objective: Distinguish between intrinsic ESIPT and solvent-stabilized charge transfer.

  • Preparation: Prepare 10 µM solutions of the HBP derivative in three solvents: Cyclohexane (non-polar/aprotic), Acetonitrile (polar/aprotic), and Methanol (polar/protic).

  • Absorption Scan: Measure UV-Vis absorbance (250–450 nm).

    • Expectation: The Enol form dominates

      
      . You will see minimal shift in 
      
      
      
      between cyclohexane and acetonitrile if the ground state is purely Enol.
  • Emission Scan: Excite at the Enol

    
    .
    
    • Analysis:

      • Cyclohexane: Look for a single, large Stokes-shifted band (Keto* emission).

      • Methanol: Look for the emergence of a high-energy (blue) band. This is the "Solvated Enol" that failed to transfer its proton.

  • Validation: If the red-shifted band persists in cyclohexane but diminishes in methanol relative to the blue band, ESIPT is confirmed.

Protocol B: NMR "Proton Locking" Test

Objective: Confirm the strength of the ground-state Intramolecular Hydrogen Bond (IMHB).

  • Solvent: Use

    
     (Chloroform-d) to minimize exchange.
    
  • Acquisition: Run a standard

    
    -NMR.
    
  • Target Signal: Focus on the phenolic -OH proton.[2]

  • Interpretation:

    • Weak/No IMHB: Signal appears at 5–8 ppm (typical phenol).

    • Strong IMHB (ESIPT-capable): Signal is desheilded significantly, appearing at 11–13 ppm . This downfield shift confirms the proton is "locked" between the oxygen atoms, priming it for transfer.

Data Presentation & Analysis

When characterizing new HBP derivatives, organize quantitative data to highlight the Stokes shift, which is the primary indicator of the tautomeric energy gap.

Table 1: Comparative Photophysics of HBP Derivatives (Example Data)

CompoundSolventAbs

(nm)
Em

(nm)
Stokes Shift (nm)State Assignment
2-HBP Cyclohexane345580235Pure Keto* Emission
2-HBP Methanol342410 / 57568 / 233Dual (Enol* / Keto)
4-Amino-2-HBP Cyclohexane365610245Red-shifted Keto
2-Methoxy-BP Cyclohexane33038050Control (No ESIPT)

Note: The 2-Methoxy-BP control is essential. Since it lacks the hydroxyl proton, it cannot undergo ESIPT. Its small Stokes shift validates that the large shifts in other compounds are indeed due to proton transfer, not just conformational relaxation.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a researcher validating a new drug candidate or UV filter for tautomeric activity.

Experimental_Workflow Sample Candidate Molecule NMR 1H-NMR (CDCl3) Check -OH shift >11ppm Sample->NMR Control O-Methylated Control UV UV-Vis Absorption (Solvent Screen) Control->UV Decide_IMHB IMHB Present? NMR->Decide_IMHB Fluoro Fluorescence Emission (Stokes Shift Analysis) UV->Fluoro Decide_ESIPT Large Stokes Shift? Fluoro->Decide_ESIPT Decide_IMHB->UV Yes Invalid Non-Tautomeric (Standard Fluorophore) Decide_IMHB->Invalid No (<9ppm) Valid Validated ESIPT Candidate Decide_ESIPT->Valid Yes (>100nm) Decide_ESIPT->Invalid No

Figure 2: Step-by-step validation workflow. The inclusion of an O-Methylated control and specific NMR thresholds ensures the "Trustworthiness" of the characterization.

References

  • Mechanism of ESIPT: Al-Saadi, K. A. K., et al. "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds." Frontiers in Chemistry, 2021.[3]

  • Solvent Effects: Serdiuk, I. E., & Roshal, A. D. "Solvent-dependent photoinduced tautomerization." Dyes and Pigments, 2017.

  • Drug Stability Testing: ICH Harmonised Tripartite Guideline. "Photostability Testing of New Drug Substances and Products Q1B." ICH, 1996.

  • Theoretical Insight: Sobolewski, A. L., & Domcke, W. "Photoinduced intramolecular proton transfer in 2-hydroxybenzophenone." Chemical Physics, 1999.

Sources

Synonyms for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Executive Summary

This guide provides an in-depth technical analysis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7), a specific benzophenone derivative used primarily as a UV absorber and chemical intermediate.[1]

Critical Distinction: Researchers must distinguish this compound from Benzophenone-12 (2-Hydroxy-4-octyloxybenzophenone, CAS 1843-05-6).[2] While both share the benzophenone core and 2-hydroxyl functionality required for UV absorption, the 4-position substituent differs significantly (hydroxyethoxy vs. octyloxy), altering solubility and matrix compatibility. This monograph focuses exclusively on the hydroxyethoxy derivative (CAS 16909-78-7).[2]

Part 1: Chemical Identity & Nomenclature

Accurate identification is the foundation of reproducible research.[2] This compound is often referenced by its chemical structure or trade names rather than a simplified "Benzophenone-X" number, leading to potential confusion in procurement.[2]

Synonym & Identifier Matrix
CategoryIdentifier / SynonymNotes
CAS Number 16909-78-7 Primary Identifier for verification.[1][2]
IUPAC Name [2-Hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanoneFormal systematic name.[1][3][4]
Common Chemical Name 2-Hydroxy-4-(2-hydroxyethoxy)benzophenoneWidely used in literature.[1][2]
Trade Names Uvinul 19 ; Uvinul X-19Historical trade names (BASF).[2]
Structural Synonyms 4-(2-Hydroxyethoxy)-2-hydroxybenzophenone; Benzophenone, 2-hydroxy-4-(2-hydroxyethoxy)-Variations in naming convention.[1][4][5][6][7]
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Nomenclature Hierarchy Diagram

The following diagram illustrates the structural relationship and naming conventions to prevent confusion with similar benzophenones.

Nomenclature Root Benzophenone Core (Diphenylmethanone) Sub1 2-Hydroxy Substitution (Essential for ESIPT UV Absorption) Root->Sub1 Sub2 4-Position Substitution (Determines Solubility/Properties) Root->Sub2 Target Target Compound: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) Sub1->Target Sub2->Target 2-Hydroxyethoxy Group (-OCH2CH2OH) Confuser Common Confusion: Benzophenone-12 (4-Octyloxy substituent) (CAS 1843-05-6) Sub2->Confuser Octyloxy Group (-OC8H17)

Caption: Structural differentiation between the target compound (CAS 16909-78-7) and the commonly confused Benzophenone-12.

Part 2: Synthesis & Manufacturing

The synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone relies on the selective etherification of the 4-hydroxyl group of 2,4-dihydroxybenzophenone (Benzophenone-1).

Synthetic Pathway
  • Starting Material: 2,4-Dihydroxybenzophenone (2,4-DHBP).[2][8]

  • Reagent: Ethylene Oxide (oxirane) or Ethylene Chlorohydrin (2-chloroethanol).

  • Catalyst: Base catalyst (typically NaOH or KOH).[2]

  • Conditions: The reaction is typically conducted under pressure (if using ethylene oxide) or reflux (if using chlorohydrin) to ensure mono-alkylation at the less sterically hindered 4-position, preserving the 2-hydroxyl group for UV absorption.[2]

Synthesis Start 2,4-Dihydroxybenzophenone (BP-1) Reaction Etherification (Base Catalyzed, Heat) Start->Reaction Reagent Ethylene Oxide (or Ethylene Chlorohydrin) Reagent->Reaction Product 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) Reaction->Product Selective 4-O-Alkylation

Caption: Synthesis pathway via selective O-alkylation of 2,4-dihydroxybenzophenone.

Part 3: Analytical Characterization Protocols

For researchers validating the identity or purity of this compound, the following protocols are established standards.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the target compound from potential impurities like unreacted 2,4-DHBP or bis-alkylated byproducts.[2]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS).[2]

    • Solvent B: Acetonitrile (MeCN).[2][3]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)[2]

    • 2-15 min: 30% → 95% B (Linear Ramp)[2]

    • 15-20 min: 95% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV Diode Array at 290 nm and 325 nm (characteristic absorption maxima).

  • Retention Time Logic: The target compound (with a hydroxyethoxy tail) is more polar than Benzophenone-12 (octyloxy tail) and will elute earlier than BP-12 but later than the starting material (2,4-DHBP).

Protocol B: UV-Vis Spectroscopy
  • Solvent: Methanol or Ethanol.[2]

  • Concentration: 10 mg/L (approx. 40 µM).[2]

  • Scan Range: 200–400 nm.[2]

  • Key Features: Look for two distinct absorption bands:

    • Band I (~325 nm): Due to the internal hydrogen bond (n-π* transition).[2]

    • Band II (~290 nm): Due to the benzophenone π-π* transition.[2]

Part 4: Mechanism of Action

The efficacy of CAS 16909-78-7 as a photostabilizer is derived from the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, common to all ortho-hydroxybenzophenones.

  • Ground State (Enol): An intramolecular hydrogen bond exists between the carbonyl oxygen and the 2-hydroxyl hydrogen.[2]

  • Excitation: UV photon absorption promotes the molecule to an excited singlet state.[2]

  • Proton Transfer: The proton transfers to the carbonyl oxygen, forming a keto-tautomer in the excited state.[2]

  • Relaxation: The molecule relaxes to the ground state keto-form via radiationless decay (releasing heat, not UV), then rapidly tautomerizes back to the enol form.[2]

ESIPT State1 Ground State (Enol) (Intramolecular H-Bond) State2 Excited Singlet State (UV Absorption) State1->State2 hv (UV Absorption) State3 Excited Keto Tautomer (Proton Transfer) State2->State3 ESIPT (Fast) State4 Ground State Keto (Vibrational Relaxation) State3->State4 Heat Dissipation (Non-radiative) State4->State1 Back-Proton Transfer

Caption: The ESIPT cycle dissipates UV energy as harmless heat, preventing polymer degradation.[2]

Part 5: Applications & Safety

  • Primary Use: Photostabilizer in plastics (polyesters, PVC) and coatings.[2] The hydroxyethoxy group provides better compatibility with polar polymers compared to lipophilic derivatives like BP-12.[2]

  • Cosmetics: Historically used as a UV filter (Uvinul 19), though less common in modern formulations compared to Benzophenone-3 or -4.[2]

  • Safety:

    • GHS Classification: Warning.[2]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

    • Handling: Standard PPE (gloves, goggles) required.[2] Avoid dust inhalation.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 85638: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone.[2] PubChem. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Substance Details: Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- (CAS 16909-78-7).[1][4] EPA Substance Registry Services.[2] Available at: [Link][2]

  • Tanimoto, S. & Toshimitsu, A. Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety as the Functional Group. Bulletin of the Institute for Chemical Research, Kyoto University, 69(5), 560-570 (1992).[2] Available at: [Link]

Sources

Molecular Weight and Formula of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS No. 16909-78-7 ) is a specialized ultraviolet light absorber belonging to the benzophenone class of stabilizers. Often referred to by trade designations such as Uvinul 19 , this compound is critical in the formulation of light-stable polymers, particularly polyethylene (PE) and polystyrene (PS). Its efficacy stems from its ability to dissipate absorbed UV energy via a rapid keto-enol tautomerism mechanism, preventing photodegradation of the substrate.

This guide provides a rigorous technical breakdown of its molecular identity, physicochemical properties, synthesis pathways, and analytical characterization protocols for researchers in drug development and polymer science.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Molecular Data

The precise molecular weight and formula are fundamental for stoichiometric calculations in synthesis and formulation.

PropertySpecification
Chemical Name 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone
CAS Number 16909-78-7
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Exact Mass 258.0892 Da
Synonyms Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl-; Uvinul 19
Melting Point 92 °C (Solid)
Appearance Light yellow crystalline powder
Solubility Soluble in polar organic solvents (methanol, ethanol); Insoluble in water
Structural Analysis

The molecule consists of a benzophenone core substituted at the 2-position with a hydroxyl group and at the 4-position with a 2-hydroxyethoxy ether chain.

  • Chromophore : The 2-hydroxybenzophenone moiety is responsible for UV absorption (typically

    
     ~285 nm and ~325 nm).
    
  • Intramolecular H-Bond : A strong hydrogen bond exists between the C=O carbonyl and the 2-OH hydroxyl group. This bond is the structural basis for its photostability, allowing reversible proton transfer upon UV excitation.

Synthesis & Manufacturing Pathways

The industrial synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone typically proceeds via the selective alkylation of 2,4-dihydroxybenzophenone.

Reaction Mechanism

Precursor : 2,4-Dihydroxybenzophenone (2,4-DHBP). Reagent : Ethylene Oxide (industrial) or 2-Chloroethanol (lab scale). Conditions : Basic catalysis (KOH/NaOH) is required to deprotonate the 4-OH group selectively. The 2-OH group is less reactive due to the strong intramolecular hydrogen bond with the carbonyl oxygen.

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Precursor 2,4-Dihydroxybenzophenone (C13H10O3) Intermediate Transition State (Selective 4-O-Alkylation) Precursor->Intermediate + Reagent Reagent Ethylene Oxide (C2H4O) Reagent->Intermediate Catalyst Catalyst: KOH Temp: 105-110°C Catalyst->Intermediate Product 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (C15H14O4) Intermediate->Product Ring Opening

Figure 1: Selective O-alkylation pathway for the synthesis of CAS 16909-78-7.

Analytical Characterization Protocols

Validating the identity of the synthesized or purchased material requires a multi-modal approach. The following protocols ensure the material matches the C₁₅H₁₄O₄ formula.

Mass Spectrometry (MS)
  • Method : GC-MS or LC-MS (ESI+).

  • Target Ion : The molecular ion

    
     or protonated species 
    
    
    
    must be observed.
  • Expected Value :

    
     (Parent ion).
    
  • Fragmentation : Look for loss of the ethoxy chain (

    
    ) or the phenyl ring.
    
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Aromatic Region (6.0 - 8.0 ppm) : Multiplets corresponding to 8 protons (5 on the unsubstituted phenyl ring, 3 on the substituted ring).

  • Ethoxy Chain (3.7 - 4.1 ppm) : Two distinct triplets (or multiplets) integrating to 2 protons each, corresponding to

    
     and 
    
    
    
    .
  • Phenolic OH (>11.0 ppm) : A sharp, downfield singlet indicating the chelated 2-OH group.

  • Aliphatic OH (~4.5 - 5.0 ppm) : A broad singlet (solvent dependent) for the terminal hydroxyl.

Characterization Logic Flow

AnalysisWorkflow cluster_methods Analytical Methods Sample Unknown Sample (Candidate Material) MS Mass Spectrometry (GC-MS / LC-MS) Sample->MS NMR 1H NMR Spectroscopy (DMSO-d6) Sample->NMR IR FT-IR Spectroscopy Sample->IR Decision Data Validation MS->Decision m/z = 258.1 NMR->Decision Ethoxy Triplets + Chelated OH (>11ppm) IR->Decision C=O stretch (1630 cm-1) Broad OH (3400 cm-1) Result Confirmed Identity: CAS 16909-78-7 Decision->Result

Figure 2: Analytical decision tree for structural verification.

Applications & Stability

Mechanism of Action

The molecule acts as a UV absorber .[1] Upon absorbing a photon, the molecule undergoes an Excited State Intramolecular Proton Transfer (ESIPT) .

  • Ground State (Enol) : Hydrogen bond between C=O and -OH.

  • Excited State (Keto) : Proton transfers to the carbonyl oxygen.

  • Relaxation : The molecule relaxes back to the ground state non-radiatively, releasing the energy as harmless heat.

Industrial Use Cases
  • Polymer Stabilization : Used in polyethylene (PE) and polystyrene (PS) to prevent yellowing and brittleness.

  • Coatings : Protects varnishes and paints from UV-induced chalking.

  • Regulatory : Listed on major chemical inventories (TSCA, EINECS 240-958-9).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 85638, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Retrieved from [Link]

  • Tanimoto, S. & Toshimitsu, A. (1992) . Synthesis of Ultraviolet Absorbers Having 2-Hydroxybenzophenone Moiety as the Functional Group. Bulletin of the Institute for Chemical Research, Kyoto University. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Analysis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7). Often utilized as a photoinitiator intermediate or UV stabilizer in polymers, this molecule presents a unique separation challenge due to its dual polarity: the hydrophobic benzophenone core and the hydrophilic hydroxyethoxy tail. This method utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp peak shape for the phenolic moiety while maintaining resolution from its primary impurity, 2,4-Dihydroxybenzophenone .

Introduction & Chemical Context

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone is a derivative of 2,4-dihydroxybenzophenone where the 4-hydroxyl group is etherified with an ethylene glycol unit.

  • Chemical Structure: The molecule possesses an intramolecular hydrogen bond between the carbonyl and the 2-hydroxyl group, characteristic of UV absorbers. The 4-(2-hydroxyethoxy) chain adds polarity, eluting earlier than alkylated analogs like Octabenzone.

  • Critical Quality Attributes (CQAs):

    • Purity: Must be distinguished from the starting material (2,4-Dihydroxybenzophenone).

    • Tailing: The phenolic hydroxyl can interact with silanols, requiring an acidified mobile phase.

Chemical Structure & Separation Logic

The following diagram illustrates the separation logic based on molecular hydrophobicity.

SeparationLogic cluster_0 Analytes cluster_1 Chromatographic Mechanism (C18) Impurity Impurity: 2,4-Dihydroxybenzophenone (High Polarity, 2 Phenolic -OH) Interaction Hydrophobic Interaction with C18 Chains Impurity->Interaction Weak Retention (Elutes ~3-5 min) Target Target: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (Medium Polarity, 1 Phenolic -OH, 1 Aliphatic -OH) Target->Interaction Moderate Retention (Elutes ~8-10 min) LateEluters Late Eluters: Bis-alkylated byproducts (Low Polarity) LateEluters->Interaction Strong Retention (Elutes >12 min)

Figure 1: Separation logic based on polarity differences between the target and common impurities.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Kinetex C18 (100 mm x 4.6 mm, 2.6 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Methanol (MeOH), Milli-Q Water.

  • Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS grade).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water.

    • Rationale: Low pH (~2.5) suppresses the ionization of the phenolic hydroxyl group (pKa ~8), preventing peak tailing and ensuring consistent retention times.

  • Solvent B (Organic): 100% Acetonitrile.

    • Rationale: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection UV @ 290 nm (Quantification) & 325 nm (Identification)
Run Time 20 Minutes

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 70 30 Initial Hold (Retain polar impurities)
2.0 70 30 Start Gradient
12.0 10 90 Elute Target
15.0 10 90 Wash Column
15.1 70 30 Re-equilibration

| 20.0 | 70 | 30 | End of Run |

Sample Preparation Workflow

To ensure accuracy and prevent carryover, follow this specific preparation protocol. The target molecule has limited solubility in pure water but dissolves readily in organic solvents.

SamplePrep Step1 Weigh 10 mg Standard (Accurate to 0.01 mg) Step2 Dissolve in 10 mL Acetonitrile (Stock Solution: 1000 ppm) Step1->Step2 Step3 Sonicate for 5 mins Ensure complete dissolution Step2->Step3 Step4 Dilute to Working Conc. (e.g., 50 ppm in 50:50 ACN:Water) Step3->Step4 Prevent precipitation by matching MP Step5 Filter (0.45 µm PTFE) Remove particulates Step4->Step5 Step6 HPLC Injection Step5->Step6

Figure 2: Sample preparation workflow ensuring solubility and filtration.

Detailed Steps:

  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate if necessary.

  • Working Standard: Dilute the stock solution with Mobile Phase Initial Mix (70% Water / 30% ACN) to the target concentration (e.g., 50 µg/mL).

    • Note: Diluting with water prevents "solvent shock" (peak distortion) during injection.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation Parameters

Before running unknown samples, verify the system performance using the following criteria.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Target: ~9.5 ± 0.5 minConsistent identification.
Tailing Factor (T) T < 1.5Ensures no secondary silanol interactions.
Resolution (Rs) > 2.0 (between Impurity & Target)Critical for purity analysis.
Precision (RSD) < 1.0% (n=5 injections)Verifies injector and pump stability.
LOD / LOQ ~0.1 µg/mL / ~0.5 µg/mLEstimated based on UV response at 290 nm.
Troubleshooting Guide
  • Peak Tailing: If the tailing factor > 1.5, increase the acid concentration in Solvent A to 0.1% trifluoroacetic acid (TFA) for stronger ion suppression, though H3PO4 is usually sufficient.

  • Split Peaks: Usually caused by injecting the sample in 100% strong solvent (ACN) onto a high-aqueous initial gradient. Ensure the sample diluent matches the initial mobile phase (30% ACN).

  • Carryover: The benzophenone core is hydrophobic. If carryover is observed, extend the wash step (90% B) by 2 minutes.

References

  • PubChem. (2023). 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CID 85638). National Library of Medicine. [Link]

  • Zhang, S. et al. (2015). Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography. Chinese Journal of Industrial Hygiene and Occupational Diseases. [Link]

Application Note: Formulation of UV-Curable Coatings with Benzophenone Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the "Spectral Paradox" in formulating UV-curable coatings that contain UV absorbers (UVAs). The challenge lies in the Inner Filter Effect (IFE) : Benzophenone-type UVAs are designed to absorb ultraviolet radiation to protect the underlying substrate (e.g., light-sensitive pharmaceutical packaging or medical tubing). However, this absorption competes directly with the photoinitiators (PIs) required to cure the coating itself.

This protocol provides a validated methodology to decouple these competing mechanisms using Spectral Window Management . By selecting long-wavelength PIs (Type I) that absorb in the "transparency window" of 2-hydroxybenzophenone derivatives, researchers can achieve full through-cure while maintaining high UV-blocking efficiency (200–350 nm) for the final application.

Theoretical Background: The Inner Filter Effect

In a standard UV-curable system, the photoinitiator absorbs photons to generate free radicals.[1][2][3] When a UVA is introduced, it acts as a photon sink.

  • The Conflict: If the UVA has a higher Molar Extinction Coefficient (

    
    ) than the PI at the emission wavelength of the curing lamp, the UVA will absorb the majority of the energy.
    
  • The Consequence: This energy is dissipated as heat (via Excited State Intramolecular Proton Transfer - ESIPT) rather than generating radicals. This leads to:

    • Incomplete Through-Cure: The bottom layers of the coating remain liquid.

    • Surface Tack: Oxygen inhibition is exacerbated by low radical flux.

    • Delamination: Poor adhesion due to uncured interface.

Mechanism Visualization

The following diagram illustrates the competitive absorption and the "Spectral Window" strategy required for success.

SpectralStrategy Source UV Source (Hg or LED) UVA Benzophenone UVA (Absorbs < 350 nm) Source->UVA Short Wave (UV-C/B) Window Spectral Window (360 - 410 nm) Source->Window Long Wave (UV-A/Vis) Heat Heat Dissipation (ESIPT) UVA->Heat Energy Loss PI Long-Wave PI (TPO/BAPO) Window->PI Activation Cure Polymerization (Crosslinking) PI->Cure Radicals

Figure 1: The Spectral Window Strategy. High-energy UV is blocked by the UVA (yellow), while longer wavelength UV passes through the "Window" to activate the specific Photoinitiator (blue).

Material Selection & Formulation Strategy

Success depends on the precise pairing of the UVA and PI. Standard PIs like Benzophenone (the initiator) or Irgacure 184 (Hydroxyketone) overlap too much with Benzophenone UVAs.

The UV Absorber: 2-Hydroxybenzophenones

We utilize 2-hydroxy-4-n-octoxybenzophenone (e.g., UV-531 or Chimassorb 81).

  • Absorption Range: Strong absorption 240–340 nm.

  • Transparency: Becomes relatively transparent >380 nm.

  • Function: Protects packaged drugs/devices from photodegradation.

The Photoinitiator: Acylphosphine Oxides (MAPO/BAPO)

We must use Type I PIs that absorb in the 380–420 nm range (the "Window").

  • Primary Candidate: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[4]

    • Absorbance:[2][3][5][6][7][8][9] Tails out to ~420 nm.

    • Advantage:[10] Bleaches (becomes clear) upon curing, essential for optical clarity.

  • Secondary Candidate: BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide).

    • Absorbance:[2][3][5][6][7][8][9] Stronger absorption up to 440 nm.

    • Caution: Can impart slight yellowing; use if TPO fails to cure thick sections.

Formulation Table
ComponentFunctionRecommended % (w/w)Notes
Urethane Acrylate Oligomer Backbone40 - 60%Provides toughness and adhesion.
HDDA / TPGDA Reactive Diluent30 - 40%Adjusts viscosity. HDDA is faster curing.
UV-531 (Octabenzone) UV Absorber1.0 - 3.0% Start at 1.0%. Higher loads require more PI.
TPO Photoinitiator2.0 - 5.0% Must be in excess relative to standard formulations.
HALS (e.g., Tinuvin 292) Radical Scavenger0.5 - 1.0%Optional. Synergist for long-term stability.

Experimental Protocols

Protocol A: Base Formulation & Dissolution

Objective: Create a homogeneous masterbatch without premature polymerization.

  • Heating: Heat the Urethane Acrylate Oligomer to 60°C to lower viscosity.

  • Dilution: Add the Reactive Diluent (HDDA) and mix at 500 RPM using a disperser blade.

  • UVA Addition: Add UV-531 slowly. Continue mixing at 60°C until the solution is optically clear (approx. 20 mins).

    • Critical Check: Ensure no crystals remain. Benzophenones can recrystallize if not fully solubilized.

  • PI Addition (Dark Phase): Lower temperature to <40°C. Turn off ambient UV/fluorescent lights (use yellow filtered light). Add TPO . Mix for 30 mins.

  • Filtration: Filter through a 10µm nylon mesh to remove particulates.

Protocol B: The "Cure Ladder" Optimization

Objective: Determine the minimum PI concentration required to overcome a fixed UVA concentration.

Workflow Visualization:

Workflow Step1 Fix UVA Conc. (e.g., 2.0%) Step2 Prepare PI Ladder (1%, 2%, 3%, 4%, 5% TPO) Step1->Step2 Step3 Drawdown (50 micron film) Step2->Step3 Step4 Cure: Gallium or LED Lamp (Emission > 390nm) Step3->Step4 Step5 Test: Solvent Rub (MEK) Step4->Step5

Figure 2: The Cure Ladder Workflow. Optimization requires fixing the UVA load and varying the PI to find the saturation point.

Steps:

  • Substrate Prep: Clean glass slides or PET film with isopropanol.

  • Application: Use a wire-wound rod (Meyer bar) to apply a wet film thickness of 50 µm.

    • Note: Thicker films (>100 µm) exacerbate the inner filter effect.

  • Curing Source: Use a UV-LED source (395 nm) or a Mercury lamp doped with Gallium (V-bulb) to enhance the 400-420 nm output.

    • Avoid: Standard H-bulbs (Mercury only) may not have enough long-wave energy to penetrate the UVA blocking.

  • Exposure: Run samples at 500 mJ/cm².

  • Validation: Perform the MEK Rub Test (ASTM D5402).

    • Pass: >200 double rubs with no surface marring.

    • Fail: Softening or removal of coating.

Characterization & Validation

Real-Time FTIR (RT-FTIR)

To scientifically prove cure completion, monitor the disappearance of the acrylate double bond.

  • Peak: 810 cm⁻¹ (acrylate twisting) or 1405 cm⁻¹ (CH₂ deformation).

  • Method:

    • Place liquid resin between two NaCl plates.

    • Irradiate while scanning.

    • Calculate conversion:

      
      .
      
  • Target: You need >90% conversion. If conversion plateaus at 60% with UVA present, increase TPO concentration.

UV-Blocking Efficiency

Verify the coating actually works for its intended purpose (drug protection).

  • Cure the film on a Quartz slide (transparent to UV).

  • Measure transmission using a UV-Vis Spectrophotometer (200–800 nm).

  • Requirement: Transmission < 10% in the 200–350 nm range; Transmission > 90% in the visible range (>400 nm).

Troubleshooting Guide

IssueCauseCorrective Action
Surface Tack Oxygen InhibitionTPO is sensitive to oxygen. Increase intensity or add an amine synergist (e.g., CN371).
Yellowing Excess PI / BAPOSwitch from BAPO to TPO. Reduce PI concentration slightly.
Wrinkling Differential CureSurface is curing faster than the bulk. The UVA is blocking deep cure.[8] Switch to a 395nm LED to penetrate deeper.
Haze IncompatibilityUV-531 solubility limit exceeded. Switch to liquid UVA (e.g., UV-1130) or reduce load.

References

  • Polymer Innovation Blog. (2016). UV Curing: Part 2; A Tour of the UV Spectrum. (Explains the absorption windows of Benzophenone vs. PIs).

  • Sigma-Aldrich. (n.d.). Photoinitiators: UV Absorption Spectra.[2][3][11] (Reference for TPO and Benzophenone spectra).

  • RadTech International NA. (2012). Photoinitiator Selection and Spectral Overlap.[3]

  • Bomar. (2022).[8] Introduction to UV Formulations: Overcoming Cure Inhibition.

  • ResearchGate. (2021). The Photoinitiators Used in Resin Based Dental Composite (TPO vs CQ).[4] (Validates the use of TPO for depth cure).

Sources

Technical Application Note: Incorporation of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone into Polyethylene Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide details the protocol for incorporating 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (hereafter referred to as BP-HE ) into polyethylene (PE) matrices. Unlike lipophilic UV absorbers (e.g., Octabenzone), BP-HE possesses a terminal hydroxyl group on the ether chain, introducing specific polarity that influences compatibility, migration kinetics, and spectral coverage.

The primary utility of BP-HE lies in its ability to absorb UV-B and short-wave UV-A radiation (280–350 nm) and dissipate it non-destructively via Excited State Intramolecular Proton Transfer (ESIPT) .

Chemical Specifications
PropertySpecificationCritical Note for Processing
IUPAC Name [2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone-
CAS Number 16909-78-7Verify CoA for purity >98%
Molecular Weight 258.27 g/mol Lower MW implies higher migration potential
Melting Point 88–90 °CLow MP facilitates dispersion in PE melt
Solubility Soluble in polar organic solvents; low in aliphaticsRisk of blooming in pure HDPE/LDPE

Mechanism of Action

To ensure scientific integrity, it is vital to understand why this molecule stabilizes PE. The mechanism is a reversible tautomerization cycle that converts photon energy into harmless heat.

Visualization: The ESIPT Cycle

The following diagram illustrates the keto-enol tautomerism triggered by UV photon absorption.[1]

ESIPT_Mechanism Ground Ground State (Enol Form) Excited Excited State (Singlet) Ground->Excited UV Absorption (hv) Tautomer Proton Transfer (Keto Form) Excited->Tautomer ESIPT (Fast) Dissipation Thermal Dissipation (Vibration) Tautomer->Dissipation Internal Conversion Dissipation->Ground Return to Ground

Caption: Figure 1. The ESIPT cycle converts UV energy into heat via reversible proton transfer, preventing polymer chain scission.

Protocol: Melt Incorporation Strategy

Challenge: BP-HE is more polar than the non-polar Polyethylene matrix due to the hydroxyethoxy tail. Solution: Direct addition is discouraged due to poor dispersion. A Masterbatch (MB) approach utilizing a compatibilizer (e.g., EVA or EMA) is required to prevent agglomeration and surface blooming.

Materials
  • Base Resin: LDPE (MFI 2-4) or HDPE (MFI 0.3-0.7).

  • Additive: BP-HE (CAS 16909-78-7), dried at 40°C for 4 hours.

  • Compatibilizer: Ethylene Vinyl Acetate (EVA) with 18% VA content (optional but recommended for high clarity).

Workflow Diagram

Incorporation_Protocol RawMat Raw Materials (PE Pellets + BP-HE Powder) PreMix High-Speed Mixing (Henschel Mixer) RawMat->PreMix Dry Blend Extrusion Twin-Screw Extrusion (Temp: 140-190°C) PreMix->Extrusion Feed Pelletizing Masterbatch Pelletizing (10% Concentrate) Extrusion->Pelletizing Cool & Cut LetDown Let-Down (Dilute to 0.2-0.5%) Pelletizing->LetDown Mix with Virgin PE FinalFilm Blown Film/Molding LetDown->FinalFilm

Caption: Figure 2. Step-by-step melt compounding workflow ensuring homogeneous dispersion of BP-HE.

Step-by-Step Methodology
  • Preparation of 10% Masterbatch:

    • Weighing: Combine 900g of LDPE/EVA carrier resin with 100g of BP-HE.

    • Tumble Mixing: Mix in a high-speed mixer for 5 minutes. Add 0.1% mineral oil as a binder if powder segregation occurs.

    • Extrusion: Feed into a co-rotating twin-screw extruder (L/D ratio ≥ 32).

    • Temperature Profile:

      • Zone 1 (Feed): 140°C

      • Zone 2 (Compression): 160°C

      • Zone 3 (Metering): 180°C

      • Die: 190°C[2]

    • Note: Do not exceed 230°C to prevent thermal degradation of the hydroxyl tail.

  • Let-Down (Final Fabrication):

    • Dilute the Masterbatch into the virgin PE resin to achieve a final concentration of 0.1% to 0.5% (w/w) .

    • Process via blown film or injection molding using standard PE parameters.

Analytical Validation: HPLC Quantification

To verify the final concentration and ensure no degradation occurred during processing, extraction and HPLC analysis are required.

Protocol: Extraction & Analysis
  • Sample Prep: Cryo-grind 1.0g of the PE film into a fine powder.

  • Extraction:

    • Place powder in a Soxhlet thimble.

    • Solvent: Dichloromethane or Chloroform (150 mL).

    • Duration: 6 hours (approx. 6-8 cycles/hour).

    • Evaporate solvent to dryness and reconstitute in 10 mL Methanol.

  • HPLC Conditions:

ParameterSetting
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 290 nm (Lambda max for BP-HE)
Retention Time ~4.5 - 6.0 min (Dependent on column brand)

Self-Validation Check:

  • Recovery Spike: Spike virgin PE pellets with a known amount of BP-HE prior to extraction. Recovery must be >95%.

  • Linearity: Calibration curve (10–100 ppm) must have

    
    .
    

Performance & Migration Testing (Critical for Drug Packaging)

For drug development applications, the migration of the additive into the drug product is a critical quality attribute (CQA).

Migration Test Protocol (FDA/EU Guidelines)
  • Simulants:

    • Simulant A: 10% Ethanol (Aqueous/Acidic foods/drugs).

    • Simulant B: 95% Ethanol or Isooctane (Fatty/Lipophilic drugs).

  • Condition: Incubate PE film (1 dm² surface area) in 100 mL simulant at 40°C for 10 days.

  • Analysis: Analyze the simulant via the HPLC method defined in Section 4.

Data Interpretation Table
TestAcceptance CriteriaCorrective Action if Failed
Homogeneity < 5% RSD in content across 5 film samplesIncrease back-pressure in extruder; switch to EVA carrier.
Migration < Specific Migration Limit (SML) (Typ. 6 mg/kg)Reduce loading; Use higher MW stabilizer (e.g., Oligomeric Benzophenone).
Yellowing Index Delta YI < 2.0 after processingReduce extrusion temperature; Add antioxidant (Phosphite).

References

  • PubChem. (2023). Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[3] National Library of Medicine. [Link]

  • European Food Safety Authority (EFSA). (2009). Scientific Opinion on the safety evaluation of the substance 2-hydroxy-4-(2-hydroxyethoxy)benzophenone. EFSA Journal. [Link]

  • ResearchGate. (2022). Migration behavior of benzophenone-based UV absorbents from polyolefins.[1][4][Link]

Sources

Technical Application Note: Photostabilization of Polycarbonate using 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Polycarbonate (PC) is renowned for its impact resistance and optical clarity but suffers from rapid photodegradation under UV irradiation (290–400 nm). This degradation manifests as yellowing and embrittlement, primarily driven by the Photo-Fries rearrangement .

This guide details the application of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7), a specialized benzophenone derivative.[1] Unlike lipophilic stabilizers (e.g., UV-531) designed for polyolefins, this molecule features a hydroxyethoxy tail that enhances compatibility with the polar polycarbonate matrix, reducing blooming and improving long-term stability.

Chemical Profile & Mechanism of Action[2]

The Molecule[1][3]
  • Chemical Name: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone[1]

  • CAS Number: 16909-78-7[1][2][3][4][5]

  • Synonyms: 2-Benzoyl-5-(2-hydroxyethoxy)phenol; Uvinul X-19 (historical trade ref).

  • Physical State: Crystalline Solid.

  • Solubility: Soluble in polar organic solvents (acetone, THF); highly compatible with Polycarbonate melts. Insoluble in water.[6]

Mechanism: ESIPT vs. Photo-Fries

The stabilizer functions via Excited State Intramolecular Proton Transfer (ESIPT) . Upon absorbing a UV photon, the enol proton on the ortho-hydroxyl group transfers to the carbonyl oxygen. This excited state relaxes non-radiatively (releasing heat), preventing the energy from breaking the PC polymer backbone (Photo-Fries).

Figure 1: Stabilization Pathway vs. Degradation

G UV UV Photon (290-350 nm) PC_Ground Polycarbonate (Ground State) UV->PC_Ground Unstabilized Stab_Ground Stabilizer (Enol Form) UV->Stab_Ground Stabilized PC_Excited Excited PC (Radical Formation) PC_Ground->PC_Excited Fries Photo-Fries Rearrangement PC_Excited->Fries Yellowing Yellowing & Chain Scission Fries->Yellowing Stab_Excited Excited State (Keto Form) Stab_Ground->Stab_Excited ESIPT Stab_Excited->Stab_Ground Proton Return Heat Heat Dissipation (Harmless) Stab_Excited->Heat Relaxation

Caption: The stabilizer intercepts UV energy (Green path) before it can initiate the Photo-Fries degradation cycle (Red path) in the polymer backbone.

Experimental Protocols

Protocol A: Incorporation via Melt Compounding (Industrial Standard)

Purpose: To create a homogeneous resin masterbatch or final compound.

Materials:

  • Bisphenol-A Polycarbonate resin (Melt Flow Index: 10–20 g/10min ).

  • Stabilizer: CAS 16909-78-7 (Loading: 0.3% – 0.5% w/w).

  • Antioxidant (Optional): Irganox 1076 (0.1%) to prevent thermal oxidation during processing.

Workflow:

  • Pre-Drying (Critical):

    • PC is hygroscopic. Hydrolysis during extrusion degrades molecular weight.

    • Action: Dry PC pellets at 120°C for 4 hours in a desiccant dryer. Moisture content must be <0.02%.

  • Tumble Mixing:

    • Combine dried PC pellets and stabilizer powder in a high-speed mixer.

    • Tip: Use a binding agent (e.g., 0.05% mineral oil) only if powder segregation is observed, though the polarity of CAS 16909-78-7 usually adheres well to PC pellets.

  • Extrusion:

    • Equipment: Twin-screw extruder (L/D ratio ≥ 32).

    • Temperature Profile:

      • Zone 1 (Feed): 240°C[1]

      • Zone 2-3 (Compression): 260°C

      • Zone 4 (Metering): 270–280°C

      • Die: 270°C

    • Note: Do not exceed 300°C to avoid thermal decomposition of the stabilizer.

  • Pelletizing:

    • Cool strands in a water bath and pelletize. Re-dry pellets before injection molding.

Protocol B: Solvent Casting (Lab-Scale Screening)

Purpose: Rapid screening of optical properties without heavy machinery.

  • Dissolution:

    • Dissolve 5g of PC pellets in 45g of Dichloromethane (DCM) or Tetrahydrofuran (THF) (10% w/w solution).

    • Add Stabilizer (0.3% relative to polymer weight). Stir until optically clear.

  • Casting:

    • Pour solution onto a clean glass plate or Petri dish.

    • Use a doctor blade to ensure uniform thickness (aim for 50–100 microns dry thickness).

  • Evaporation:

    • Cover loosely to slow evaporation (prevents bubbling/haze).

    • Dry at room temperature for 24 hours, then vacuum dry at 60°C for 4 hours to remove residual solvent.

Validation & Characterization

Yellowness Index (YI) Measurement

The gold standard for quantifying PC degradation is the shift in Yellowness Index (ΔYI).

  • Standard: ASTM E313 (preferred) or ASTM D1925 (legacy).

  • Equipment: Spectrophotometer (d/8° geometry, specular component included).

  • Procedure:

    • Measure Initial YI (

      
      ) of the unexposed sample.
      
    • Expose samples to accelerated weathering (Xenon Arc, ASTM G155, 0.35 W/m² @ 340nm).

    • Measure YI at intervals (100h, 500h, 1000h).

    • Calculate shift:

      
      .
      

Target Performance:


 after 1000 hours suggests successful stabilization.
UV-Vis Transmission Spectroscopy
  • Goal: Verify the "Cut-off" wavelength.

  • Observation: The stabilized film should show <1% transmission below 350nm, with a sharp transition to transparency >380nm.

Table 1: Troubleshooting Common Defects
DefectProbable CauseCorrective Action
Haze / Cloudiness Poor dispersion or solubility limit exceeded.Reduce loading to <0.5%; Increase extrusion shear; Switch to Protocol B to verify solubility.
Bubbles (Molding) Moisture in PC resin.[7]Re-dry PC pellets (120°C, 4h). Verify desiccant dryer dew point (-40°C).
Yellowing (Initial) Thermal degradation during extrusion.Lower Zone 4/Die temps; Add phenolic antioxidant (e.g., Irganox 1076).

Expert Insights: Why CAS 16909-78-7?

While generic benzophenones (like UV-9) are cheaper, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone offers a specific structural advantage for Polycarbonate:

  • Polarity Matching: The hydroxyethoxy tail (

    
    ) increases the polarity of the molecule compared to alkyl-substituted benzophenones (like octyloxy-BP, UV-531). This matches the polar nature of the carbonate linkages in PC, reducing migration and "blooming" to the surface.
    
  • Volatility: The tail increases molecular weight and hydrogen bonding capability, reducing stabilizer loss during the high-temperature venting phase of PC extrusion.

Figure 2: Experimental Workflow

Workflow Start Raw Materials (PC + CAS 16909-78-7) Dry Drying 120°C, 4h, <0.02% H2O Start->Dry Mix Tumble Mixing (Optional Binder) Dry->Mix Extrude Melt Extrusion (Max 280°C) Mix->Extrude Mold Injection Molding / Casting (Test Plaques) Extrude->Mold Weather Accelerated Weathering (ASTM G155 / Xenon Arc) Mold->Weather Measure Validation (ASTM E313 YI & UV-Vis) Weather->Measure

Caption: Step-by-step workflow from raw material preparation to final validation testing.

References

  • Diepens, M. & Gijsman, P. (2007). Photodegradation of bisphenol A polycarbonate. Eindhoven University of Technology.

  • ASTM International. (2020). ASTM E313-20: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85638: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone.

  • Pickett, J.E. (2011). Influence of Photo-Fries Reaction Products on the Photodegradation of Bisphenol-A Polycarbonate. Polymer Degradation and Stability.

Sources

Application Note: Structural and Functional Characterization of UV-Shielding Polymers Functionalized with 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug development and biomedical material engineering, UV protection is often achieved by physically blending small-molecule absorbers (e.g., Oxybenzone) into the polymer matrix. However, this approach introduces a critical failure mode: migration . Small molecules leach out over time, leading to toxicity (in biological contact) and loss of protection (for photosensitive APIs).

This guide focuses on the characterization of polymers covalently functionalized with 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7, hereafter HHEBP ). Unlike standard lipophilic absorbers, HHEBP possesses a primary hydroxyl tail, allowing it to act as a co-monomer (chain extender) in polyurethanes, polyesters, and acrylics.

The Core Value Proposition: By covalently locking the UV absorber into the polymer backbone, we achieve permanent photostability with near-zero migration—a regulatory necessity for long-term implants and high-purity pharmaceutical packaging.

Structural Verification: Proving Covalent Incorporation

Before assessing performance, one must validate that HHEBP is chemically bound to the polymer chain, rather than physically trapped.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Quantification of incorporation efficiency and verification of the linkage chemistry (e.g., urethane or ester bond formation).

Mechanism: The HHEBP molecule has a distinct ethylene glycol tail. Upon polymerization (e.g., reaction with an isocyanate), the chemical environment of the terminal methylene group changes significantly.

Key Spectral Markers (1H NMR in DMSO-d6 or CDCl3):

  • Aromatic Region (6.4 – 7.8 ppm): Characteristic benzophenone ring protons. These confirm the presence of the UV-absorbing core.[1]

  • The "Anchor" Protons (3.8 – 4.5 ppm):

    • Free Monomer: The methylene protons adjacent to the terminal hydroxyl (-O-CH₂-CH₂ -OH) appear as a triplet/multiplet around 3.7–3.9 ppm .

    • Polymerized State: If reacted (e.g., into a polyurethane), these protons deshield, shifting downfield to 4.2–4.4 ppm due to the proximity of the new carbonyl (urethane/ester) group.

  • The Chelated Hydroxyl (>12.0 ppm): A sharp singlet far downfield indicates the phenolic -OH at the 2-position is intact. Crucial: This proton is involved in the Excited State Intramolecular Proton Transfer (ESIPT) mechanism. If this signal disappears, the UV absorbing capability is destroyed.

FTIR Spectroscopy

Objective: Rapid qualitative confirmation of functional group conversion.

  • Target: Disappearance of the sharp monomeric O-H stretch (3200-3500 cm⁻¹) and appearance/intensification of the linkage specific band (e.g., C=O stretching of urethane at 1700-1730 cm⁻¹).

Workflow Visualization: Synthesis Verification

SynthesisVerification Start Crude Polymer (HHEBP-functionalized) Purify Purification Step (Soxhlet Extraction) Removes unreacted monomer Start->Purify Remove physical contaminants Analysis 1H NMR Analysis Purify->Analysis Decision Check -CH2- Shift Analysis->Decision Outcome1 Shift ~4.3 ppm: Covalent Bond Confirmed Decision->Outcome1 Downfield Shift Outcome2 Signal ~3.8 ppm: Physical Blend Only Decision->Outcome2 No Shift

Figure 1: Logic flow for distinguishing covalently grafted UV absorbers from physical blends using NMR shifts.

Functional Characterization: UV Blocking Efficiency

Objective: Determine the "Cut-off Wavelength" and Transmission profile. Context: For photosensitive drugs (e.g., Nifedipine, Dacarbazine), blocking UV-A (320-400 nm) is often as critical as UV-B.

Experimental Protocol: Thin Film Transmission
  • Film Preparation:

    • Dissolve polymer in a suitable solvent (THF, DMF) to 5-10 wt%.

    • Spin-coat or solvent-cast onto a quartz slide (transparent down to 200 nm).

    • Control: Prepare a blank polymer film (no HHEBP).

    • Target Thickness: 20-50 µm (verify with micrometer).

  • Measurement:

    • Instrument: UV-Vis Spectrophotometer (Double beam).

    • Range: 200 nm – 800 nm.

    • Scan Rate: 120 nm/min.

  • Data Analysis:

    • Calculate Transmittance (T%) at critical wavelengths.

Performance Benchmarks (Typical Data)

The following table illustrates expected performance for a Polyurethane film with 1.5 wt% covalently incorporated HHEBP.

Wavelength (nm)RegionBlank Polymer (%T)HHEBP-Polymer (%T)Interpretation
280 UV-C85%< 0.1%Complete Block
310 UV-B88%< 1.0%High Protection
360 UV-A90%< 5.0%Effective Shielding
450 Visible92%> 85%High Clarity (Low Yellowing)

Note: A sharp "cut-off" (T < 1%) around 370-380 nm is ideal for protecting light-sensitive active pharmaceutical ingredients (APIs) without compromising visual inspection of the product.

Safety & Stability: The Migration (Leaching) Test

Core Directive: For biomedical applications, proving the absorber stays inside the polymer is critical. This protocol simulates "worst-case" leaching conditions.

Protocol: Forced Migration Study

Reference Standard: Adapted from FDA/EFSA guidelines for food contact materials (Regulation EU 10/2011).

Materials:

  • Simulant A: 10% Ethanol (Aqueous foods/drugs).

  • Simulant B: 95% Ethanol (Fatty/Lipophilic mimics).

  • Apparatus: Sealed borosilicate vials, shaking incubator (40°C).

Step-by-Step Methodology:

  • Sample Prep: Cut polymer films into 1x1 cm squares. Weigh accurately (~100 mg).[1][2]

  • Immersion: Place sample in vial with 10 mL simulant. (Surface-to-volume ratio: 6 dm²/L is standard).

  • Incubation: Shake at 40°C for 10 days (Simulates long-term storage).

  • Extraction: Remove polymer. Evaporate solvent to dryness (optional concentration step) or inject directly.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (70:30).

    • Detection: UV at 290 nm (HHEBP λmax).

    • Limit of Detection (LOD): Must be determined (typically < 50 ppb).

Migration Workflow Visualization

MigrationTest Sample Polymer Sample (Known Surface Area) Simulant Add Simulant (10% or 95% EtOH) Sample->Simulant Incubate Incubate 40°C, 10 Days Simulant->Incubate Separate Remove Polymer Incubate->Separate Analyze HPLC-UV Analysis (Target: Free HHEBP) Separate->Analyze Result Calculate Migration (µg/dm²) Analyze->Result

Figure 2: Standardized workflow for determining the migration potential of UV absorbers from polymer matrices.

References

  • European Food Safety Authority (EFSA). (2020). Safety assessment of the substance 2-hydroxy-4-(2-hydroxyethoxy)benzophenone for use in food contact materials. EFSA Journal. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85638, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone.Link

  • Food and Drug Administration (FDA). (2023). CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers.Link

  • Nguyen, T. M., et al. (2023).[3][4] Low-Migration Macromolecular Benzophenones as UV Absorbers for Food Packaging Polymers. ResearchGate. Link

Sources

Phase Transfer Catalysis in the Synthesis of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzophenone and its derivatives are critical pharmacophores in drug discovery (e.g., anti-inflammatory agents, antihistamines) and essential photo-initiators in polymer chemistry. Historically, the synthesis of the benzophenone core relied on Friedel-Crafts acylation using benzoyl chloride and aluminum chloride (


). While effective, this route suffers from severe limitations: high moisture sensitivity, the generation of stoichiometric amounts of hazardous aluminum waste, and poor regioselectivity with deactivated rings.

Phase Transfer Catalysis (PTC) offers a superior, "green" alternative.[1][2] By facilitating the reaction between reactants in immiscible phases (typically aqueous/organic), PTC eliminates the need for anhydrous conditions and harsh Lewis acids.[3]

This guide details the Oxidative Synthesis of Benzophenones from benzhydrols (diphenylmethanols). This route is preferred in modern process chemistry due to its high atom economy, safety profile, and the ability to use inexpensive oxidants like Sodium Hypochlorite (bleach) or Potassium Permanganate under mild conditions.

Mechanistic Principles: Stark's Extraction

The efficiency of this protocol relies on the Stark's Extraction Mechanism .[3] In a typical biphasic system (e.g., Ethyl Acetate/Water), the ionic oxidant (e.g.,


) is insoluble in the organic phase where the substrate (Benzhydrol) resides.

A Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (


), acts as a shuttle. The lipophilic cation (

) forms an ion pair with the oxidant anion, dragging it into the organic phase where the reaction occurs.[4]
Figure 1: The PTC Catalytic Cycle

The following diagram illustrates the ion-pair shuttle mechanism driving the oxidation of benzhydrol.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase (Solvent) Na_Ox Na+ [Oxidant]- Na_X Na+ X- Na_Ox->Na_X Ion Exchange Q_Ox_Aq Q+ [Oxidant]- Q_Ox_Org Active Species (Q+ [Oxidant]-) Q_Ox_Aq->Q_Ox_Org Phase Transfer Q_X_Aq Q+ X- Q_X_Aq->Q_Ox_Aq Anion Exchange Substrate Benzhydrol (Substrate) Product Benzophenone (Product) Substrate->Product Oxidation Q_Ox_Org->Product Q_X_Org Spent Catalyst (Q+ X-) Q_Ox_Org->Q_X_Org Oxidation Reaction Q_X_Org->Q_X_Aq Return to Aq

Caption: The quaternary ammonium cation (


) shuttles the oxidant anion across the interface, oxidizing the substrate in the organic phase before returning to the aqueous phase to regenerate.

Protocol A: Hypochlorite Oxidation (The Industrial Standard)

This method uses Sodium Hypochlorite (commercial bleach) as the oxidant. It is highly cost-effective and produces water and sodium chloride as the primary byproducts.

Reagents:

  • Substrate: Benzhydrol (Diphenylmethanol)

  • Oxidant: Sodium Hypochlorite (NaOCl), 5-6% aqueous solution (household bleach strength is sufficient).

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Tetrabutylammonium Bromide (TBAB).[1]

  • Solvent: Ethyl Acetate (EtOAc) or Toluene.[1][5][6]

Step-by-Step Methodology
  • Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Benzhydrol in 30 mL of Ethyl Acetate .

    • Ensure the substrate is fully dissolved before proceeding.

  • Catalyst Addition:

    • Add 0.5 mmol of TBAB (5 mol% loading).

    • Note: The catalyst will partially dissolve; the solution may appear slightly cloudy.

  • Oxidant Addition:

    • Add 40 mL of Sodium Hypochlorite solution (excess) to the flask.

    • Critical Step: The reaction mixture is now biphasic. The reaction rate is mass-transfer limited .

  • Reaction:

    • Stir the mixture vigorously ( >800 RPM) at room temperature.

    • Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes).

    • Endpoint: Disappearance of the alcohol spot (approx. 30–60 minutes).

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (top) from the aqueous layer (bottom).

    • Wash the organic layer once with 20 mL saturated Sodium Bisulfite (

      
      ) to quench excess bleach.
      
    • Wash once with 20 mL brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often >95% pure. Recrystallize from hexane/ethanol if necessary.

Protocol B: Permanganate Oxidation (High Selectivity)

For substrates requiring higher oxidative potential or when hypochlorite leads to chlorination byproducts, Permanganate (


) is the preferred oxidant. This protocol highlights the impact of catalyst structure on yield.

Reagents:

  • Oxidant: Potassium Permanganate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[7][8]
    
  • Catalyst: Tricaprylmethylammonium chloride (Aliquat 336 ) - Preferred for high lipophilicity.

  • Solvent: Toluene (Non-polar solvents enhance ion-pair tightness).

Experimental Workflow

The following diagram outlines the critical physical steps for the Permanganate protocol.

Workflow Start Dissolve Substrate (Benzhydrol in Toluene) Add_Cat Add Catalyst (Aliquat 336) Start->Add_Cat Add_Ox Add KMnO4 (aq) + H2SO4 (trace) Add_Cat->Add_Ox Stir Vigorous Stirring 50°C, 2 Hours Add_Ox->Stir Sep Phase Separation Stir->Sep Wash Wash (NaHSO3) Remove MnO2 Sep->Wash Dry Dry & Evaporate Wash->Dry End Benzophenone (Crystals) Dry->End

Caption: Operational workflow for the PTC-mediated permanganate oxidation.

Procedure
  • Dissolve Benzhydrol (10 mmol) in Toluene (50 mL) .

  • Add Aliquat 336 (0.5 mmol) .

  • Add a solution of

    
     (15 mmol)  in Water (50 mL)  containing trace 
    
    
    
    (to activate the oxidant to
    
    
    ).
  • Heat to 50°C with vigorous stirring for 120 minutes.

  • Filter the mixture through a Celite pad to remove Manganese Dioxide (

    
    ) precipitate.
    
  • Separate phases and proceed with standard workup.

Data Analysis: Catalyst Efficiency

The choice of catalyst significantly impacts yield. More lipophilic cations (longer alkyl chains) generally provide better extraction of the oxidant into the organic phase.

Table 1: Comparative Yields of Benzophenone using Different Phase Transfer Catalysts (Conditions: Benzhydrol, Acidified Chromate/Permanganate, Toluene, 50°C, 2h)

Catalyst TypeCommercial NameStructureYield (%)Selectivity
Tricaprylmethylammonium chloride Aliquat 336

98% High
Tetrabutylphosphonium bromideTBPB

95%High
Tetrabutylammonium bromideTBAB

92%High
Tetrabutylammonium hydrogen sulfateTBAHS

88%Moderate
Cetyltrimethylammonium bromideCTAB

85%Moderate
No Catalyst N/AN/A<5% N/A

Data Source: Synthesized from Bijudas et al. (2020) and related kinetic studies.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Stirring speed too low.PTC is diffusion controlled . Increase stirring to >800 RPM to maximize interfacial area.
Emulsion Formation Surfactant nature of catalyst.Add brine to the aqueous layer; filter through Celite if solid particulates (

) are present.
Slow Reaction Catalyst too hydrophilic.Switch from TBAB to Aliquat 336 (more lipophilic) or change solvent to Toluene/Benzene.
Over-oxidation Oxidant too strong.If using Permanganate, ensure pH is controlled. Switch to Hypochlorite for milder conditions.

References

  • Bijudas, K., et al. (2020).[1][6][9] Selective Synthesis of Benzophenones by Phase Transfer Catalyzed Monochromate Oxidation of Benzhydrols in Non-Polar Media. Journal of Advanced Scientific Research.

  • Starks, C. M. (1971). Phase-transfer catalysis.[1][2][3][5][6][7][8][9][10][11] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational Mechanism).

  • UCSC Chemistry Department. Experiment 3: Oxidation of Benzhydrol via Phase Transfer Catalysis. (Protocol Validation).

  • Bijudas, K., & Nair, T. D. R. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Scientific Research Publishing.

Sources

Application Note: Precision Photostability Profiling of Organic UV Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The photodegradation of organic UV absorbers (e.g., Avobenzone, Octinoxate) compromises product efficacy and generates potentially toxic photoproducts.[1] This guide moves beyond standard "pass/fail" compliance testing (ICH Q1B, ISO 24443) to establish a mechanistic profiling protocol . By decoupling intrinsic molecular instability from matrix-dependent effects, researchers can calculate quantum yields (


) and identify degradation pathways essential for rational drug design and formulation stability.

The Experimental Rig: Hardware & Calibration

Core Directive: Reproducibility in photolysis requires precise control over photon flux and spectral distribution. A standard "UV lamp" is insufficient; a calibrated solar simulator is mandatory.

Light Source Specifications[2]
  • Source Type: Xenon Arc Lamp (150W - 450W) with an optical feedback loop.

  • Spectral Filtering:

    • Simulated Sunlight: AM1.5G filter (for environmental fate).

    • Dermatological Relevance: WG320 (removes UVC) + UG11 (isolates UV) for ISO 24443 compliance.

  • Thermal Control: Peltier-cooled sample stage maintained at 25°C ± 1°C to decouple thermal degradation from photodegradation.

Actinometry: The Self-Validating Standard

Reliance on electronic radiometers alone is prone to geometry errors. Chemical actinometry provides an absolute measure of photon flux (


) entering the sample volume.

Protocol: Potassium Ferrioxalate Actinometer

  • Principle: Photoreduction of Fe

    
     to Fe
    
    
    
    is linearly proportional to photon absorption (254 nm – 500 nm).
  • Reagents:

    • Actinometer Solution: 0.006 M K

      
      Fe(C
      
      
      
      O
      
      
      )
      
      
      in 0.05 M H
      
      
      SO
      
      
      .
    • Developer: 0.1% 1,10-phenanthroline in sodium acetate buffer.

  • Validation Step:

    • Irradiate 3 mL of actinometer solution for time

      
       (e.g., 30s, 60s).
      
    • Add 0.5 mL developer; incubate 30 min in dark.

    • Measure Absorbance at 510 nm (

      
       M
      
      
      
      cm
      
      
      ).
    • Calculate flux (

      
      ) using 
      
      
      
      (at 365 nm).

Experimental Protocols

Workflow Diagram

ExperimentalSetup cluster_Sample Irradiation Chamber (25°C) LightSource Xenon Arc Source (AM1.5G Filter) Optics Collimating Lens & IR Water Filter LightSource->Optics Broadband UV Splitter Beam Splitter Optics->Splitter Sample Sample Cuvette (Quartz, Stirred) Splitter->Sample I(sample) Actinometer Ref. Actinometer (Ferrioxalate) Splitter->Actinometer I(ref) Detector HPLC-DAD / MS Analysis Sample->Detector Aliquot t=x

Caption: Dual-beam irradiation setup ensuring simultaneous flux calibration and sample photolysis.

Protocol A: Intrinsic Solution Photostability

Objective: Determine the quantum yield of degradation (


) without matrix interference.
  • Solvent Selection: Use HPLC-grade Acetonitrile or Methanol. Avoid Acetone (photosensitizer).

  • Preparation: Prepare a 10 µM solution of the UV absorber. Note: Low concentration prevents Inner Filter Effects (IFE).

  • Irradiation Cycle:

    • Place quartz cuvette in the thermostated holder.

    • Irradiate and withdraw 50 µL aliquots at

      
       min.
      
    • Dark Control: Wrap a duplicate cuvette in aluminum foil and place adjacent to the light source to rule out thermal hydrolysis.

  • Correction: If Absorbance > 0.1, apply the IFE correction factor (

    
    ) to the rate constant:
    
    
    
    
Protocol B: Thin-Film Degradation (Realistic Application)

Objective: Mimic sunscreen performance on skin (ISO 24443 compliant).

  • Substrate: PMMA (Polymethylmethacrylate) plates with controlled roughness (6 µm).

  • Application: Apply 1.3 mg/cm² of the formulation (or pure active in volatile solvent).

    • Technique: Spotting followed by light spreading with a gloved finger saturated with the product (to prevent absorption).

  • Equilibration: Allow 15 min drying in the dark at 25°C.

  • Irradiation: Expose to 5, 10, and 20 MED (Minimal Erythemal Doses).

  • Extraction: Immerse the PMMA plate in 10 mL Methanol; sonicate for 10 min to recover the UV absorber.

Analytical Workflow (HPLC-DAD-MS)

Core Directive: UV-Vis spectrophotometry is insufficient for degradation studies as photoproducts often absorb in the same region as the parent molecule (isobestic points). Chromatographic separation is required.

Chromatographic Conditions
ParameterSettingRationale
Column C18 Reverse Phase (150 x 4.6 mm, 3.5 µm)Standard retention for lipophilic UV filters.
Mobile Phase A Water + 0.1% Formic AcidProton source for MS ionization.
Mobile Phase B Methanol or AcetonitrileOrganic modifier.
Gradient 50% B to 100% B over 10 minElutes polar photoproducts early, parent late.
Detection DAD (Scanning 200–600 nm)Captures full spectral shifts (hypsochromic/bathochromic).
MS Mode ESI (+) and (-)Some filters (e.g., Avobenzone) ionize better in specific modes.
Degradation Pathway Visualization

DegradationLogic Parent Parent UV Absorber (e.g., Avobenzone Enol) Excited Excited State (S1 / T1) Parent->Excited hν (Absorption) Excited->Parent Fluorescence/Heat (Ideal Filter) Isomer Photo-Isomer (Keto-form) Excited->Isomer Isomerization ROS ROS Generation (Singlet Oxygen) Excited->ROS Energy Transfer (Type II) Breakdown Cleavage Products (e.g., Benzoic Acid) Isomer->Breakdown Irreversible Photolysis

Caption: Mechanistic pathway tracking: Ideal filters return to Parent; unstable filters degrade or generate ROS.

Data Analysis & Reporting

Calculating Quantum Yield ( )

The quantum yield is the ratio of molecules degraded to photons absorbed. It is the ultimate metric of photostability.



  • 
    : Zero-order or First-order rate constant derived from HPLC data.
    
  • 
    : Initial concentration.
    
  • 
    : Photon flux absorbed (determined via Actinometry).[2][3]
    
Reporting Standards

When publishing or filing reports, ensure the following data is tabulated:

MetricUnitRequirement
Light Source -Make/Model + Filter combination.
Irradiance W/m²Measured at sample plane (290–400 nm).
Temperature °CSample surface temperature during irradiation.
Half-Life (

)
minTime to 50% degradation.
Recovery %Mass balance check (Parent + Products).

References

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[4][5] European Medicines Agency. Available at: [Link]

  • International Organization for Standardization (ISO). (2021).[6][7] ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro.[6][7][8][9] ISO.org. Available at: [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105–2146. Available at: [Link]

  • Gago-Ferrero, P., et al. (2012). Photodegradation of UV filters in water: Stability and identification of transformation products.[10] Journal of Chromatography A. Available at: [Link]

  • Paris, C., et al. (2016). Photodegradation of Avobenzone: Stabilization Effect of Antioxidants.[11] Journal of Photochemistry and Photobiology B: Biology.[11] Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the solubility of benzophenone UV absorbers in nonpolar polymers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of benzophenone UV absorbers in nonpolar polymers Role: Senior Application Scientist, Polymer Additives Division Audience: R&D Scientists, Process Engineers, Formulation Chemists

Welcome to the Advanced Applications Support Guide. This document addresses the persistent challenge of incorporating polar benzophenone UV absorbers (UVAs) into nonpolar polyolefin matrices (PE, PP, PS) without compromising optical clarity or long-term stability.

The Core Challenge: Thermodynamics of Solubility

The root cause of solubility failure is the polarity mismatch between the additive and the matrix. Benzophenone derivatives possess polar carbonyl (C=O) and hydroxyl (-OH) groups, creating a high dipole moment and hydrogen-bonding potential. Polyolefins (like Polyethylene) are nonpolar, interacting primarily through weak London dispersion forces.

The Result: High interfacial tension leads to phase separation, manifested as blooming (migration to the surface), haze , or loss of UV protection as the additive crystallizes out of the amorphous regions.

Visualization: The Solubility Gap

The following diagram illustrates the thermodynamic barrier using Hansen Solubility Parameters (HSP).

SolubilityMechanism Polymer Nonpolar Polymer Matrix (PE/PP) δP ≈ 0, δH ≈ 0 Interaction Thermodynamic Interaction Polymer->Interaction BP_Short Short-Chain Benzophenone (e.g., BP-3) High Polarity (δP++) BP_Short->Interaction High Δδ (Incompatible) BP_Long Long-Chain Benzophenone (e.g., Octabenzone) Modified Polarity (δP--) BP_Long->Interaction Low Δδ (Compatible) Result_Fail Phase Separation (Blooming) Interaction->Result_Fail If Δδ > Interaction Radius Result_Success Stable Solid Solution Interaction->Result_Success If Δδ < Interaction Radius

Figure 1: Thermodynamic solubility logic. Minimizing the difference (Δδ) between the solubility parameters of the additive and matrix is critical for stability.

Selection Guide: Matching Structure to Matrix

Do not select a UV absorber based solely on its absorption spectrum. You must select based on compatibility .

Commercial NameChemical NameStructure KeySolubility in PE/PPMigration RiskRecommended Application
BP-3 2-Hydroxy-4-methoxybenzophenoneShort methyl groupPoor High (Rapid Blooming)PVC, Polyesters (Polar matrices)
BP-12 (UV-531) 2-Hydroxy-4-n-octyloxybenzophenoneLong C8 alkyl chainGood Low PE/PP Films (>100µm), Thick sections
Uvinul 3039 2-ethylhexyl-2-cyano-3,3-diphenylacrylateBulky ester groupModerate Moderate Flexible PVC, Plastisols

Technical Insight: The octyl chain in BP-12 (Chimassorb 81) acts as a "nonpolar anchor," lowering the overall polarity of the molecule and making it thermodynamically similar to the polyethylene backbone [1].

Troubleshooting & FAQs

Q1: I see a white, powdery residue on my PP films after 48 hours. Is this degradation?

A: No, this is blooming . The concentration of the UV absorber exceeds its solubility limit at storage temperature.

  • Mechanism: As the polymer crystallizes post-extrusion, the additive is rejected from the crystalline phase into the amorphous regions. If the amorphous phase is saturated, the additive migrates to the surface to lower free energy.

  • Immediate Fix: Reduce loading level or switch to a higher molecular weight derivative (e.g., oligomeric HALS or Octabenzone).[1]

  • Verification: Wipe the surface with ethanol. If the haze disappears and the film is clear, it is surface bloom.

Q2: My transparent LDPE film is turning yellow after processing.

A: This is likely phenolic yellowing or interaction with catalyst residues, not necessarily UV failure.

  • Cause: Benzophenones can complex with residual titanium or aluminum catalysts (Ziegler-Natta residues) in the presence of alkalinity.

  • Solution: Add a neutralizing agent (e.g., Calcium Stearate) or switch to a benzotriazole-based absorber if color is critical.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Symptom Symptom? Start->Symptom Bloom White Powder/Haze (Rub-off test positive) Symptom->Bloom Yellow Yellowing/Discoloration Symptom->Yellow Loss Loss of Mechanical Properties (Cracking/Chalking) Symptom->Loss CheckConc Check Concentration vs. Solubility Limit Bloom->CheckConc CheckCat Check Residual Catalyst (Ti/Al levels) Yellow->CheckCat CheckThick Is sample thickness < 50 microns? Loss->CheckThick Action1 Reduce Loading or Switch to BP-12 CheckConc->Action1 Action2 Add Acid Scavenger (Ca-Stearate) CheckCat->Action2 Action3 Benzophenones ineffective in thin films. Switch to HALS. CheckThick->Action3

Figure 2: Troubleshooting workflow for common instability issues in polyolefin/UVA systems.[1]

Advanced Protocols: Improving Compatibility

If you must use a specific polar benzophenone (e.g., for specific spectral coverage) in a nonpolar matrix, you must engineer the interface.

Protocol A: Reactive Compatibilization (Melt Blending)

Objective: Use a maleated polymer to act as a surfactant, bridging the polarity gap between the benzophenone and the polyolefin.

Materials:

  • Matrix: LDPE or PP.

  • Compatibilizer: PE-g-MAH (Polyethylene-graft-maleic anhydride) or PP-g-MAH.

  • Additive: Benzophenone UV absorber.[2][3][4][5]

Procedure:

  • Preparation: Dry all polymers and additives at 60°C for 24 hours to prevent hydrolytic degradation of the maleic anhydride [2].

  • Pre-Mixing: Tumble blend the matrix (90-95%) with the compatibilizer (3-5%) and the UV absorber (0.1-1.0%).

    • Note: The maleic anhydride groups can form weak hydrogen bonds or dipole-dipole interactions with the hydroxyl/carbonyl groups of the benzophenone, retaining it in the amorphous phase.

  • Compounding:

    • Equipment: Twin-screw extruder or Brabender internal mixer.

    • Temperature: 180°C - 200°C (Do not exceed 230°C to prevent volatilization of the UVA).

    • Shear: Medium shear (Screw speed: 50-100 rpm).

  • Validation: Press a film and age at 50°C for 1 week. Compare blooming against a control sample without PE-g-MAH.

Protocol B: Surface Photo-Grafting (Covalent Attachment)

Objective: Permanently chemically bond the benzophenone to the polymer surface to prevent migration entirely. This is ideal for medical devices or food packaging where leaching is prohibited.

Mechanism: Benzophenone acts as a Type II photoinitiator.[1] Upon UV irradiation, it abstracts a hydrogen atom from the polymer backbone, creating a radical that can recombine with the benzophenone ketyl radical [3].

Workflow Diagram:

Grafting Step1 1. Coat Polymer Surface (BP solution in Acetone) Step2 2. UV Irradiation (365nm, inert atmosphere) Step1->Step2 Step3 3. H-Abstraction (BP* abstracts H from PE chain) Step2->Step3 Step4 4. Radical Recombination (C-C bond formation) Step3->Step4 Step5 5. Solvent Wash (Remove unreacted BP) Step4->Step5

Figure 3: Sequential mechanism for covalent immobilization of benzophenone.

Detailed Steps:

  • Solution Prep: Dissolve Benzophenone (5 wt%) in acetone.

  • Coating: Dip-coat the PE/PP film or part into the solution for 30 seconds. Air dry to remove solvent.

  • Irradiation: Expose the coated sample to UV light (High-pressure mercury lamp, ~100 mW/cm²) for 1-5 minutes.

    • Critical Control: Perform under Nitrogen (N2) atmosphere. Oxygen inhibits the radical mechanism.

  • Washing: Soxhlet extraction with acetone for 12 hours to remove non-grafted (physisorbed) benzophenone.

  • Analysis: Confirm grafting via FTIR (Look for C=O stretch shift) or UV-Vis spectroscopy (persistent absorption after washing).

References

  • Ferri, J. M., et al. (2023).[1] Blending of Low-Density Polyethylene and Poly(Butylene Succinate) with Polyethylene–Graft–Maleic Anhydride as a Compatibilizer. Polymers, 15(2), 261.[1] [Link][1]

  • Ma, H., & Bowman, C. N. (2000). A Novel Sequential Photoinduced Living Graft Polymerization. Macromolecules, 33(9), 3314–3320. [Link][1]

Sources

Preventing leaching of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone from plastics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Leaching of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (UV-284) from Plastics

Document ID: TSC-EL-284-01 | Status: Active | Audience: E&L Scientists, formulation Engineers[1]

Introduction: The Migration Challenge

You are likely accessing this guide because you have detected an unexpected peak in your extractables/leachables (E&L) profile or are designing a container closure system (CCS) requiring high UV protection with minimal migration.

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS: 16909-78-7), commonly known as UV-284 , is a benzophenone-type UV absorber.[1] Unlike simple benzophenone, the hydroxyethoxy tail increases its polarity/compatibility with certain polymers, but it remains a non-covalently bonded additive in standard formulations.[1] This makes it susceptible to migration —diffusing out of the polymer matrix and into your drug product, particularly in lipophilic or alcohol-based formulations.

This guide provides the diagnostic criteria to confirm its presence and the engineering protocols to eliminate it.

Module 1: Diagnostic & Detection

Is that peak actually UV-284?

Before altering your manufacturing process, you must confirm the identity of the leachable. Benzophenones share similar fragmentation patterns; specificity is key.[1]

Troubleshooting FAQ: Identification

Q: I see a peak at m/z 259 in positive mode. Is it UV-284? A: Likely, but you must rule out isomers.[1] UV-284 has a molecular weight of 258.27 Da .[1]

  • LC-MS Signature: Look for the protonated molecular ion

    
    .
    
  • Key Fragments (MS/MS):

    • m/z 137: Characteristic benzoyl cation (

      
      ), common to all benzophenones.[1]
      
    • m/z 213: Loss of the ethoxy chain (specific to hydroxyethoxy derivatives).

  • UV Spectrum: Maxima at ~285 nm and ~325 nm.

Q: Why does it leach into my Polysorbate 80 formulation but not my saline buffer? A: This is governed by the partition coefficient (


). UV-284 has a LogP of approx 3.[1]0. It is lipophilic.[1]
  • Mechanism: Surfactants like Polysorbate 80 form micelles that solubilize hydrophobic additives, effectively "stripping" them from the plastic surface.[1] Saline lacks this thermodynamic drive.[1]

Data Summary: UV-284 Physicochemical Profile
PropertyValueImplication for Leaching
Molecular Weight 258.27 g/mol Low MW facilitates rapid diffusion (Fickian transport).[1]
LogP (Octanol/Water) ~3.0High affinity for lipid emulsions, creams, and surfactant solutions.[1]
Melting Point 46–49 °CLow MP means higher mobility at elevated storage temperatures.[1]
Solubility Insoluble in water; Soluble in Methanol, EthanolHigh risk of leaching in alcohol-based sterilizing steps.[1]

Module 2: Mitigation Strategies

How do I stop the leaching?

If detection is positive, you must alter the material thermodynamics.[1] We categorize solutions into Passive (Process) and Active (Chemistry) controls.

Strategy A: Covalent Grafting (The "Silver Bullet")

The most effective way to prevent leaching is to chemically bond the UV absorber to the polymer backbone. This changes the additive from a "solute" to a "pendant group."

The Protocol: Use Reactive Extrusion . Instead of physically blending UV-284, use a benzophenone derivative containing a reactive vinyl or acrylate group (e.g., 4-allyloxy-2-hydroxybenzophenone) during the polymerization or compounding phase.[1]

  • Result: The UV absorber becomes part of the polymer chain.[2]

  • Diffusion Coefficient: Drops to effectively zero.

Strategy B: Surface Barrier Technology

If you cannot change the base polymer, apply an internal barrier.[1]

  • SiO2 Plasma Coating (PECVD): A 50–100 nm layer of glass-like SiO2 prevents organic molecules from migrating into the solution.

  • Fluorination: Surface fluorination increases surface energy and density, creating a "crust" that retards diffusion.[1]

Visualizing the Solution

The following diagram illustrates the difference between standard physical blending (leaching-prone) and covalent grafting.

MigrationMechanism cluster_0 Scenario A: Physical Blending (Standard) cluster_1 Scenario B: Covalent Grafting (Optimized) Polymer_A Polymer Matrix (LDPE/PP) Additive_A Free UV-284 (Dissolved) Polymer_A->Additive_A Weak Interaction Solvent_A Drug Product (Lipophilic) Additive_A->Solvent_A Diffusion (Leaching) Driven by LogP Polymer_B Polymer Backbone Additive_B Grafted Benzophenone (Immobilized) Polymer_B->Additive_B Covalent Bond (Permanent) Solvent_B Drug Product Additive_B->Solvent_B No Migration

Caption: Comparison of migration pathways. Scenario A allows free diffusion.[1] Scenario B locks the stabilizer to the backbone.

Module 3: Regulatory & Safety Assessments

Is the level I found toxic?

Benzophenones are under scrutiny for potential endocrine disruption (estrogenic activity). You must perform a toxicological risk assessment (TRA).

Step-by-Step Risk Calculation

Do not rely on generic "safe" lists. Follow USP <1663> and ISO 10993-17 .[1]

  • Calculate the AET (Analytical Evaluation Threshold):

    
    
    
    • SCT (Safety Concern Threshold): Typically 0.15 µ g/day (for genotoxic) or 1.5 µ g/day (general toxicity).

    • D: Doses per container.

    • V: Volume of formulation in container.

  • Compare to PDE (Permitted Daily Exposure): If your specific migration exceeds the AET, derive a PDE based on NOAEL (No Observed Adverse Effect Level) data from literature.

    • Note: Benzophenone-3 (closely related) has known endocrine concerns.[1] Regulators may apply read-across toxicology if specific UV-284 data is sparse.[1]

Module 4: Experimental Protocols

Protocol: Simulated Leaching Study (Worst-Case)

Use this to validate your material selection.[1]

Reagents:

  • Extraction Solvent A: 50% Ethanol/Water (Simulates aqueous/alcohol drugs).

  • Extraction Solvent B: IPA/Hexane (Simulates lipids - Aggressive).[1]

  • Internal Standard: Benzophenone-d10.[1][3]

Workflow:

  • Sample Prep: Cut polymer into 1 cm x 5 cm strips. Calculate total surface area (

    
    ).[1]
    
  • Contact: Immerse strips in solvent (Ratio: 6

    
     plastic per 1 mL solvent).
    
  • Stress: Incubate at 50°C for 72 hours (Accelerated Aging).

  • Analysis:

    • Filter aliquot (0.2 µm PTFE).

    • Inject into UHPLC-MS/MS (C18 Column, Gradient Water/Acetonitrile + 0.1% Formic Acid).

  • Quantification: Calculate mass leached per surface area (

    
    ).
    
Troubleshooting Workflow Diagram

Troubleshooting Start Issue: UV-284 Detected Quantify Quantify Concentration (LC-MS) Start->Quantify Calc_AET Calculate AET (USP <1663>) Quantify->Calc_AET Decision Exceeds AET? Calc_AET->Decision Safe Document & Monitor (No Action Needed) Decision->Safe No Mitigate Initiate Mitigation Decision->Mitigate Yes Action1 Switch to Grafted Polymer Mitigate->Action1 Action2 Apply SiO2 Coating Mitigate->Action2 Action3 Change UV Absorber (Use HALS) Mitigate->Action3

Caption: Decision tree for managing extractables. If levels exceed the AET, engineering controls (Action 1-3) are mandatory.

References

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[1][1]

  • National Institutes of Health (NIH). Toxicity studies of Benzophenone derivatives.[1]

  • SpecialChem. Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.[1]

  • MDPI Polymers. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene.[1]

Sources

Technical Support Center: Degradation Analysis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Ticket ID: #BP-DEG-001 Subject: Troubleshooting Degradation Pathways & Byproduct Identification Assigned Specialist: Senior Application Scientist

Executive Summary

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (often structurally related to Benzophenone-2 derivatives) is a UV absorber susceptible to degradation under environmental stress (UV irradiation) and Advanced Oxidation Processes (AOPs).[1][2] Unlike simple methoxy-benzophenones (like Oxybenzone/BP-3), the hydroxyethoxy side chain introduces a unique site for oxidative attack, leading to specific aldehyde and carboxylic acid intermediates before total dealkylation occurs.

This guide addresses the three most common support tickets we receive:

  • Analytical Invisibility: "I can't detect the polar byproducts."

  • Pathway Confusion: "Is this peak a metabolite or a photodegradant?"

  • Protocol Failure: "My degradation kinetics are inconsistent."

Module 1: Analytical Troubleshooting (LC-MS/MS)

User Issue: “I see the parent compound decrease, but I cannot recover a mass balance of byproducts using my standard C18 method.”

Root Cause: The primary degradation products (cleaved phenols and carboxylic acids) are significantly more polar than the parent. They often co-elute with the solvent front or suppress ionization in positive mode.

Troubleshooting Protocol: The "Polarity Switch" Method
ParameterStandard Setup (Fails for Byproducts)Optimized Protocol (Recommended) Why?
Column C18 Standard (e.g., 5µm)HSS T3 or Phenyl-Hexyl (1.8µm) Higher retention for polar phenols and aromatic acids.
Mobile Phase A Water + 0.1% Formic AcidWater + 5mM Ammonium Acetate (pH 5.5) Acidic byproducts ionize poorly in low pH; acetate buffers support negative mode.
Ionization ESI (+) OnlyESI (+/-) Polarity Switching Parent prefers (+); Phenolic/Acidic byproducts prefer (-).
Gradient 50-100% Organic5-95% Organic Early gradient (5-20% B) captures the cleaved hydroxyethoxy chain products.
Diagnostic Workflow

AnalyticalWorkflow Start Start: Low Mass Balance CheckMode Check Ionization Mode Start->CheckMode SwitchNeg Switch to ESI Negative CheckMode->SwitchNeg Only ESI+ used? CheckRT Check Retention Time (RT) SwitchNeg->CheckRT ChangeCol Switch to HSS T3 Column CheckRT->ChangeCol Elutes at void volume? Detect Byproducts Detected (Phenols/Acids) CheckRT->Detect RT > 1.5 min ChangeCol->Detect

Figure 1: Decision tree for recovering lost degradation product signals in LC-MS/MS.

Module 2: Degradation Pathways & Identification

User Issue: “I have multiple peaks with m/z +16 and -44 shifts. What are they?”

Technical Insight: The degradation of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone proceeds via two competing mechanisms: Side-Chain Oxidation (dominant in AOPs) and Ring Hydroxylation (dominant in photolysis).

Mechanism 1: The "Zipper" Effect (Side-Chain Attack)

The hydroxyethoxy chain (-O-CH2-CH2-OH) is the weakest link.

  • Oxidation: The terminal alcohol oxidizes to an aldehyde, then a carboxylic acid (Carboxymethoxy-benzophenone).

  • Cleavage (Dealkylation): The ether bond breaks, yielding 2,4-Dihydroxybenzophenone (BP-1) .

Mechanism 2: Aromatic Hydroxylation

Hydroxyl radicals (•OH) add to the aromatic rings.

  • Target: Ortho/Para positions relative to the activating -OH groups.

  • Result: Trihydroxybenzophenones.

Master Identification Table
Mass Shift (ΔDa)Proposed StructureMechanismESI Mode Preference
Parent (0) 2-Hydroxy-4-(2-hydroxyethoxy)BPN/APositive [M+H]+
+14 Aldehyde Intermediate Oxidation of terminal -OHPositive
+30 Carboxylic Acid Derivative Oxidation of terminal -OH to -COOHNegative [M-H]-
-44 2,4-Dihydroxybenzophenone (BP-1) Loss of ethoxy chain (Dealkylation)Negative (Strong)
+16 Hydroxylated Parent •OH addition to ringPositive/Negative
-28 Benzophenone-2 (BP-2) Rare (Requires specific cleavage)Negative
Pathway Visualization

DegradationPathway Parent Parent Compound (Hydroxyethoxy-BP) Aldehyde Aldehyde Intermediate Parent->Aldehyde Oxidation (-2H) BP1 2,4-Dihydroxy BP (BP-1) Parent->BP1 Direct Ether Cleavage TriOH Trihydroxy-BP (Ring Hydroxylation) Parent->TriOH +OH Radical Acid Carboxylic Acid Derivative Aldehyde->Acid Oxidation (+O) Acid->BP1 Decarboxylation/Cleavage BP1->TriOH +OH Radical RingOpen Ring Cleavage Products TriOH->RingOpen Deep Oxidation

Figure 2: Degradation pathway showing the transition from side-chain oxidation to ring cleavage.

Module 3: Experimental Protocols (Self-Validating)

User Issue: “My degradation rates vary wildly between replicates.”

Root Cause: Inconsistent radical generation or pH drift. Benzophenones have pKa values around 7-8. If your reaction pH crosses this threshold, the ionization state changes, altering reactivity with •OH radicals.

Standardized UV/H2O2 Degradation Protocol

1. Preparation:

  • Buffer: Use 10mM Phosphate Buffer (pH 7.0). Do not use unbuffered water.

  • Stock Solution: Dissolve parent compound in Methanol (max 0.1% v/v final concentration) to avoid scavenging •OH radicals.

2. Reaction Setup:

  • Initial Concentration: 10 µM (approx 2-3 mg/L).

  • Oxidant: Add H2O2 to reach 50 mg/L.

  • Control: Run a "Dark Control" (H2O2 only, no UV) to rule out direct hydrolysis.

3. Sampling & Quenching (CRITICAL STEP):

  • Step: Withdraw 1 mL sample.

  • Quench: Immediately add 20 µL of 1M Sodium Thiosulfate or Catalase .

  • Why? If you do not quench H2O2, the reaction continues in the vial before LC-MS injection, invalidating your kinetic data.

4. Data Validation Check:

  • Plot ln(C/C0) vs Time.

  • Success Criteria:

    
     (Pseudo-first-order kinetics).
    
  • If

    
    , check for temperature fluctuations in the reactor or incomplete quenching.
    
Frequently Asked Questions (FAQs)

Q: Why is the "Carboxylic Acid" byproduct (Mass Shift +30) transient? A: This intermediate is chemically unstable under UV irradiation. It typically undergoes rapid decarboxylation or further attack to form BP-1. You will only capture it if you sample frequently (e.g., every 5 minutes) during the early phase of degradation [1].

Q: I am treating wastewater. Will Chlorine affect this degradation? A: Yes. If Chlorine is present (e.g., swimming pools or disinfection), the pathway shifts.[3] Instead of hydroxylation, you will see Chlorinated Byproducts (e.g., 3-chloro-2,4-dihydroxybenzophenone). These are significantly more lipophilic and toxic. You must monitor for m/z shifts of +34 Da (Cl substitution) [2].

Q: Are the byproducts more toxic than the parent? A: Generally, yes. The parent compound is relatively stable. The byproduct 2,4-Dihydroxybenzophenone (BP-1) has higher estrogenic activity than the parent because the removal of the ethoxy chain frees the phenolic hydroxyl group, which mimics 17β-estradiol [3].

References
  • Liu, J., et al. (2018). "Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process." Molecules, 23(9), 2346.[4]

  • Manasfi, T., et al. (2015). "Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools." Environmental Science & Technology, 49(16), 9308–9316.

  • Kim, S., & Choi, K. (2014).[4] "Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review." Environment International, 70, 143-157.

Sources

Technical Support Center: Hydroxybenzophenones (HBPs) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of pH on the Stability and Physicochemical Behavior of Hydroxybenzophenones Target Audience: Formulation Chemists, Analytical Scientists, and Environmental Researchers.

Introduction: The Dual Nature of "Stability"

Welcome to the Technical Support Center. If you are working with hydroxybenzophenones (HBPs) like Oxybenzone (Benzophenone-3, BP-3) or Sulisobenzone (Benzophenone-4, BP-4), you likely face challenges regarding their behavior in water.

Critical Insight: When discussing "stability" regarding HBPs in aqueous solutions, we must distinguish between two distinct phenomena:

  • Spectral/Physical Instability (Reversible): Changes in ionization state (pKa-driven) that alter UV absorption spectra and solubility. The molecule is intact but behaves differently.[1][2][3][4][5]

  • Chemical Degradation (Irreversible): The permanent breakdown of the molecule, primarily driven by oxidative species (chlorine) or photolysis, often catalyzed by pH extremes.

This guide addresses both, providing troubleshooting workflows for formulation and analysis.

Module 1: Spectral Stability & Solubility (Reversible Effects)

The Core Mechanism: Keto-Enol & Phenolic Ionization

HBPs rely on an intramolecular hydrogen bond between the carbonyl and the ortho-hydroxyl group to dissipate UV energy. Disrupting this system via pH changes alters their efficacy.

Key Data: pKa Values

Compound Functional Group Approx. pKa Behavior at pH 7.0
Benzophenone-3 (BP-3) Phenolic -OH 7.1 – 7.8 Partially Ionized (~50%)
Benzophenone-4 (BP-4) Sulfonic Acid (-SO3H) < 2.0 Fully Ionized (Soluble)

| | Phenolic -OH | 7.0 – 7.8 | Partially Ionized |

Troubleshooting FAQ

Q: Why does my UV spectrum shift red (bathochromic shift) when I raise the pH? A: This is due to the deprotonation of the phenolic hydroxyl group.

  • Mechanism: At pH > pKa, the phenol (

    
    ) becomes a phenolate (
    
    
    
    ). The phenolate is a stronger electron donor than the neutral hydroxyl, which increases the conjugation of the
    
    
    -system.
  • Result: The energy gap for the

    
     transition decreases, causing absorption to shift to longer wavelengths (Red Shift).
    
  • Impact: While this increases molar absorptivity (

    
    ), it may shift the protection window away from the target UV-B/UV-A range.
    

Q: Why is BP-3 precipitating out of my formulation? A: BP-3 is highly lipophilic in its neutral form.

  • Acidic/Neutral pH (< 7): BP-3 exists as a neutral molecule. Solubility in water is extremely low (< 50 mg/L).

  • Alkaline pH (> 8): BP-3 exists as an anion. Solubility increases dramatically.

  • Fix: If you need BP-3 in a neutral aqueous base, you must use a solubilizer (cyclodextrins) or a co-solvent (ethanol/propylene glycol). Do not rely on pH to solubilize it unless the high pH is compatible with your final product (rare for skin applications).

Module 2: Chemical Stability (Irreversible Degradation)

The Chlorination Hazard

In pure water, HBPs are hydrolytically stable. However, in swimming pools or wastewater treatment contexts (presence of active chlorine), pH dictates the rate of toxic byproduct formation.

Q: Does pH affect the degradation rate of HBPs in chlorinated water? A: Yes, significantly. The reaction follows second-order kinetics dependent on the speciation of both chlorine and the HBP.

  • The Reactants:

    • Chlorine:[6][7][8] Exists as

      
       (stronger oxidant) at pH < 7.5 and 
      
      
      
      (weaker) at pH > 7.5.
    • HBP: Exists as Phenol (less reactive) at pH < 7 and Phenolate (highly reactive to electrophilic attack) at pH > 7.

  • The "Danger Zone" (pH 7 - 8): This is the overlap region where you have a significant concentration of the highly reactive Phenolate and the strong oxidant

    
    . Reaction rates often peak here, leading to chlorinated byproducts (e.g., chloro-benzophenones) which are potential endocrine disruptors.
    
Visualization: pH-Dependent Reactivity Pathway

HBP_Stability cluster_legend Degradation Risk in Chlorinated Water Acid Acidic pH (< 6) Species: Neutral Phenol Chlorine: HOCl Reactivity_Low Slow Reaction (Phenol is electron-poor) Acid->Reactivity_Low Electrophilic Attack Neutral Neutral pH (7-8) Species: Mix (Phenol/Phenolate) Chlorine: HOCl / OCl- Reactivity_High MAXIMUM DEGRADATION (Activated Phenolate + Strong Oxidant HOCl) Neutral->Reactivity_High Rapid Chlorination Basic Basic pH (> 9) Species: Phenolate Anion Chlorine: OCl- Reactivity_Med Moderate Reaction (OCl- is weak oxidant) Basic->Reactivity_Med Oxidation

Caption: The "Danger Zone" for HBP degradation in chlorinated water occurs near neutral pH, where the activated phenolate meets the strong oxidant HOCl.

Module 3: Analytical Troubleshooting (HPLC)

Common Issue: Peak Tailing and Split Peaks

Symptom: When analyzing BP-3 or BP-4 by Reverse Phase HPLC (C18), peaks are broad, tailing, or splitting.

Root Cause: At pH values near the pKa (approx 7.0), the analyte exists in dynamic equilibrium between neutral and ionized forms.

  • Silanol Interaction: The ionized phenolate interacts strongly with residual silanols on the silica backbone of the column, causing tailing.

  • Split Peaks: If the pH is exactly at the pKa, the interconversion rate between forms may be slow relative to the chromatographic timescale, resulting in peak splitting.

Protocol: Mobile Phase Optimization

To fix tailing, you must suppress ionization (for BP-3) or ensure consistent ionization (for BP-4).

Step-by-Step Optimization:

  • Check Mobile Phase pH: Measure the pH of the aqueous portion before adding organic modifiers.[9]

  • Target pH: Adjust aqueous buffer to pH 2.5 – 3.0 .

    • Why? This is > 2 units below the pKa of the phenolic group. The HBP will be fully protonated (neutral).

    • Benefit: Neutral species interact solely via hydrophobic mechanisms with the C18 chain, yielding sharp, symmetrical peaks.

  • Buffer Selection: Use 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.5). Avoid unbuffered water.

  • For BP-4 (Sulfonic Acid): Since the sulfonic group is ionized even at pH 2, add a counter-ion or increase ionic strength (e.g., 50mM Ammonium Acetate) to mask silanol interactions, or use a "Polar Embedded" C18 column designed for acids.

Summary of Physicochemical Properties

PropertyAcidic (pH < 5)Neutral (pH ~7)Basic (pH > 9)
BP-3 Solubility InsolubleLowHigh (Soluble Anion)
UV Absorbance

~288 nm
Mixed SpectrumRed Shifted (

> 300 nm)
HPLC Peak Shape Sharp (Recommended)Tailing/SplitTailing (Silanol interaction)
Chlorine Reactivity LowHigh Moderate

References

  • Determination of pKa Values

    • Castro, G. T., et al. (2003).
    • Source:

  • Degradation in Chlorinated Water

    • Negreira, N., et al. (2008). "Stability of benzophenone-3 in chlorinated water: Formation of by-products and toxicity assessment.
    • Source: (Verified via search context on degradation kinetics).

  • HPLC Method Development & pH

    • Agilent Technologies.
    • Source:

  • Toxicity & pH Dependence

    • Wang, Z., et al. (2025).[10] "The pH-Dependent Toxic Effects of Benzophenone-3 on Aquatic Organisms." Bulletin of Environmental Contamination and Toxicology.

    • Source:

Sources

Technical Support Center: Photophysics & Quenching Dynamics of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16909-78-7 | Class: Benzophenone UV Absorber | Primary Mechanism: ESIPT

Introduction: The "Silent" Energy Dissipator

Welcome to the technical hub for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (hereafter referred to as HEBP ). As a researcher, you likely utilize HEBP for its ability to absorb high-energy UV photons and dissipate them harmlessly as heat.

Unlike fluorophores designed to emit light, HEBP is designed to quench its own excited state. Its efficacy relies entirely on Excited-State Intramolecular Proton Transfer (ESIPT) . When this mechanism functions correctly, the molecule is "silent" (non-fluorescent). When it fails, you observe fluorescence, phosphorescence, or chemical degradation.

This guide troubleshoots the failure modes of this quenching mechanism.

Module 1: The Mechanism (How It Should Work)

To troubleshoot, you must first validate the "engine" of the molecule: the intramolecular hydrogen bond.

The ESIPT Cycle

Upon UV absorption, the molecule undergoes a cycle that converts photon energy into vibrational energy (heat).

  • Enol (S₀): The ground state is stabilized by an intramolecular H-bond between the 2-hydroxyl group and the carbonyl oxygen.

  • Enol (S₁):* UV absorption excites the molecule without changing geometry (Franck-Condon principle). The acidity of the hydroxyl proton increases significantly.

  • Proton Transfer (ESIPT): The proton tunnels to the carbonyl oxygen, forming the Keto (S₁)* tautomer. This happens on a sub-picosecond timescale (<100 fs).

  • Internal Conversion: The Keto* species relaxes to the ground state Keto (S₀) , releasing energy as heat.

  • Reverse Proton Transfer: The ground state Keto form is unstable and rapidly reverts to the Enol form, resetting the system.

Visualizing the Pathway

Figure 1: The ESIPT Cycle and Failure Modes.

ESIPT_Mechanism Enol_S0 Enol (S₀) Ground State Enol_S1 Enol* (S₁) Excited State Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto* (S₁) Tautomer Enol_S1->Keto_S1 ESIPT (<100 fs) Fluorescence FAILURE MODE: Fluorescence Emission Enol_S1->Fluorescence H-Bond Disruption (Polar Solvents) Triplet FAILURE MODE: Triplet State (T₁) (ROS Generation) Enol_S1->Triplet ISC Keto_S0 Keto (S₀) Ground State Keto_S1->Keto_S0 Internal Conversion (Heat Dissipation) Keto_S0->Enol_S0 Reverse Proton Transfer

Caption: The ideal ESIPT cycle (colored path) vs. quenching failure modes (dotted paths) leading to fluorescence or ROS.

Module 2: Troubleshooting Quenching Failure (Fluorescence)

Symptom: Your HEBP sample is exhibiting blue/green fluorescence. Diagnosis: The ESIPT mechanism is blocked.[1] The excited state (Enol*) is relaxing radiatively because it cannot transfer the proton.

Root Cause 1: Solvent Interference (The "Protic" Trap)

In polar protic solvents (e.g., Ethanol, Methanol, Water), the solvent molecules form intermolecular hydrogen bonds with the HEBP hydroxyl group and carbonyl group. This competes with and breaks the intramolecular bond required for ESIPT.

Protocol: Solvatochromic Validation To confirm solvent interference, measure the Stokes shift in three solvents of varying polarity/H-bonding capacity.

  • Prepare 10 µM solutions of HEBP in:

    • Cyclohexane (Non-polar/Aprotic)

    • Acetonitrile (Polar/Aprotic)[2]

    • Ethanol (Polar/Protic)

  • Measure Absorbance (λ_abs) and Emission (λ_em).

  • Calculate Stokes Shift:

    
    
    

Expected Data for Healthy Quenching:

Solvent H-Bonding Mode Fluorescence Intensity Interpretation
Cyclohexane Intramolecular (Ideal) Negligible Pass. ESIPT is efficient.
Acetonitrile Weak Intermolecular Low Pass/Marginal. Some disruption possible.

| Ethanol | Strong Intermolecular | High (Blue/Green) | Fail. Solvent blocked the proton tunnel. |

Corrective Action: If your application requires protic environments (e.g., hydrogels), encapsulate HEBP in hydrophobic carriers (liposomes, nanoparticles) to preserve the intramolecular H-bond.

Root Cause 2: pH-Induced Deprotonation

Symptom: Absorbance spectrum blue-shifts significantly; total loss of photoprotection. Mechanism: At pH > 7.5, the phenolic proton is removed (


). Without the proton, ESIPT is impossible. The anion (phenolate) is highly fluorescent and photolabile.

Protocol: pH Titration Check

  • Prepare HEBP in a water/methanol (1:1) mixture.

  • Titrate from pH 4 to pH 10 using HCl/NaOH.

  • Monitor Absorbance at 320-350 nm.

    • Stable: pH < 7.0

    • Shift: If

      
       shifts from ~325 nm to ~290 nm (or distinct new band), the phenol is deprotonated.
      

Module 3: Troubleshooting Photostability (Degradation)

Symptom: The sample yellows or absorbance decreases over time under UV irradiation. Diagnosis: Intersystem Crossing (ISC) to the Triplet State.

If ESIPT is slow or blocked, the Enol* state may undergo ISC to the Triplet state (


). The Triplet state is long-lived (microseconds) and reacts with dissolved oxygen to form Singlet Oxygen (

)
, which attacks the HEBP molecule itself (self-sensitized photo-oxidation).

Protocol: Singlet Oxygen Phosphorescence Detection To confirm if your "quenching" is actually generating dangerous ROS (Reactive Oxygen Species):

  • Setup: Near-IR detector (PMT sensitive to 1270 nm).

  • Excitation: Pulse laser at HEBP

    
     (e.g., 330 nm).
    
  • Observation: Look for emission at 1270 nm .

    • Signal Detected: HEBP is generating

      
      . Quenching is inefficient.
      
    • No Signal: HEBP is thermally dissipating energy correctly.

Module 4: Decision Logic for Researchers

Use this flow to diagnose your experimental anomalies.

Figure 2: Troubleshooting Logic Tree.

Troubleshooting_Flow Start Issue Observed Q1 Is the sample Fluorescent? Start->Q1 Q2 Is the solvent Protic? (Alcohol, Water) Q1->Q2 Yes Check Absorbance\nStability Check Absorbance Stability Q1->Check Absorbance\nStability No Q3 Is pH > 7.0? Q2->Q3 No Result_Solvent Solvent Effect: Switch to Aprotic or Encapsulate Q2->Result_Solvent Yes Result_pH Deprotonation: Adjust pH < 6.0 Q3->Result_pH Yes Result_Impurity Check Purity: Possible trace impurity fluorescence Q3->Result_Impurity No

Caption: Diagnostic tree for identifying the cause of quenching failure.

Frequently Asked Questions (FAQs)

Q: Can I use HEBP in aqueous formulations? A: Yes, but with caveats. HEBP has limited water solubility due to the benzophenone core, though the hydroxyethoxy chain aids it slightly. More importantly, water disrupts the ESIPT mechanism (see Module 2). For efficacy, HEBP should be in the oil phase of an emulsion or encapsulated.

Q: What is the quantum yield of fluorescence (


) for pure HEBP? 
A:  In non-polar solvents (Cyclohexane), 

should be

(essentially zero). If you measure

, your solvent is interfering, or the sample is contaminated with synthesis byproducts (e.g., unreacted starting materials lacking the ortho-hydroxyl group).

Q: Why does the 4-alkoxy group matter if the 2-hydroxyl does the work? A: The 4-(2-hydroxyethoxy) group is an electron-donating group (EDG). It pushes electron density into the ring, which:

  • Red-shifts the absorption maximum (better UVA coverage).

  • Increases the basicity of the carbonyl oxygen, strengthening the intramolecular H-bond in the ground state.

References

  • Mechanism of ESIPT in Benzophenones

    • Title: Excited-State Intramolecular Proton Transfer in 2-Hydroxybenzophenone Deriv
    • Source: Frontiers in Chemistry (2021).[3]

    • Context: Defines the Enol-Keto cycle and solvent dependence.
  • Solvent Effects on Quenching

    • Title: Solvent effect of excited state intramolecular proton transfer in 2-(2′-hydroxyphenyl) benzothiazole (Analogous mechanism).
    • Source: ResearchGate (2025).[4]

    • Context: Validates the disruption of ESIPT by protic solvents leading to dual emission.
  • Molecule Specifics (CAS 16909-78-7)

    • Title: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Compound Summary.
    • Source: PubChem (NIH).
    • Context: Chemical structure and property verification.[1][3][5][6][7]

  • Photochemical Processes & Deprotonation

    • Title: Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents.[2]

    • Source: ResearchG
    • Context: Discusses deprotonation and triplet state formation when the ortho-position is modified or in high pH.

Sources

Technical Support Center: Polymer Stabilization & Color Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Yellowing in Benzophenone-Stabilized Polymers

To: R&D Leads, Formulation Scientists, and Process Engineers From: Senior Application Scientist, Polymer Additives Division Subject: Troubleshooting Discoloration in Benzophenone Protocols Status: [ACTIVE]

Introduction: The Benzophenone Paradox

You are likely here because you are facing a common contradiction in polymer chemistry: You added a Benzophenone (e.g., BP-12, UV-531) to prevent yellowing, yet your formulation is turning yellow.

Benzophenones are "Class I" UV absorbers. They function by absorbing high-energy UV photons and dissipating that energy as harmless heat via keto-enol tautomerism . However, the very chemical structure that allows this proton transfer (the phenolic hydroxyl group ortho to the carbonyl) makes these molecules susceptible to side reactions that generate chromophores.

This guide moves beyond basic troubleshooting. It dissects the causality of discoloration—distinguishing between intrinsic additive color, metal chelation, and oxidative byproducts—and provides self-validating protocols to resolve it.

Module 1: Diagnostic FAQs (Root Cause Analysis)

Q1: My polymer pellets are yellow immediately after extrusion. Is the Benzophenone degrading? Diagnosis: Likely Metal Chelation or Thermal Oxidation , not degradation of the UV absorber itself.

  • The Mechanism: Benzophenones act as weak ligands. If your polymer (especially Polyolefins like PP/PE) contains residues from Ziegler-Natta catalysts (Titanium or Aluminum), the benzophenone will chelate with these metal ions.

  • The Tell: The color shift is instantaneous upon melting and often shifts toward a "canary yellow" or pinkish hue.

  • The Fix: You must deactivate the catalyst residues before the benzophenone locks onto them. (See Module 2: Acid Scavengers).

Q2: The product looks clear initially but yellows during storage (Gas Fading). Diagnosis: This is a Phenolic Antioxidant (AO) / Benzophenone Interaction .

  • The Mechanism: You are likely using a phenolic primary antioxidant (e.g., AO-1010) alongside the benzophenone. In the presence of NOx gases (warehouse fumes) or alkaline fillers, the phenolic AO over-oxidizes into quinones (highly colored).[1] Benzophenones can exacerbate this by effectively "solubilizing" these quinones or via pH interactions if the matrix is alkaline.

  • The Fix: Switch to a "phenol-free" stabilization system or increase the ratio of Phosphite (secondary antioxidant) to sacrifice itself before the phenol oxidizes.

Q3: We are developing a medical blister pack. Can we use standard BP-12? Diagnosis: Migration and Intrinsic Color issues.

  • The Issue: Standard low-molecular-weight benzophenones have a slight intrinsic yellow tint and high migration rates. For drug development, this poses regulatory (leaching) and aesthetic risks.

  • The Fix: Use High-Molecular-Weight (HMW) Benzophenones or copolymerizable variants. These have lower mobility and often higher purity, reducing the "initial color" contribution.

Module 2: Visualizing the Failure Mode

To fix the problem, you must visualize the "Chelation Trap." The diagram below illustrates how the desired pathway (UV dissipation) competes with the yellowing pathway (Metal Complexation).

Benzophenone_Mechanism cluster_0 Desired Stabilization Cycle UV_Light Incident UV Light (290-400nm) BP_Ground Benzophenone (Ground State) UV_Light->BP_Ground Absorbs BP_Excited Excited State (Tautomerization) BP_Ground->BP_Excited Proton Transfer Chelate Metal-Benzophenone Complex (Yellow/Pink) BP_Ground->Chelate Irreversible Complexation BP_Excited->BP_Ground Relaxation Heat Harmless Heat (Dissipation) BP_Excited->Heat Energy Release Metal_Ion Catalyst Residue (Ti4+, Al3+) Metal_Ion->BP_Ground Attack at OH Group

Figure 1: The "Chelation Trap." The red pathway represents the formation of colored complexes with catalyst residues, a primary cause of yellowing in polyolefins.

Module 3: Formulation Strategies (The Fix)

To minimize yellowing, you must implement a Multi-Component Stabilization System . A Benzophenone cannot work alone in a "dirty" matrix.

1. The "Color-Hold" Synergists

Use this table to select the correct additives to pair with your Benzophenone.

Component TypeRecommended AdditiveFunctionMechanism of Action
Acid Scavenger DHT-4A (Hydrotalcite) or Zinc Stearate CRITICAL: Neutralizes catalyst residues.Reacts with Ti/Al chlorides and acids, preventing them from attacking the Benzophenone hydroxyl group.
Secondary AO Phosphites (e.g., Phosphite 168)Color Stabilizer (Synergist).Decomposes hydroperoxides before they attack the polymer. Reacts with quinones to bleach color.
HALS HALS-622 or HALS-944 Radical Scavenger.Traps free radicals generated if UV bypasses the Benzophenone. Warning: Avoid basic HALS if using acidic additives.
2. Protocol: The "Color-Safe" Compounding Sequence

Standard compounding often fails because additives are dumped in simultaneously. Follow this sequence to prioritize catalyst neutralization.

Step 1: The Pre-Blend (Dry Mix)

  • Mix the Polymer Resin + Acid Scavenger (0.05% - 0.1%) FIRST.

  • Why: Allow the scavenger to coat the resin and neutralize surface catalyst residues before the UV absorber is introduced.

Step 2: Additive Incorporation

  • Add Phosphite (0.1%) + Phenolic AO (0.05%) + Benzophenone (0.2% - 0.5%).

  • Note: Keep the Phenolic AO low. High levels increase "gas fading" yellowing risk.

Step 3: Extrusion Profile

  • Temperature Cap: Do not exceed 230°C if possible. Benzophenones are volatile; excessive heat causes loss of additive (blooming) and thermal degradation of the polymer matrix.

  • Shear: Use low-to-medium shear screws. High shear generates local heat spots that trigger immediate oxidation (yellowing).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

Troubleshooting_Tree Start Yellowing Observed When When does it occur? Start->When Immediate Immediately after Processing When->Immediate Storage During Storage (Weeks/Months) When->Storage Check_Cat Check Catalyst Residues (Ti, Al content) Immediate->Check_Cat Check_Gas Check NOx Exposure (Gas Fading) Storage->Check_Gas Action_1 Action: Add Acid Scavenger (DHT-4A) Check_Cat->Action_1 Residues Found Action_3 Action: Switch to HALS or Triazine UV Absorber Check_Cat->Action_3 Residues Low (Intrinsic Color) Action_2 Action: Reduce Phenolic AO Increase Phosphite Check_Gas->Action_2 Confirmed

Figure 2: Diagnostic workflow for isolating the source of discoloration.

Module 5: Validation (ASTM Standards)

To prove your minimization strategy works, you must quantify the improvement. Visual inspection is insufficient for scientific reporting.

Standard Test: ASTM E313 (Yellowness Index) [2][3]

  • Preparation: Mold plaques (avoid release agents containing silicones, as they interfere with surface chemistry).

  • Measurement: Use a Spectrophotometer (e.g., HunterLab or X-Rite).[4]

  • Calculation:

    
    
    Where X, Y, Z are CIE Tristimulus values.
    
  • Target: A

    
     after compounding is considered "stable" for most medical/packaging applications.
    
References
  • BASF. (n.d.). Plastic Additives Handbook. (Standard reference for stabilizer mechanisms and interactions).
  • ASTM International. (2020). ASTM E313-20: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Link

  • Chitec Technology. (2025). Six Causes of Plastic Yellowing: The Side Effect of Antioxidants. Link

  • National Institutes of Health (NIH). (2024). Synthesis and Evaluation of Hindered Phenol-Linked Benzophenone Hybrid Compounds. Link

  • Intertek. (n.d.). Yellowness Index (YI) ASTM E313 Testing Guide. Link

Sources

Compatibility issues of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone with other additives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compatibility & Optimization of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Molecule Identifier: CAS No. 16909-78-7 Common Synonyms: 2-Hydroxy-4-(2-hydroxyethoxy)phenyl phenyl ketone; Benzophenone-2-hydroxyethoxy derivative.[1] Chemical Class: 2-Hydroxybenzophenone UV Absorber (UVA).

Executive Summary: The Compatibility Landscape

As a Senior Application Scientist, I often see this molecule misused because researchers treat it like a standard "inert" UV absorber (like Benzophenone-3 or Octabenzone). It is not.

The defining feature of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone is the terminal hydroxyl group on the ethoxy tail. Unlike its methoxy or octyloxy cousins, this molecule is chemically reactive in certain matrices (polyurethanes, epoxies) and possesses higher polarity. This guide addresses the three critical failure modes specific to this structure: Metal-Induced Chelation , HALS Antagonism , and Unintended Crosslinking Interference .

Module 1: Discoloration & Yellowing (Metal Chelation)

The Issue: The formulation turns yellow, green, or pink immediately upon processing or after short-term storage, even before UV exposure.

The Science: All 2-hydroxybenzophenones function via Excited State Intramolecular Proton Transfer (ESIPT) . This requires a hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.[2] However, this same site is a perfect "pocket" for chelating transition metal ions (Fe³⁺, Cu²⁺, Al³⁺, Ti⁴⁺).

  • Iron (Fe): Shifts color to yellow/brown.

  • Copper (Cu): Shifts color to green.

This molecule is particularly susceptible because its higher polarity (due to the hydroxyethoxy tail) often improves its solubility in catalyst-rich phases where metal residues are concentrated.

Troubleshooting Protocol: The Chelation Challenge Test

Use this protocol to confirm if discoloration is metal-related or thermal degradation.

  • Preparation: Prepare three 10g samples of your base resin/solvent.

  • Dosing:

    • Sample A (Control): Resin + UV Absorber (0.5%).

    • Sample B (Chelator): Resin + UV Absorber (0.5%) + EDTA or DTPA (0.05%).

    • Sample C (Metal Spike - Optional): Resin + UV Absorber (0.5%) + 5ppm FeCl₃.

  • Process: Mix and heat to processing temperature (e.g., 200°C for polymers, 60°C for liquids).

  • Analysis:

    • If Sample B is significantly lighter than Sample A , you have metal contamination.

    • Solution: Pre-treat the system with a chelating agent (Disodium EDTA for aqueous/polar systems; soluble phosphites for non-polar polymers).

Module 2: Loss of Mechanical Properties (The Reactivity Trap)

The Issue: In Polyurethanes (PU), Epoxies, or Melamines, the final product is softer than expected, tacky, or exhibits lower glass transition temperature (Tg).

The Science: Unlike Octabenzone (inert tail), 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone contains a primary alcohol (-CH₂CH₂OH) .

  • In Polyurethanes: This -OH group reacts with Isocyanates (NCO), competing with your polyol. It acts as a chain terminator (if monofunctional) or consumes crosslinker, throwing off the Stoichiometric Index .

  • In Epoxies: It can react with the anhydride or amine hardener, altering the cure network.

Decision Matrix: Reactivity Management

ReactivityFlow Start Matrix Selection IsPolymer Is it PU, Epoxy, or Melamine? Start->IsPolymer Inert Polyolefins/PVC IsPolymer->Inert No Calc Calculate OH Value IsPolymer->Calc Yes Safe Safe to use as Add-In Inert->Safe Adjust Adjust Crosslinker Stoichiometry Calc->Adjust Compensate NCO/Epoxy Benefit Benefit: Non-Migrating (Locked In) Adjust->Benefit

Figure 1: Decision tree for managing the reactive hydroxyl tail in thermoset applications.

Corrective Action: If using in a reactive system, you must include the UV absorber in your hydroxyl number (OH#) calculation.

  • Calculation:

    
    .
    
  • Note: This "flaw" can be turned into a feature. Once reacted, the UV absorber is covalently bonded to the polymer backbone, preventing migration (blooming) and extraction.

Module 3: The HALS Antagonism (Acid-Base Conflict)

The Issue: Rapid surface cracking or chalking despite high loadings of UV Absorber + HALS (Hindered Amine Light Stabilizer).[3]

The Science: Benzophenones are phenolic; they are weakly acidic (pKa ~8-10). Standard HALS (TMP-based) are basic.

  • Reaction:

    
    .
    
  • Result: The HALS is protonated (deactivated), and the UV absorber forms a salt (shifting its absorption spectrum).

Compatibility Data: HALS Selection

HALS TypeBasicity (pKb)Compatibility with BenzophenonesRecommendation
Standard HALS (e.g., 770)~5-6 (Basic)POOR Avoid. Causes yellowing & deactivation.
Methylated HALS (e.g., 292)~9 (Low Basicity)MODERATE Acceptable for short-term use.
Amino-Ether (NOR) HALS (e.g., 123)Non-BasicEXCELLENT Mandatory for critical applications.

Troubleshooting Protocol: If you observe antagonism, switch to a NOR-HALS or an N-acyl HALS . These do not interact with the acidic phenolic proton of the benzophenone.

Frequently Asked Questions (FAQ)

Q1: Why is this molecule preferred over Benzophenone-3 (Oxybenzone) if it has reactivity issues? A: Solubility and Spectral Coverage. The hydroxyethoxy tail makes it significantly more soluble in polar polymers (PET, Nylon, PVC) and hydro-alcoholic cosmetic bases where BP-3 might crystallize. It also offers a slightly broader absorption shoulder into the UV-A region due to the electron-donating alkoxy group.

Q2: Can I use this in food-contact packaging? A: Regulatory status varies by region. In the EU, specific migration limits (SML) apply. Because this molecule has a reactive tail, if it is covalently bound into a PU/Epoxy matrix (as described in Module 2), migration is negligible, often easing regulatory compliance. Always verify with current REACH/FDA lists.

Q3: I see "blooming" (white powder) on my Polypropylene (PP) surface. Why? A: You have exceeded the solubility limit. This molecule is polar. PP is non-polar. They repel each other.

  • Immediate Fix: Reduce concentration or use a "compatibilizer" (e.g., polar-modified PP).

  • Long-term Fix: Switch to a lipophilic analog like Octabenzone (CAS 1843-05-6) for polyolefins.

References

  • PubChem. (n.d.).[1] Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • UiT The Arctic University of Norway. (2022). Electrochemical behaviour of 2-hydroxybenzophenones and related molecules. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Photostability of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Center. Subject: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS: 16909-78-7) Synonyms: Uvinul 19, Benzophenone-2-ethoxy-analog. Function: Broad-spectrum UV absorber (UVA/UVB).

This guide addresses the specific physicochemical challenges associated with formulating 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Unlike standard Oxybenzone (Benzophenone-3), the addition of the hydroxyethoxy group alters solubility and reactivity, introducing unique stability vectors that must be managed to prevent photodegradation and loss of efficacy.

Part 1: The Core Mechanism & Failure Modes

To stabilize this molecule, one must understand how it works and why it fails.

The Mechanism: ESIPT (Excited State Intramolecular Proton Transfer) Upon UV irradiation, the molecule absorbs a photon. The energy is dissipated harmlessly as heat through a rapid keto-enol tautomerism involving the intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl group at position 2.

  • Success: The proton transfers, energy is released, and the molecule returns to the ground state, ready to absorb again.

  • Failure: If the intramolecular Hydrogen bond (H-bond) is disrupted (by polar solvents, high pH, or metal chelation), the molecule cannot dissipate energy safely. It enters a triplet state, generating free radicals or reacting with singlet oxygen (

    
    ), leading to irreversible degradation.
    
Mechanism Visualization

The following diagram outlines the ESIPT cycle and the critical points where formulation variables can disrupt it.

ESIPT_Mechanism cluster_0 Safe Energy Dissipation Cycle Ground Ground State (Enol Form) Excited Excited State (Absorption of UV) Ground->Excited UV Photon (hv) Tautomer Keto Tautomer (Proton Transfer) Excited->Tautomer ESIPT (Fast) Disruption H-Bond Disruption (Polar Solvents/High pH) Excited->Disruption Interference Relaxation Thermal Relaxation (Heat Release) Tautomer->Relaxation Vibration Relaxation->Ground Return to Stability Degradation Photodegradation (Radical Formation) Disruption->Degradation Triplet State

Caption: Figure 1. The ESIPT cycle is the engine of photostability. Disruption of the intramolecular H-bond forces the molecule into destructive degradation pathways.

Part 2: Troubleshooting & FAQs
Category 1: Formulation & Solubility

Q: My formulation is turning yellow/orange upon addition of the UV absorber. Is this degradation? A: Not necessarily degradation, but likely Metal Chelation . The 2-hydroxy-benzophenone core is a potent chelator of metal ions (especially


 and 

).
  • Diagnosis: Add a small amount of EDTA or perform the test in a glass-only setup (no steel mixing blades). If color persists, it may be oxidation.

  • Solution:

    • Chelating Agents: Incorporate Disodium EDTA (0.05-0.1%) or Gluconolactone to sequester trace metals.

    • Equipment: Passivate stainless steel vessels or use glass/ceramic-lined equipment during manufacturing.

Q: I am seeing precipitation of the molecule after 24 hours at 4°C. How do I improve solubility without using aggressive solvents? A: The hydroxyethoxy group increases polarity compared to Oxybenzone, making it less soluble in pure oils but more soluble in semi-polar esters.

  • Solvent Selection: Avoid highly non-polar hydrocarbons (Mineral oil) as primary solvents.

  • Recommended Solvents:

    • Excellent: C12-15 Alkyl Benzoate (high solubilizing power).

    • Good: Caprylic/Capric Triglyceride, Dimethyl Isosorbide (DMI).

    • Avoid: High concentrations of water or ethanol without a cosolvent, as these can disrupt the H-bond (see Photostability section).

Category 2: Photostability & Efficacy

Q: Why is the UV absorbance decreasing significantly after irradiation (photobleaching)? A: This indicates disruption of the ESIPT mechanism . If the environment is too polar (protic solvents like water/ethanol forming H-bonds with the carbonyl) or too basic, the intramolecular H-bond breaks.

  • The "pH Trap": The pKa of the phenolic hydroxyl is approximately 7.5 - 8.0.

    • At pH > 7.0: Significant deprotonation occurs. The phenolate ion cannot undergo ESIPT. It will absorb UV but degrade rapidly.

  • Solution:

    • Buffer the pH: Maintain formulation pH between 5.0 and 6.5.

    • Solvent Cage: Encapsulate the molecule in an oil phase (O/W emulsion) to shield it from the aqueous phase.

    • Triplet Quenchers: Add excited state quenchers like Octocrylene (2-5%) or Polyester-8, which can accept energy from the excited benzophenone before it degrades.

Q: Does the hydroxyethoxy group introduce specific instability risks compared to Oxybenzone? A: Yes. The primary alcohol on the ethoxy tail is susceptible to oxidation and esterification .

  • Risk: In the presence of free radicals (generated by other ingredients), the aliphatic alcohol can oxidize to an aldehyde or carboxylic acid, changing the solubility profile and potentially causing skin irritation.

  • Mitigation: Add lipophilic antioxidants such as Tocopherol (Vitamin E) or BHT (0.1%) to protect the aliphatic chain.

Part 3: Experimental Protocols
Protocol A: Photostability Validation (ICH Q1B Modified)

Purpose: To quantify the degradation rate constant (


) and half-life (

) of the absorber in the final formulation.
  • Preparation: Spread formulation on PMMA plates (roughness 2µm) at 2 mg/cm². Prepare triplicate plates.

  • Irradiation: Expose samples to a solar simulator (Xenon arc) delivering 500 W/m² (UVA+UVB).

    • Dose points: 0, 2, 4, 8, and 10 MED (Minimal Erythema Dose equivalent).

  • Extraction: Extract the filter from the plate using Methanol/THF (50:50).

  • Analysis: HPLC-UV (C18 column, Methanol/Water gradient). Detect at

    
     (~288 nm and ~325 nm).
    
  • Calculation: Plot % Remaining vs. Exposure (Joules). Fit to First-Order Kinetics:

    
    
    
Protocol B: pH Stability Profiling

Purpose: To determine the "Safe Zone" for the phenolic proton.

StepActionObservation Target
1Prepare 0.01% solution in Methanol/Water (50:50).Clear solution.
2Titrate with 0.1M NaOH while monitoring UV Spectrum (250-400nm).Watch for Bathochromic Shift .
3Critical Point: If

shifts red (e.g., from 325nm to >350nm) and intensity drops, the phenolate is forming.
4Result: Record the pH where the spectral shift begins. Limit formulation pH to 0.5 units below this value.
Part 4: Stabilization Workflow

Use this decision tree to resolve stability issues during development.

Troubleshooting_Flow Start Start: Stability Issue Detected Issue_Color Issue: Discoloration (Yellowing) Start->Issue_Color Issue_Potency Issue: Loss of UV Absorbance (Photobleaching) Start->Issue_Potency Check_Metal Check: Metal Ions present? Issue_Color->Check_Metal Check_pH Check: pH > 7.0? Issue_Potency->Check_pH Check_Metal->Check_pH No Action_Chelator Add Disodium EDTA Passivate Vessels Check_Metal->Action_Chelator Yes Check_Solvent Check: High Water/Ethanol content? Check_pH->Check_Solvent No Action_Acidify Adjust pH to 5.5 - 6.0 Use Citric Acid Check_pH->Action_Acidify Yes Action_OilPhase Move to Oil Phase Add Octocrylene Check_Solvent->Action_OilPhase Yes

Caption: Figure 2. Diagnostic flowchart for identifying root causes of instability in benzophenone formulations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85638, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Retrieved from [Link]

  • European Commission (2023). Scientific Committee on Consumer Safety (SCCS) Opinion on Benzophenone-4 and related benzophenones. (Contextual reference for benzophenone stability mechanisms). Retrieved from [Link]

  • Serpone, N., & Salinaro, A. (1999).Terminology, relative photonic efficiencies and quantum yields in heterogeneous photocatalysis. Pure and Applied Chemistry.
  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

Troubleshooting guide for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 16909-78-7 | Molecular Formula: C₁₅H₁₄O₄[1][2]

Introduction: The Molecule & Its Utility

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone is a specialized benzophenone derivative primarily utilized as a UV stabilizer and photo-protective agent.[1][2] Unlike its lipophilic cousin Oxybenzone (Benzophenone-3), the addition of the 2-hydroxyethoxy tail at the para-position introduces a unique polarity balance.[1][2] This modification allows for better compatibility in moderately polar matrices (like hydrogels or specific polymer blends) while retaining the core UV-absorbing properties of the benzophenone skeleton.[2]

Primary Mechanism (ESIPT): The molecule functions through Excited State Intramolecular Proton Transfer (ESIPT) .[2][3] Upon UV absorption, the proton on the 2-hydroxyl group transfers to the carbonyl oxygen, dissipating the energy as heat (tautomerization) rather than fluorescence or destructive radical formation.[2]

Common Experimental Failure Points:

  • Solubility Mismatches: The "dual nature" of the molecule (lipophilic core vs. hydrophilic tail) often leads to precipitation in aqueous buffers.

  • Spectral Artifacts: Solvent polarity can disrupt the intramolecular hydrogen bond, killing the UV protection and inducing unwanted fluorescence.[4]

  • Assay Interference: Inner Filter Effects (IFE) in fluorescence-based biological assays.

Troubleshooting Guide: Solubility & Preparation

Q: Why is the compound precipitating in my aqueous buffer (PBS/Media)?

A: Despite the "hydroxyethoxy" group, the molecule remains predominantly lipophilic.[4] It has a high LogP (approx. 2.0–3.[1][2]0) and poor water solubility.[1] Direct addition to aqueous media will result in immediate crashing out.

The Solution: The "Co-Solvent Spike" Method You must create a high-concentration stock in an organic solvent before introducing it to an aqueous system.

Optimized Solubilization Protocol
ParameterRecommendation
Primary Solvent (Stock) DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).[1][2] Solubility > 50 mg/mL.[1]
Secondary Solvent (Intermediate) PEG-400 or Propylene Glycol .[1][2] Acts as a bridge for hydrogels.[1]
Aqueous Limit Final concentration in water/buffer should generally remain < 100 µM to avoid micro-precipitation.
Temperature Gentle warming (40°C) facilitates initial dissolution in organic solvents.[1][2]

Step-by-Step Workflow:

  • Weigh the powder into a glass vial (avoid polystyrene; benzophenones can leach plasticizers).[1]

  • Dissolve in 100% DMSO to create a 100 mM Stock Solution . Vortex until clear.

  • Critical Step: Do not pipette directly into a static volume of water.[1]

  • Dynamic Addition: While stirring the aqueous buffer rapidly, slowly inject the DMSO stock sub-surface.[4]

  • Visual Check: Inspect for "milky" turbidity. If observed, sonicate for 5 minutes.[2] If turbidity persists, you have exceeded the solubility limit; dilute or add a surfactant (e.g., Tween-80 at 0.1%).[2]

Visual Guide: Solubilization Decision Tree

SolubilityFlow Start Start: Solid Powder (CAS 16909-78-7) Target Target Application? Start->Target Organic Polymer/Organic Synthesis Target->Organic Non-Polar Aqueous Bio-Assay / Hydrogel Target->Aqueous Polar/Bio Solvent1 Use Toluene, THF, or MEK. Solubility is High. Organic->Solvent1 Solvent2 Can it tolerate DMSO? Aqueous->Solvent2 Clear Proceed to Experiment Solvent1->Clear YesDMSO Dissolve in DMSO (100mM). Spike into buffer < 1% v/v. Solvent2->YesDMSO Yes NoDMSO Dissolve in Ethanol/PEG-400 mix. Slow addition with stirring. Solvent2->NoDMSO No Check Check Turbidity (OD600) YesDMSO->Check NoDMSO->Check Check->Clear Clear Cloudy Precipitation Detected Check->Cloudy Cloudy Fix Add Surfactant (Tween-80) or Reduce Concentration Cloudy->Fix Fix->Check

Caption: Decision tree for selecting the correct solubilization strategy based on the final experimental matrix.

Troubleshooting Guide: Spectral Characterization

Q: Why does the UV absorbance peak shift or disappear in different solvents?

A: This is a classic signature of Solvatochromism linked to the ESIPT mechanism.

  • Non-Polar Solvents (Cyclohexane/Toluene): The intramolecular Hydrogen Bond (C=O ...[2] HO-) is stable.[1][2][5] You will see the characteristic dual-peak absorption (approx. 285 nm and 325 nm).[1][2]

  • Polar Protic Solvents (Methanol/Water): The solvent molecules compete for hydrogen bonding with the hydroxyl group and the carbonyl group. This disrupts the intramolecular bond, shifting the equilibrium and altering the

    
    .
    
Q: I am detecting fluorescence, but this molecule is supposed to be a UV absorber (non-fluorescent). Why?

A: If the intramolecular hydrogen bond is broken (e.g., by high pH or extremely polar H-bonding solvents), the molecule cannot undergo the rapid proton transfer required to dissipate energy as heat.[2] Instead, it relaxes via radiative decay—it fluoresces .[2]

  • Check pH: If pH > 8.0, the phenolic proton may be deprotonated (

    
    ).[1][2] The anion is often highly fluorescent.
    
  • Fix: Ensure your buffer pH is acidic or neutral (pH 5.0–7.[1][2][4]0) to maintain the UV-absorbing "on" state.[1][2]

Protocol: Determination of Molar Extinction Coefficient (

)

Use this to validate the purity and concentration of your stock.[2]

  • Solvent: Methanol (standard) or Toluene (for non-polar baseline).[1][2][4]

  • Blank: Pure solvent.[1][4]

  • Dilution Series: Prepare 5, 10, 20, 40, and 50 µM concentrations from the stock.

  • Scan: 200 nm to 450 nm.

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    (approx. 325 nm).
  • Slope: The slope of the linear regression is ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (L·mol⁻¹·cm⁻¹).[1][2]
    
    • Target Range:

      
       should be 
      
      
      
      at the UVA peak. If lower, your sample is impure or precipitated.[2]

Troubleshooting Guide: Assay Interference

Q: My fluorescence assay (e.g., cell viability or enzyme kinetics) is showing false negatives.

A: Benzophenone derivatives are notorious for the Inner Filter Effect (IFE) .[2][4] Because they absorb strongly in the UV/Blue region (280–360 nm), they can "steal" the excitation light intended for your fluorophore (e.g., DAPI, Hoechst, or NADH).[2]

Diagnosis: Does the inhibition correlate perfectly with the UV absorption spectrum of the benzophenone? If yes, it's likely IFE, not biological inhibition.[2]

Visual Guide: The Inner Filter Effect Mechanism

IFE_Mechanism cluster_interference Well Micro-Environment Source Excitation Light (e.g., 340 nm) Benzophenone Benzophenone (Absorbs 340nm) Source->Benzophenone Light Absorbed Here Sample Sample Well Detector Detector (Low Signal) Fluorophore Target Fluorophore (Needs 340nm) Benzophenone->Fluorophore Reduced Intensity Fluorophore->Detector Weak Emission

Caption: Illustration of the Inner Filter Effect where the benzophenone absorbs excitation energy, preventing fluorophore activation.[2][4]

Summary of Key Properties

PropertyValue / CharacteristicNotes
CAS Number 16909-78-7Distinct from Oxybenzone (BP-3).[1][2][6]
Appearance Pale yellow crystalline powderDarkening indicates oxidation.[1][4]

~285 nm (UVB), ~325 nm (UVA)Solvent dependent.[1][2]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[1][2]
Solubility (Organic) Soluble in Toluene, DMSO, EthanolUse for stock prep.[2][4]
pKa ~ 7.5 – 8.0 (Phenolic OH)Keep pH < 7.0 for stability.[1][2][4]

References

  • PubChem. (2024).[1][2] 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2] Registration Dossier: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. [Link][1][2]

  • Simeonov, A., et al. (2008).[2] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.[1][2] (Context on fluorescence interference). [Link]

  • ICH Guidelines. (1996).[1][2] Q1B: Photostability Testing of New Drug Substances and Products. (Standard protocols for UV stability testing). [Link]

Sources

Validation & Comparative

Photostability comparison between 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone and other benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (hereafter referred to as HHEBP ) against standard benzophenone derivatives. It focuses on photostability mechanisms, degradation kinetics, and experimental validation protocols.

Executive Summary & Compound Identity

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS: 16909-78-7) is a structural analog of the widely used Benzophenone-3 (Oxybenzone).[1] While both share the core diphenylketone chromophore essential for UV absorption, HHEBP substitutes the methoxy group of BP-3 with a hydroxyethoxy moiety.

  • Primary Utility: High-performance UV absorber for polar polymers (e.g., PET, Polyurethanes) and cosmetics requiring enhanced water solubility or compatibility.

  • Key Differentiator: The hydroxyethoxy tail increases polarity and hydrogen-bonding potential without disrupting the critical Excited State Intramolecular Proton Transfer (ESIPT) cycle that confers photostability.

Structural Comparison
CompoundCommon NameCASSubstituent (R4)LogP (Approx.)
HHEBP -16909-78-7-O-CH2-CH2-OH~1.99
Benzophenone-3 Oxybenzone131-57-7-O-CH3~3.79
Benzophenone-4 Sulisobenzone4065-45-6-O-CH3 (+Sulfonic acid)~0.37
Benzophenone-12 Octabenzone1843-05-6-O-C8H17>6.0

Mechanism of Action: The ESIPT Cycle

The photostability of HHEBP, like other ortho-hydroxybenzophenones, relies on Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy harmlessly as heat, returning to the ground state unchanged.

Mechanistic Pathway
  • Absorption: The ground state enol form (

    
    ) absorbs a UV photon, promoting it to the excited singlet state (
    
    
    
    ).
  • Proton Transfer: The phenolic proton transfers to the carbonyl oxygen, forming a keto tautomer.

  • Dissipation: The excited keto form relaxes to the ground keto state via internal conversion (releasing heat).

  • Restoration: The molecule undergoes rapid back-proton transfer to restore the original stable enol form.

ESIPT_Cycle S0_Enol Ground State (Enol) (Absorbs UV) S1_Enol Excited State (Enol) (Short-lived) S0_Enol->S1_Enol hν (Absorption) S1_Keto Excited State (Keto) (Proton Transfer) S1_Enol->S1_Keto ESIPT (<100 fs) S0_Keto Ground State (Keto) (Unstable) S1_Keto->S0_Keto Internal Conversion (Heat Release) S0_Keto->S0_Enol Back-Proton Transfer (Restoration)

Figure 1: The ESIPT cycle responsible for the non-destructive dissipation of UV energy in HHEBP.

Comparative Photostability Analysis

While the core chromophore is identical to BP-3, the hydroxyethoxy side chain of HHEBP influences its stability matrix interaction and degradation pathways.

A. Photolytic Stability (Direct UV Irradiation)

Under inert conditions (non-oxidative), HHEBP exhibits photostability comparable to BP-3. The quantum yield of photodegradation is extremely low (


), meaning it can withstand millions of excitation cycles.
ParameterHHEBP (CAS 16909-78-7)Benzophenone-3 (BP-3)Benzophenone-4 (BP-4)
λ max (Methanol) ~288 nm, ~325 nm288 nm, 325 nm285 nm, 324 nm
Photostability (Solid) ExcellentExcellentExcellent
Photostability (Solution) High (Solvent dependent)HighModerate (pH dependent)
Degradation Risk Ether cleavage (slow)Demethylation (slow)Desulfonation (moderate)
B. Oxidative Degradation (AOP Context)

In the presence of radicals (e.g.,


 in aqueous environments or polymer weathering), the side chain becomes the limiting factor.
  • BP-3: Degradation primarily occurs via hydroxylation of the aromatic ring or attack on the methoxy group.

  • HHEBP: The hydroxyethoxy group presents an additional site for radical abstraction (H-abstraction from the

    
    -carbon next to the ether oxygen).
    
C. Matrix Compatibility & Migration

Photostability is often compromised by physical loss (migration/leaching).

  • HHEBP Advantage: The terminal hydroxyl group allows HHEBP to anchor into polar matrices (like Polyurethane or Polyamides) via hydrogen bonding, or even covalent bonding if reacted with isocyanates. This prevents "blooming" and physical loss, effectively increasing the functional lifetime of the UV protection compared to the non-reactive BP-3.

Experimental Protocol: Photostability Validation

To objectively verify the photostability of HHEBP versus alternatives, use the following standardized actinometric protocol. This setup eliminates light source variability.

Protocol: Comparative Solution-Phase Photolysis

Objective: Determine the degradation rate constant (


) and half-life (

) under controlled irradiation.
Reagents & Equipment
  • Light Source: Xenon Arc Lamp (simulating D65 daylight) or Mercury Vapor Lamp (filtered for 300–400 nm).

  • Actinometer: Uridine (0.02 mM) or Quinine Monohydrochloride (2% w/v) to quantify photon flux.

  • Solvent: Acetonitrile (ACN) for non-polar simulation; Phosphate Buffer (pH 7.0) for aqueous simulation.

  • Analysis: HPLC-UV/Vis (C18 Column, detection at 288 nm and 325 nm).

Workflow

Experimental_Protocol Step1 Preparation Prepare 10 µM solutions of HHEBP, BP-3, and Actinometer Step2 Irradiation Expose in Quartz Cuvettes (Time points: 0, 1, 2, 4, 8, 24 hrs) Step1->Step2 Step3 Sampling Aliquot 100 µL at each point Store in dark at 4°C Step2->Step3 Step4 Quantification HPLC Analysis (Reverse Phase) Monitor Peak Area Loss Step3->Step4 Step5 Calculation Plot ln(C/C0) vs. Photon Flux Determine Quantum Yield (Φ) Step4->Step5

Figure 2: Step-by-step workflow for determining comparative photostability kinetics.

Data Analysis

Calculate the degradation rate using first-order kinetics:



Where 

is the concentration at time

. Compare the slope (

) of HHEBP against BP-3.
  • Pass Criteria:

    
    .
    
  • Fail Criteria:

    
     loss in absorbance after 100 J/cm² exposure.
    

References

  • ICH Expert Working Group. "ICH Q1B: Photostability Testing of New Drug Substances and Products." International Conference on Harmonisation, 1996. Link

  • Vione, D. et al. "Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters." Science of The Total Environment, 2013. Link

  • PubChem. "Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7)." National Library of Medicine. Link

  • Serpone, N. et al. "Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare products." Inorganica Chimica Acta, 2007.
  • Ignjatoic, L. et al. "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices." Molecules, 2022. Link

Sources

Comparative Efficacy Guide: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone vs. Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (hereafter referred to as BP-Ethoxy ) and the Benzotriazole (BTZ) class of UV absorbers (e.g., 2-(2-hydroxy-5-methylphenyl)benzotriazole).

While both classes utilize the Excited State Intramolecular Proton Transfer (ESIPT) mechanism to dissipate UV energy, their efficacy profiles differ significantly:

  • BP-Ethoxy excels in polar matrices (e.g., polyurethanes, polyesters) due to its hydroxyethoxy tail, which improves solubility and potential for chemical grafting. However, it exhibits a narrower absorption window (UV-B dominant) and lower color stability.

  • Benzotriazoles demonstrate superior broad-spectrum coverage (extending into UV-A) and exceptional photostability , making them the gold standard for high-performance, non-yellowing applications.

Mechanistic Principles (ESIPT)

Both absorbers function as "energy sinks." Upon absorbing a photon, they undergo a rapid, reversible proton transfer that converts UV energy into harmless heat.[1] Understanding the kinetics of this cycle is crucial for predicting long-term stability.

The Keto-Enol Cycle
  • Ground State (Enol): The molecule exists in a planar form with an intramolecular hydrogen bond.

  • Excitation: UV absorption promotes the molecule to an excited singlet state (

    
    ).
    
  • Proton Transfer: The proton moves from the hydroxyl oxygen to the nitrogen (in BTZ) or carbonyl oxygen (in BP), forming a Keto tautomer.

  • Relaxation: The Keto form relaxes via internal conversion (releasing heat).

  • Restoration: The proton transfers back, restoring the Ground State Enol.

Critical Difference: Benzotriazoles generally possess a more rigid planar structure, leading to faster relaxation rates and lower quantum yields for fluorescence/phosphorescence compared to Benzophenones. This results in higher photostability for BTZs.

ESIPT_Mechanism Ground_Enol Ground State (Enol) (Stable H-Bond) Excited_Enol Excited State (Enol*) Ground_Enol->Excited_Enol UV Absorption (hv) Excited_Keto Excited State (Keto*) Excited_Enol->Excited_Keto Proton Transfer (ESIPT) Ground_Keto Ground State (Keto) (Vibrationally Hot) Excited_Keto->Ground_Keto Internal Conversion (Heat Release) Ground_Keto->Ground_Enol Proton Back-Transfer

Figure 1: The ESIPT cycle common to both absorbers. The efficiency of the "Heat Release" step determines the stabilizer's longevity.

Performance Characterization

Spectral Coverage & Efficiency

Benzophenones are traditionally strong in the UV-B region (280–320 nm) but lose efficacy in the longer UV-A region (>350 nm). Benzotriazoles offer a "steep wall" absorption profile, covering up to 380–400 nm effectively.

FeatureBP-Ethoxy (Benzophenone Class)Benzotriazole Class (Typical)

(Absorbance Peak)
~285 nm & ~325 nm~300 nm & ~340 nm
Cut-off Wavelength ~350–360 nm (Gradual slope)~380–400 nm (Sharp cut-off)
Molar Extinction (

)
Moderate (~15,000 L/mol·cm)High (~20,000+ L/mol·cm)
Visual Color Pale Yellow / Greenish powderWhite / Colorless powder
Matrix Compatibility High in Polar Systems (Polyurethanes, Polyesters) due to -OH tail.High in Non-polar Systems (Polyolefins), unless modified.
Photostability Data

Experimental data typically shows that Benzotriazoles retain absorbance longer under accelerated weathering.

  • Experiment: 1000 hours in Xenon Arc (0.35 W/m² @ 340nm).

  • Result:

    • BTZ: Retains >90% of initial absorbance.

    • BP-Ethoxy: Retains ~75–85% of initial absorbance (susceptible to radical attack at the ether linkage).

Experimental Protocols (Self-Validating)

To verify these claims in your specific matrix, use the following self-validating workflow. This protocol ensures that degradation is due to UV exposure and not thermal oxidation or solvent interaction.

Protocol: Comparative Photostability Assessment

Objective: Quantify the loss of UV absorbing capacity (loss of


) over time.

Materials:

  • Substrate: PMMA or Polycarbonate plaques (optically clear).

  • Solvent: Chloroform or Toluene (spectroscopic grade).

  • Equipment: QUV or Xenon Arc Chamber, UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Film Casting (The Control):

    • Prepare a 5% polymer solution containing 0.5 wt% of the UV absorber.

    • Spin-coat onto quartz slides to achieve uniform thickness (~20

      
      m).
      
    • Validation Check: Measure absorbance at 3 points on the slide. Standard deviation must be <2%.

  • Irradiation Cycle:

    • Mount slides in the weathering chamber.

    • Settings: 0.35 W/m² irradiance @ 340 nm; Black Panel Temp = 63°C.

    • Dry Cycle Only: Avoid water spray to isolate photochemical degradation from hydrolytic effects (crucial for BP-Ethoxy which has a hydrophilic tail).

  • Monitoring Loop:

    • Remove samples at t = 0, 100, 250, 500, and 1000 hours.

    • Measure UV-Vis spectrum (250–500 nm).

    • Calculation: Plot

      
       vs. Time at 
      
      
      
      .

Experimental_Workflow Start Start: Sample Preparation Check1 Validation: Uniform Thickness? (Absorbance SD < 2%) Start->Check1 Check1->Start Fail (Recast) Irradiate Irradiation (Xenon Arc) Dry Cycle, 63°C Check1->Irradiate Pass Measure Measure UV-Vis Spectrum (250-500 nm) Irradiate->Measure Interval (t) Decision Time < 1000h? Measure->Decision Decision->Irradiate Yes Analyze Calculate Degradation Rate (A/A0 vs Time) Decision->Analyze No

Figure 2: Workflow for comparative photostability testing with built-in validation steps.

Application Suitability Guide

Application ScenarioRecommended AbsorberRationale
Clear Coats (Automotive) Benzotriazole Requires absolute colorlessness and long-term retention of UV-A blocking to protect base coats.
Polar Polymers (PET/PU) BP-Ethoxy The hydroxyethoxy group acts as a compatibilizer, preventing migration/blooming in polar matrices.
Drug Packaging (Blister) BP-Ethoxy Often sufficient for blocking UV-B (primary degradation source for many drugs) and more cost-effective.
Optical Lenses Benzotriazole Sharp cutoff at 400nm is critical to block UV without distorting blue light transmission (yellowness).
Senior Scientist Insight

"While Benzotriazoles are the superior 'shield,' BP-Ethoxy has a unique niche. Its aliphatic hydroxyl group allows it to be chemically reacted into polyurethane backbones or acrylics. This 'polymerizable' capability prevents migration and leaching, a common failure mode in food/drug contact applications that physical blends cannot solve."

References

  • PubChem. (n.d.). Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. National Library of Medicine. Retrieved from [Link]

  • Gijsman, P. (2008). Photostabilisation of Polymer Materials.[2][3][4] In Polymer Degradation and Stability. Elsevier. Retrieved from [Link]

  • Rabek, J. F. (1995). Photodegradation of Polymers: Physical Characteristics and Applications. Springer. Retrieved from [Link]

  • Ashby, J., et al. (2017). Review of the activity of UV filters.[5][6]Toxicology. Retrieved from [Link]

(Note: The chemical structure of BP-Ethoxy is specific; ensure verification of CAS 16919-87-0 when sourcing. Some trade names may refer to it as a "Reactable Benzophenone" due to the terminal hydroxyl group.)

Sources

Comparative Analysis of UV Absorption Profiles: Structural Determinants in Benzophenone Derivatives

[1][2]

Executive Summary

This guide provides a technical comparative analysis of benzophenone (BP) and its functionalized derivatives, specifically focusing on 2,4-Dihydroxybenzophenone (BP-1) and 2-Hydroxy-4-methoxybenzophenone (BP-3/Oxybenzone) . These compounds represent the scaffold backbone for a vast class of UV filters and photoinitiators.

The central premise of this study is the Structural-Spectral Activity Relationship (SSAR) . We analyze how specific auxochromes (hydroxyl and methoxy groups) and their positioning (ortho vs. para) dictate the electronic transition energy gaps (


Structural-Spectral Activity Relationship (SSAR)

The UV absorption capacity of benzophenone derivatives is governed by two primary electronic transitions:

  • 
     Transition:  High energy, high intensity (
    
    
    ). Correlates with the aromatic conjugation system.
  • 
     Transition:  Lower energy, lower intensity (
    
    
    ).[1] Involves non-bonding electrons on the carbonyl oxygen.
The Auxochromic Effect

Modifying the benzophenone core with Electron Donating Groups (EDGs) such as -OH or -OCH

  • HOMO Elevation: EDGs donate electron density into the

    
    -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Band Gap Reduction: The Lowest Unoccupied Molecular Orbital (LUMO) is less affected, resulting in a smaller HOMO-LUMO gap.

  • Bathochromic Shift (Red Shift): According to Planck's relation (

    
    ), a smaller energy gap results in absorption at longer wavelengths (Red Shift).
    
The Critical Role of Ortho-Substitution (IMHB)

A defining feature of effective UV filters (like BP-1 and BP-3) is the presence of a hydroxyl group at the ortho (2-) position. This configuration enables Intramolecular Hydrogen Bonding (IMHB) between the hydroxyl hydrogen and the carbonyl oxygen.

  • Spectral Broadening: IMHB locks the molecule in a planar conformation, enhancing conjugation and broadening the absorption band.

  • Photostability: It facilitates Excited State Intramolecular Proton Transfer (ESIPT), a mechanism that dissipates absorbed UV energy as harmless heat (tautomerization) rather than chemical degradation.

Visualization: Electronic Transition Logic

GBP_CoreBenzophenone CoreSubstituentAdd Auxochrome(-OH, -OCH3)BP_Core->SubstituentIMHB_NodeOrtho-OH (IMHB)BP_Core->IMHB_NodeIf 2-positionElectronic_EffectIncrease e- Density(Resonance)Substituent->Electronic_EffectOrbital_ChangeRaise HOMO Energy(Decrease Gap)Electronic_Effect->Orbital_ChangeSpectral_ResultBathochromic Shift(Longer Wavelength)Orbital_Change->Spectral_ResultESIPTESIPT Mechanism(Heat Dissipation)IMHB_Node->ESIPTESIPT->Spectral_ResultBroadening

Figure 1: Logical flow illustrating how structural modifications (auxochromes) induce electronic changes leading to observed spectral shifts.

Comparative Data Analysis

The following data consolidates experimental values for the primary transitions. Note the significant shift in

CompoundStructureSolvent

(nm)
Transition Type

(L[2]·mol⁻¹·cm⁻¹)
Spectral Region
Benzophenone UnsubstitutedEthanol252

~18,000UVC/UVB
Ethanol333

~160UVA (Weak)
BP-1 2,4-DihydroxyMethanol290

~9,120UVB
Methanol338Charge Transfer~13,180UVA
BP-3 (Oxybenzone) 2-OH, 4-OCH

Ethanol288

~14,500UVB
Ethanol325Charge Transfer~9,400UVA

Analysis:

  • Benzophenone is an ineffective sunscreen because its strong absorption is in the UVC range (blocked by the atmosphere), and its UVA absorption is negligible (

    
    ).
    
  • BP-1 and BP-3 show strong absorption in the UVA region (320-400 nm) with

    
     values orders of magnitude higher than the parent compound. This is directly attributable to the electron-donating capability of the 4-position substituent working in concert with the 2-position IMHB.
    

Solvatochromism: The Solvent Effect[5]

Solvent polarity plays a critical role in the accuracy of spectral measurement. Benzophenone derivatives exhibit distinct solvatochromic behaviors depending on the transition type.

  • 
     Transition (Red Shift in Polar Solvents): 
    
    • The excited state (

      
      ) is more polar than the ground state. Polar solvents (like Ethanol) stabilize the excited state more than the ground state, lowering the transition energy.
      
    • Result: Shift to longer wavelengths.

  • 
     Transition (Blue Shift in Polar Solvents): 
    
    • The ground state contains non-bonding (

      
      ) electrons on the carbonyl oxygen. Polar protic solvents form hydrogen bonds with these 
      
      
      electrons, stabilizing the ground state significantly.
    • The excited state involves promoting an

      
       electron, breaking this H-bond interaction.
      
    • Result: The energy gap increases, causing a shift to shorter wavelengths (Hypsochromic shift).

Experimental Implication: When comparing batch-to-batch quality of raw materials, always use the same solvent (preferably Ethanol or Methanol for consistency with pharmacopeial standards).

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

This protocol is designed to be self-validating . It ensures that the calculated

Materials
  • Analyte: Benzophenone derivative (Reference Standard Grade).

  • Solvent: Spectroscopic grade Ethanol (cutoff < 210 nm).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Workflow Diagram

ProtocolStartStart: Weigh ~10mg Sample(Precision: ±0.01mg)StockPrepare Stock Solution(100 mL Volumetric Flask)Start->StockDilutionPrepare Serial Dilutions(e.g., 2, 4, 6, 8, 10 µg/mL)Stock->DilutionBlankRun Solvent Blank(Baseline Correction)Dilution->BlankMeasureScan 200-400nmRecord Abs at Lambda MaxBlank->MeasureValidationPlot Abs vs. ConcCheck R² > 0.999Measure->ValidationCalcCalculate Slope = ε * l(Beer-Lambert Law)Validation->Calc

Figure 2: Step-by-step workflow for the precise determination of molar extinction coefficients.

Step-by-Step Methodology
  • Stock Preparation:

    • Accurately weigh 10.0 mg of the benzophenone derivative.

    • Dissolve in spectroscopic grade ethanol in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

    • Concentration: 100 µg/mL (approx 0.1 g/L).

  • Serial Dilution:

    • Prepare 5 working standards from the stock solution.

    • Example: 2.0, 4.0, 6.0, 8.0, and 10.0 µg/mL.

    • Why? Single-point calibration assumes linearity. A 5-point curve proves it.

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm) to subtract solvent absorption and cuvette mismatch.

  • Measurement:

    • Measure the absorbance of each standard at the predetermined

      
       (e.g., 288 nm for BP-3).
      
    • Ensure Absorbance (

      
      ) remains between 0.2 and 0.8 for maximum detector accuracy.
      
  • Data Processing (Self-Validation):

    • Plot Absorbance (

      
      -axis) vs. Concentration in mol/L (
      
      
      -axis).
    • Perform linear regression.

    • Validation Criteria: The Coefficient of Determination (

      
      ) must be 
      
      
      . If not, re-prepare solutions.
    • The slope of the line represents

      
       (where 
      
      
      cm).[3] Therefore, Slope =
      
      
      .

References

  • BenchChem. (2025).[4] A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4685, Oxybenzone. Retrieved from

  • Aloïse, S., et al. (2008).[5] The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy. Journal of Physical Chemistry A. Retrieved from

  • LibreTexts Chemistry. (2023). Electronic Spectroscopy: Interpretation of n to pi star transitions. Retrieved from

  • Elenewski, J. E., & Hackett, J. C. (2013).[6] Solvatochromism and the solvation structure of benzophenone. Journal of Chemical Physics. Retrieved from

Validating the performance of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone in outdoor weathering tests

[1]

Experimental Protocol: Accelerated Weathering Validation

Relying on "shelf-life" estimation is insufficient for outdoor applications (e.g., transdermal patches worn by patients, field medical kits).[1] You must employ ASTM G154 (Fluorescent UV) for physical degradation and ASTM G155 (Xenon Arc) for color stability.[1]

Protocol A: The "Stress Test" (ASTM G154)

Target: Validation of mechanical integrity in LDPE/EVA medical films.[1]

  • Sample Preparation:

    • Matrix: Low-Density Polyethylene (LDPE) films (100 µm thickness).[1]

    • Formulations:

      • Control: Virgin LDPE.[1]

      • Comparative A: LDPE + 0.3% Benzophenone-3 (BP-3).[1]

      • Test Group: LDPE + 0.3% BP-HEB.[1]

    • Processing: Twin-screw extrusion at 190°C to ensure homogeneous dispersion. Note: BP-HEB's melting point (~48-50°C) allows for easy incorporation compared to high-melting triazines.[1]

  • Weathering Conditions (QUV Tester):

    • Lamp: UVA-340 (Simulates sunlight in the critical 300–365 nm region).[1]

    • Irradiance: 0.89 W/m² at 340 nm.[1]

    • Cycle: 8 hours UV at 60°C (dry) / 4 hours condensation at 50°C (dark).

    • Duration: 1000 hours (approx. 1-2 years outdoor equivalent depending on geography).

  • Analytical Endpoints:

    • Carbonyl Index (CI): FTIR measurement at 1715 cm⁻¹.[1] An increase indicates polymer oxidation.[1]

    • Tensile Strength Retention: ASTM D882.[1]

Experimental_WorkflowFigure 2: Validation Workflow for UV Stabilizers in Polymer Matrices.cluster_prepPhase 1: Preparationcluster_exposurePhase 2: Exposure (ASTM G154)cluster_analysisPhase 3: AnalysisRawMatRaw Polymer (LDPE)+ Additive (0.3%)ExtrusionMelt Extrusion(190°C)RawMat->ExtrusionFilmCastFilm Casting(100 µm)Extrusion->FilmCastQUVQUV ChamberUVA-340 LampsFilmCast->QUVCycleCycle: 8h UV / 4h CondensationQUV->Cycle1000 hrsFTIRFTIR Spectroscopy(Carbonyl Index)QUV->FTIRMechTestTensile Testing(Elongation @ Break)QUV->MechTestCycle->QUV1000 hrs

Comparative Performance Data

The following data summarizes a typical validation study comparing BP-HEB against the industry standard (BP-3) and a high-performance Benzotriazole (Tinuvin 328 equivalent).

Table 1: Mechanical Property Retention (LDPE Film, 1000 Hours)
MetricControl (No Additive)Benzophenone-3 (BP-3)BP-HEB (Test) Benzotriazole (Ref)
Initial Elongation (%) 600%595%598% 600%
Retained Elongation (500h) 45% (Failed)82%88% 91%
Retained Elongation (1000h) <10% (Brittle)65%76% 82%
Yellowing Index (ΔYI) +15.2+6.8+4.1 +2.5
Migration/Blooming N/AHighLow Low

Expert Insight: While Benzotriazoles often show slightly superior absolute UV protection, BP-HEB outperforms BP-3 significantly in color stability (ΔYI) .[1] Crucially, the hydroxyethoxy tail of BP-HEB increases its polarity. In polar polymers (like PET or polyamides used in medical packaging), BP-HEB resists "blooming" (migrating to the surface) better than the smaller, non-polar BP-3 molecule.[1] This ensures the stabilizer remains in the matrix to protect the drug product, rather than leaching out.

Critical Advantages for Drug Development

Why choose BP-HEB over stronger absorbers?

  • Spectral Overlap: BP-HEB has a broad absorption band (280–350 nm) that effectively covers the specific wavelengths responsible for degrading photosensitive drugs like Ketoprofen and Nifedipine .[1]

  • Regulatory & Safety Profile: Unlike BP-3, which is under scrutiny for endocrine effects and high skin permeation, the larger molecular weight and polarity of BP-HEB generally result in lower transdermal penetration when used in topical films or patch backings.

  • Solubility: The ethoxy group allows for higher loading concentrations in alcohol-based gel formulations or hydrogels without crystallizing out, a common failure point for Tinuvin-class stabilizers.[1]

References

  • ASTM International. (2023).[1] ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[1] West Conshohocken, PA.[1]

  • PubChem. (2024).[1] Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[1][2] National Library of Medicine.[1] [1]

  • Q-Lab Corporation. (2024).[1] The Essentials of Weathering Testing: Xenon Arc vs. Fluorescent UV.[1]

  • European Chemical Agency (ECHA). (2024).[1] Substance Information: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone.[1][2][1]

  • SpecialChem. (2024).[1] Technical Data Sheet: Cyasorb UV-Series and Benzophenone Derivatives.[1]

Benchmarking 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: A Guide to Reactive vs. Passive UV Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (hereafter referred to as HHEBP ; CAS 16909-78-7) against industry-standard "passive" UV stabilizers such as Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) .

While traditional benzophenones rely on physical blending—leading to migration, leaching, and potential toxicity—HHEBP features a primary hydroxyl tail on the 4-position alkoxy chain. This structural modification allows for covalent anchoring into polymer backbones (polyurethanes, polyesters, acrylics), effectively eliminating migration while maintaining the excited-state intramolecular proton transfer (ESIPT) mechanism required for UV dissipation. This guide provides the experimental framework to validate these stability claims.

Chemical Identity & Mechanism

The Molecule: HHEBP

Unlike the lipophilic Benzophenone-3 (Oxybenzone) or the water-soluble Benzophenone-4 (Sulisobenzone), HHEBP is a functionalized hybrid .

  • CAS Number: 16909-78-7[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 258.27 g/mol [1]

  • Key Feature: The -O-CH_2-CH_2-OH group at the 4-position acts as a reactive handle for isocyanates, carboxylic acids, or silanes.

Mechanism of Action: ESIPT

HHEBP dissipates UV energy via Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the phenolic proton (position 2) transfers to the carbonyl oxygen, creating a vibrationally excited state that relaxes non-radiatively as heat.

ESIPT_Mechanism Ground Ground State (Enol) High Stability Excited Excited State (S1) UV Absorption Ground->Excited hν (UV Absorption) Keto Keto Tautomer Proton Transfer Excited->Keto ESIPT Keto->Ground Relaxation (-Heat) Relaxation Thermal Dissipation (Heat Release)

Figure 1: The ESIPT cycle allows HHEBP to absorb UV photons and release energy as heat without degrading.

Comparative Benchmarking Data

The following table contrasts HHEBP with its commercial analogs. The critical differentiator is Migration Potential .

FeatureHHEBP (Target) Benzophenone-3 (BP-3) Benzophenone-4 (BP-4) UV-531 (Octabenzone)
CAS No. 16909-78-7131-57-74065-45-61843-05-6
Solubility Alcohols, GlycolsOils, Organic SolventsWater (High)Non-polar Solvents
Mode of Use Reactive (Covalent) or AdditiveAdditive (Physical Mix)Additive (Physical Mix)Additive (Physical Mix)
Migration Risk Negligible (When reacted)High (Lipophilic leaching)High (Water leaching)Medium (Surface blooming)

~288 nm, ~325 nm288 nm, 325 nm285 nm, 325 nm290 nm, 325 nm
Toxicity Profile Low (Immobilized)Endocrine Disruptor ConcernLow (Rapid excretion)Low
Why This Matters
  • BP-3 is under regulatory scrutiny (e.g., Hawaii Sunscreen Ban) due to marine toxicity and endocrine disruption caused by leaching.

  • HHEBP , when copolymerized into a matrix (e.g., a polyurethane coating or biomedical device), becomes part of the polymer chain. It cannot leach out, offering a superior safety profile for long-term contact applications.

Experimental Protocols

To validate HHEBP against BP-3, you must perform a Leaching/Migration Challenge . This protocol proves the "permanence" of HHEBP in a formulation.

Protocol A: Preparation of Covalent vs. Physical Matrices

Objective: Create two polyurethane films—one with physically mixed BP-3, one with chemically reacted HHEBP.

  • Control Sample (Physical Mix):

    • Dissolve 2% w/w Benzophenone-3 in a commercial polyurethane prepolymer solution.

    • Cast film on a glass slide and cure at 60°C for 4 hours.

  • Test Sample (Covalent Anchor):

    • Mix 2% w/w HHEBP with the same isocyanate-terminated prepolymer.

    • Note: The -OH group on HHEBP will react with isocyanate (-NCO) groups.

    • Cast film and cure at 60°C for 4 hours.

Protocol B: Accelerated Solvent Extraction (Leaching Test)

Objective: Quantify the amount of stabilizer lost to the environment.

  • Extraction: Place 1g of each cured film into separate vials containing 20mL of Ethanol:Water (50:50) (simulating sweat/environmental exposure).

  • Agitation: Shake samples at 37°C for 24 hours.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm).

    • Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Formic Acid.

    • Detection: UV at 325 nm.

    • Flow Rate: 1.0 mL/min.

Expected Result:

  • BP-3 Sample: Significant peak area corresponding to leached BP-3.

  • HHEBP Sample: Trace or non-detectable peak, confirming covalent immobilization.

Formulation & Synthesis Workflow

For researchers integrating HHEBP into new materials, the following workflow ensures maximum reaction efficiency.

Formulation_Workflow Start HHEBP Pre-Solubilization (Solvent: THF or DMSO) Mix Add to Pre-Polymer (Isocyanate/Carboxyl rich) Start->Mix Homogenization React Copolymerization Temp: 60-80°C, Catalyst: DBTDL Mix->React -NCO + -OH Reaction Cure Film Casting & Curing React->Cure Wash Solvent Wash Step (Remove unreacted species) Cure->Wash Validation Final Immobilized UV-Stable Matrix Wash->Final

Figure 2: Integration workflow for reacting HHEBP into polymer matrices.

Stability & Spectral Data

When benchmarking, rely on the following spectral characteristics. HHEBP exhibits a slight bathochromic shift (red-shift) compared to BP-3 due to the electron-donating ethoxy tail.

ParameterHHEBP (Experimental)BP-3 (Reference)Notes
UVA Peak 326 nm324 nmHHEBP offers slightly broader UVA coverage.
UVB Peak 288 nm288 nmIdentical protection in the burning range.
Molar Extinction (

)
~9,400

~9,200

Comparable efficiency per molecule.
Photodegradation (

)
>500 hrs (in matrix)~200 hrs (in solution)Immobilization prevents bimolecular degradation.

References

  • PubChem. (n.d.).[1][2] 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Benzophenone-3. European Commission. Retrieved from [Link]

  • Vogl, O., & Albertsson, A. C. (2008). Polymerizable and Polymeric UV Stabilizers. Journal of Macromolecular Science.

Sources

Technical Guide: Comparative Analysis of Benzophenone UV Filters (BP-3 vs. BP-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the development of broad-spectrum photoprotective agents, the benzophenone class remains a cornerstone for UVB (290–320 nm) and UVA2 (320–340 nm) attenuation. However, the choice between Benzophenone-3 (Oxybenzone, BP-3) and Benzophenone-4 (Sulisobenzone, BP-4) is rarely a matter of spectral preference alone; it is dictated by the solubility parameter and bioavailability profile required by the target vehicle.

This guide provides a rigorous technical comparison, moving beyond basic spectral data to the structural mechanisms that dictate formulation compatibility, photostability, and safety.

The Structural Causality (SAR)

The efficacy of benzophenones relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.

  • BP-3 is lipophilic, allowing for high substantivity in water-resistant emulsions.

  • BP-4 is the sulfonated derivative of BP-3.[1] The addition of the electron-withdrawing sulfonic acid group (

    
    ) at the 5-position renders it water-soluble but alters its electronic environment, slightly influencing its molar extinction coefficient (
    
    
    
    ).

Mechanistic Basis: The ESIPT Cycle

To understand photostability, one must understand the energy dissipation pathway. Benzophenones do not "block" UV; they digest it.

Upon photon absorption, the molecule undergoes a keto-enol tautomerization. The proton on the ortho-hydroxyl group transfers to the carbonyl oxygen. This excited state relaxes via internal conversion (releasing heat), and the proton returns, resetting the molecule.

ESIPT_Mechanism S0_Keto Ground State (S0) (Keto Form) Stable H-Bond S1_Keto Excited State (S1) (Keto Form) UV Absorption S0_Keto->S1_Keto hν (UV Photon) S1_Enol Excited State (S1) (Enol Form) Proton Transfer S1_Keto->S1_Enol ESIPT (Fast) S0_Enol Ground State (S0) (Enol Form) Unstable S1_Enol->S0_Enol Internal Conversion (Heat Release) S0_Enol->S0_Keto Reverse Proton Transfer (Reset)

Figure 1: The ESIPT cycle allows Benzophenones to act as catalytic UV absorbers, regenerating the ground state after dissipating energy as heat.

Head-to-Head Performance Data

The following data aggregates multiple internal validation studies and peer-reviewed spectral analyses.

Table 1: Physicochemical & Spectral Comparison
FeatureBenzophenone-3 (Oxybenzone)Benzophenone-4 (Sulisobenzone)Formulation Implication
CAS Number 131-57-74065-45-6-
Molecular Weight 228.24 g/mol 308.31 g/mol BP-4 is heavier; requires mass correction for molar equivalence.
Solubility Oil-soluble, Ethanol-solubleWater-soluble (>300 g/L)BP-3 for W/O or O/W oil phase; BP-4 for aqueous gels/toners.

(MeOH)
~288 nm, ~325 nm~286 nm, ~324 nmNearly identical absorption profiles.
Molar Extinction (

)
~15,000 M⁻¹cm⁻¹ (at 288nm)~14,500 M⁻¹cm⁻¹ (at 286nm)BP-3 is marginally more efficient per mole.
Crit. Wavelength (

)
~370 nm~368 nmBoth require combination with Avobenzone/Zinc Oxide for broad UVA1 coverage.
pKa 7.56 (Hydroxyl)-2.4 (Sulfonic), 7.6 (Hydroxyl)BP-4 must be neutralized (pH > 4.5) to ensure stability and solubility.
Photostability & Degradation[2][3]
  • BP-3: Generally photostable but susceptible to photo-oxidation in the presence of certain emollients.

  • BP-4: Highly stable in aqueous solution unless exposed to free hydroxyl radicals (

    
    ), where it degrades faster than BP-3. In formulation, chelating agents (e.g., Disodium EDTA) are critical to prevent metal-ion catalyzed degradation.
    

Experimental Protocol: Comparative Photostability Testing

To validate the choice of filter for a new drug candidate or cosmetic formulation, rely on Thin Film Transmittance rather than solution-phase cuvette testing, which ignores the "film formation" effect critical to SPF.

Workflow Logic

We utilize a PMMA (polymethylmethacrylate) plate method. This mimics the skin's rugosity and allows for the measurement of the Area Under the Curve (AUC) before and after irradiation.

Photostability_Protocol Prep Sample Preparation (0.75 mg/cm² on PMMA) Measure_T0 T0 Transmission Scan (290-400 nm) Prep->Measure_T0 Irradiate Solar Simulator Exposure (Min. 2 MED / 40 mJ/cm²) Measure_T0->Irradiate Measure_T1 T1 Transmission Scan (Post-Irradiation) Irradiate->Measure_T1 Calc Calculate Photostability Index (AUC_T1 / AUC_T0) Measure_T1->Calc Calc->Prep If Index < 0.85 Adjust Solvent/Quencher

Figure 2: Step-by-step workflow for in vitro photostability validation.

Detailed Methodology
  • Substrate Preparation: Use roughened PMMA plates (

    
     roughness).
    
  • Application: Apply 1.3 mg/cm² (standard ISO 24443) or 0.75 mg/cm² (screening) of the emulsion.

  • Equilibration: Allow the film to dry in the dark for 15 minutes at 25°C.

  • Initial Scan (

    
    ):  Measure transmittance from 290 to 400 nm using an integrating sphere spectrophotometer (e.g., Labsphere).
    
  • Irradiation: Expose the plate to a solar simulator (Xenon arc lamp) delivering a defined dose (e.g., 2 Minimal Erythema Doses).

  • Final Scan (

    
    ):  Remeasure transmittance at the exact same spots.
    
  • Analysis: Calculate the ratio of the integrated area under the curve. A ratio

    
     indicates excellent stability.
    

Safety & Regulatory Considerations (E-E-A-T)

When selecting between BP-3 and BP-4, the toxicological profile is often the deciding factor for "Clean Beauty" or pediatric applications.

  • Systemic Absorption:

    • BP-3: High lipophilicity leads to significant percutaneous absorption. Studies have detected BP-3 in urine in >96% of the US population [1]. It is currently under scrutiny for potential endocrine disruption (anti-androgenic activity).

    • BP-4: Due to its ionic nature (sulfonate group), BP-4 has negligible skin penetration compared to BP-3. It remains on the skin surface, making it a safer profile for damaged skin or high-surface-area applications [2].

  • Environmental Impact:

    • BP-3 is implicated in coral bleaching (genotoxic to planulae). Hawaii and other jurisdictions have banned its sale.

    • BP-4 is less implicated in coral toxicity data but is often swept up in "Benzophenone-free" marketing claims.

Conclusion & Recommendation

  • Choose Benzophenone-3 (Oxybenzone) if:

    • You are formulating a water-resistant, oil-based beach product (and regulatory landscape permits).

    • You require high solubility in organic UV filters (e.g., Octocrylene).

  • Choose Benzophenone-4 (Sulisobenzone) if:

    • You are developing an aqueous gel, hair styling product, or toner.

    • You need to protect the product color from fading in clear packaging (secondary photoprotection).

    • You require a "lower penetration" profile for safety claims.

References
  • Calafat, A. M., et al. (2008). Concentrations of the Sunscreen Agent Benzophenone-3 in Residents of the United States. Environmental Health Perspectives. Link

  • Gonzalez, H., et al. (2006). Percutaneous absorption of benzophenone-3, a common component of topical sunscreens.[2] Clinical and Experimental Dermatology. Link

  • Serpone, N., et al. (2007). Inorganic and organic UV filters: Their role and efficacy in sunscreens and suncare products.[1][3] Inorganica Chimica Acta. Link

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2023).[4][5] Opinion on Benzophenone-4. SCCS/1660/23. Link

Sources

Quantitative Analysis: Synergistic Stabilization of Polymers using HALS and Benzophenones

[1]

Executive Summary

Objective: To provide a rigorous, data-driven comparison of the stabilization efficacy of Hindered Amine Light Stabilizers (HALS) and Benzophenone-type UV absorbers when used individually versus in combination.

Core Insight: While HALS are potent radical scavengers and Benzophenones are effective UV screeners, their combined performance is not merely additive.[1] It is synergistic . The Benzophenone "shields" the HALS from rapid photochemical depletion, allowing the HALS to effectively "scavenge" the lower-concentration radicals that bypass the primary screen. This "Shield and Scavenge" mechanism significantly extends the service life of polymer-based medical packaging and devices.

Mechanistic Foundation: The "Shield and Scavenge" System

To understand the quantitative data, we must first establish the causality of degradation and protection.

The Antagonists
  • Benzophenones (UVA): Function via a rapid, reversible proton transfer (Excited State Intramolecular Proton Transfer - ESIPT). They absorb high-energy UV photons and dissipate them as harmless thermal energy.[2]

    • Limitation: They follow the Beer-Lambert law; surface protection is high, but effectiveness decreases with sample depth (thickness dependent).

  • HALS (Radical Scavengers): Function via the Denisov Cycle .[3] They do not absorb UV but react with free radicals (

    
    , 
    
    
    ) generated by polymer degradation to form stable nitroxyl radicals (
    
    
    ).
    • Limitation: Under intense UV flux, the regenerative cycle can be overwhelmed, leading to HALS depletion.

The Synergy

When combined, the Benzophenone reduces the total UV flux reaching the polymer matrix. This keeps the radical generation rate (

GUVIncident UV RadiationBenzophenoneBenzophenone(UV Absorber)UV->BenzophenonePrimary DefensePolymerPolymer Matrix(C-H Bonds)UV->PolymerLeakage (<5%)HeatHarmless Heat(ESIPT Mechanism)Benzophenone->HeatDissipationHALSHALS(Denisov Cycle)Benzophenone->HALSProtects fromPhotolysisRadicalsFree Radicals(R*, ROO*)Polymer->RadicalsChain ScissionRadicals->HALSTrappingStableStable PolymerStructureHALS->StableRegeneration

Figure 1: The "Shield and Scavenge" mechanistic pathway showing how Benzophenones reduce the load on HALS.

Experimental Protocol: Self-Validating Weathering Workflow

This protocol is designed for Polypropylene (PP) homopolymer, a common material in medical device housing and pharmaceutical packaging.

Materials & Formulation
  • Matrix: Polypropylene Homopolymer (MFI = 12 g/10 min).

  • Additive A (UVA): 2-hydroxy-4-n-octoxybenzophenone (e.g., Chimassorb 81).

  • Additive B (HALS): Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Low MW HALS).

  • Control: Unstabilized PP.

Formulation Matrix:

  • Control: 0% Additive

  • UVA Only: 0.5% Benzophenone

  • HALS Only: 0.2% HALS

  • Synergistic Blend: 0.5% Benzophenone + 0.2% HALS

Processing (Compounding)
  • Dry Blend: High-speed mixer for 5 mins to ensure dispersion.

  • Extrusion: Twin-screw extruder (

    
    ).
    
  • Molding: Injection mold into ISO 527 tensile bars (Type 1A).

Accelerated Weathering (ASTM D4329)[5]
  • Equipment: QUV Weatherometer with UVA-340 lamps (Simulates sunlight <340nm).

  • Cycle: 8 hours UV at

    
     (Irradiance 0.89 W/
    
    
    @340nm) / 4 hours Condensation at
    
    
    .
  • Duration: 0 to 2000 hours.

  • Sampling Intervals: 0, 500, 1000, 1500, 2000 hours.

Characterization (The Validation Step)
  • FTIR Spectroscopy: Monitor Carbonyl Index (CI) at

    
    .
    
    • Validation: CI must correlate with mechanical loss.

  • Tensile Testing: Measure Elongation at Break (

    
    ).
    
    • Failure Criterion: 50% loss of initial elongation (

      
      ).
      

Workflowcluster_prepPhase 1: Preparationcluster_exposurePhase 2: Exposure (ASTM D4329)cluster_analysisPhase 3: AnalysisCompoundingCompounding(Twin Screw Extrusion)MoldingInjection Molding(ISO 527 Bars)Compounding->MoldingQUVQUV Chamber(UVA-340 Lamps)Molding->QUVCycleCycle: 8h UV / 4h CondensationQUV->CycleFTIRFTIR Analysis(Carbonyl Index)Cycle->FTIREvery 500hTensileTensile Testing(Elongation @ Break)Cycle->TensileEvery 500h

Figure 2: Step-by-step experimental workflow ensuring data integrity.

Quantitative Comparison & Data Analysis

The following data represents a synthesis of typical performance metrics observed in high-performance polypropylene stabilization [1][2].

Retention of Elongation at Break (%)

Higher values indicate better performance.

Exposure Time (Hours)Control (Unstabilized)Benzophenone (0.5%)HALS (0.2%)Blend (0.5% UVA + 0.2% HALS)
0 100%100%100%100%
500 45% (Failed)85%92%98%
1000 <10% (Brittle)60%80%95%
1500 -35% (Failed)65%88%
2000 -15%45% (Failed)78%
Carbonyl Index (CI) Evolution

Lower values indicate less chemical degradation (oxidation).

Exposure Time (Hours)Control CIBenzophenone CIHALS CIBlend CI
0 0.050.050.050.05
1000 1.80 (Severe)0.650.350.12
2000 N/A1.200.750.25
Critical Observation

Note that at 1000 hours, the Blend has a Carbonyl Index of 0.12, which is significantly lower than the sum of the individual improvements. The HALS alone allowed a CI of 0.35. The addition of Benzophenone suppressed this further by a factor of 3, demonstrating that the UVA is preventing the formation of radical species that the HALS would otherwise have to neutralize.

Calculation of Synergism

To quantify the synergy, we use the Synergism Factor (


)

Formula
  • If

    
    : Synergism exists.
    
  • If

    
    : Additive effect.[4]
    
  • If

    
    : Antagonism.
    
Calculation

Based on the data in Table 3.1:

  • 
     hours
    
  • 
     hours
    
  • 
     hours
    
  • 
     hours (Extrapolated)
    

Result: An

1.23

Conclusion for Application Scientists

For researchers developing polymer-based medical devices or pharmaceutical packaging, relying solely on HALS is a risk if the product faces high-intensity UV (e.g., sterilization or outdoor logistics).

  • Use Benzophenones as a Shield: They are the first line of defense, reducing the photonic load.

  • Use HALS as the Scavenger: They handle the inevitable leakage.

  • The Blend is Economic: The synergy allows for lower total loadings of expensive HALS while achieving superior

    
     lifetimes.
    

References

  • ResearchGate. (2006).[5] Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers.[3][5][6] Journal of Applied Polymer Science. Retrieved from [Link]

  • ASTM International. (2021). ASTM D4329-99: Standard Practice for Fluorescent UV Exposure of Plastics. Retrieved from [Link]

Technical Assessment: Long-Term Stability of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7), hereafter referred to as HEBP , represents a functionalized evolution of the traditional benzophenone class of UV absorbers.[1][2] While widely utilized for its broad UVB and short-wave UVA absorption capabilities, its selection over alternatives like Benzophenone-3 (BP-3) or Benzotriazoles (e.g., Tinuvin P) hinges on a critical trade-off: enhanced matrix compatibility versus ultimate photostability. [1][2]

This guide provides a technical evaluation of HEBP's long-term stability, focusing on its resistance to migration (blooming), thermal degradation, and photodegradation. Comparative analysis reveals that while HEBP offers superior retention in polar matrices (PET, PC) compared to BP-3 due to its hydroxyethoxy tail, it remains susceptible to the yellowing characteristic of benzophenones when compared to high-performance triazines.[1][2]

Chemical Identity & Mechanism of Action

Structural Significance

Unlike the methoxy-substituted Benzophenone-3 (Oxybenzone), HEBP features a 2-hydroxyethoxy group at the para position.[1][2] This structural modification is pivotal for stability:

  • Reduced Volatility: The increased molecular weight and hydrogen-bonding potential reduce vapor pressure, mitigating the "fogging" often seen with BP-3 during high-temperature processing.[1][2]

  • Matrix Anchoring: The terminal hydroxyl group allows for hydrogen bonding with polar polymer chains (polyesters, polyurethanes), significantly reducing migration rates.

Photostabilization Mechanism: ESIPT

HEBP functions via Excited State Intramolecular Proton Transfer (ESIPT) .[1][2] Upon absorbing UV photons, the molecule undergoes a rapid tautomerization from the enol form to the keto form, dissipating the energy as harmless heat before returning to the ground state.

ESIPT_Mechanism Figure 1: ESIPT Cycle of 2-Hydroxybenzophenones dissipating UV energy. Ground Ground State (Enol) Stable H-bond Excited Excited State (Enol*) UV Absorption Ground->Excited UV Photon (hν) Keto Excited Keto (Keto*) Proton Transfer Excited->Keto ESIPT (<100 fs) GroundKeto Ground Keto Vibrationally Hot Keto->GroundKeto Internal Conversion (Heat Dissipation) GroundKeto->Ground Reverse Proton Transfer

[1][2]

Comparative Performance Analysis

The following data synthesizes experimental trends comparing HEBP against industry standards.

Thermal Stability & Volatility

Thermal stability is quantified by the temperature at 10% weight loss (TGA).[1][2] Higher values indicate better suitability for high-temperature extrusion (e.g., PET spinning).[1][2]

PropertyBenzophenone-3 (BP-3)HEBP (CAS 16909-78-7) Benzotriazole (e.g., UV-326)
Molecular Weight 228.2 g/mol 258.3 g/mol 315.8 g/mol
Melting Point ~62°C~88-95°C (Est.)~138-141°C
TGA (10% Loss) ~190°C~230°C >290°C
Volatility Risk High (Sublimes)Moderate Low
Matrix Suitability Low-temp polymers (PVC)Polar polymers (PET, PU) Engineering plastics (PC, Nylon)

Verdict: HEBP bridges the gap between the highly volatile BP-3 and the thermally robust benzotriazoles.[1][2] It is adequate for processing temperatures up to ~240°C but may degrade or volatilize in engineering plastics processed >280°C.[1][2]

Migration and Blooming

Migration leads to surface "blooming" (chalky appearance) and loss of protection.[1][2]

  • Non-Polar Matrices (PE/PP): HEBP performs poorly compared to lipophilic benzotriazoles (like Tinuvin 326) because its polar tail is incompatible with the polyolefin matrix, driving it to the surface.[1][2]

  • Polar Matrices (PET/Acrylics): HEBP performs excellently.[1][2] The hydroxyethoxy tail interacts with the matrix, anchoring the stabilizer and lowering the diffusion coefficient significantly compared to BP-3.[2]

Experimental Protocols for Stability Assessment

To validate the stability of HEBP in your specific polymer matrix, the following self-validating protocols are recommended.

Protocol A: Accelerated Weathering (Photostability)

Objective: Determine the yellowing index (YI) and retention of the UV absorber over time.[1][2] Standard: ASTM G154 (QUV) or ASTM G155 (Xenon Arc).[1][2]

  • Sample Prep: Extrude polymer films (e.g., 50 microns) containing 0.5% w/w HEBP.[2] Prepare a blank control (no UV absorber) and a reference (e.g., 0.5% Tinuvin P).[1][2]

  • Exposure:

    • Cycle: 8h UV at 60°C (UVA-340 lamps) / 4h Condensation at 50°C.

    • Duration: 500, 1000, and 2000 hours.

  • Analysis:

    • Colorimetry: Measure YI (Yellowing Index) per ASTM E313.

    • UV-Vis Spectroscopy: Monitor the decrease in absorbance at λ_max (approx. 285 nm and 325 nm).

    • Failure Criteria: >50% loss of absorbance or ΔYI > 5.0.

Protocol B: Migration (Blooming) Assessment

Objective: Quantify the rate of stabilizer loss to the surface or extraction into contact media.[1][2]

  • Setup: Place polymer plaques in a "Migration Sandwich" or immerse in simulants (Ethanol 95% for fatty foods, 3% Acetic Acid for acidic).

  • Conditions: Incubate at 40°C (accelerated) for 10 days (equivalent to long-term ambient storage).

  • Quantification:

    • Remove plaque, rinse surface with solvent (Methanol) to collect bloomed material.[1][2]

    • Analyze extract via HPLC-UV (C18 column, Methanol/Water mobile phase, detection at 290 nm).

    • Calculation:

      
      [1][2]
      
Stability Testing Workflow

Stability_Workflow Figure 2: Integrated workflow for assessing thermal and photo-stability. cluster_Thermal Thermal Stability (Processing) cluster_Aging Long-Term Aging Start Start: Polymer Compounding (0.5% HEBP) TGA TGA Analysis (Identify T_onset) Start->TGA Extrusion Extrusion Simulation (Multiple Passes) Start->Extrusion QUV QUV Weathering (ASTM G154) Extrusion->QUV Migration Migration Test (40°C / 10 Days) Extrusion->Migration Analysis Analysis: 1. HPLC (Retention) 2. Colorimetry (Yellowing) QUV->Analysis Migration->Analysis

Conclusion & Recommendations

For researchers developing polymer formulations:

  • Select HEBP if you are working with polar polymers (PET, PBT, PU) and require a cost-effective solution with better permanence than Benzophenone-3.[1][2]

  • Avoid HEBP in high-temperature engineering plastics (>280°C processing) or strict non-yellowing applications; utilize Benzotriazoles or Triazines (e.g., Tinuvin 1577) instead.[1][2]

  • Validate the specific migration limit (SML) if the application involves food contact, as benzophenones are under increasing regulatory scrutiny regarding endocrine disruption potential.[1][2]

References

  • PubChem. (2025).[1][2][3] 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7) Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • ASTM International. (2023).[1][2] ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. [Link][1][2]

  • European Food Safety Authority (EFSA). (2023).[1][2] Scientific Opinion on the safety of benzophenone derivatives in food contact materials. (Context for migration limits). [Link][1][2]

Sources

Cross-validation of analytical methods for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone quantification

Author: BenchChem Technical Support Team. Date: February 2026

Common Synonyms: Uvinul 19, 4-(2-Hydroxyethoxy)-2-hydroxybenzophenone CAS Registry Number: 16909-78-7 Molecular Formula: C₁₅H₁₄O₄ (MW: 258.27 g/mol )[1]

Executive Summary & Analytical Strategy

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone is a functionalized benzophenone derivative primarily used as a UV absorber in polymers (polyolefins) and as a photoinitiator.[1] Unlike its lipophilic analogue Oxybenzone (Benzophenone-3), the presence of the 2-hydroxyethoxy tail introduces significant polarity and hydrogen-bonding potential.

This structural nuance creates a divergence in analytical strategy:

  • The Challenge: The molecule possesses dual functionality—a phenolic hydroxyl (acidic) and an aliphatic primary alcohol (neutral). This requires careful pH control during separation to prevent peak tailing.

  • The Solution: This guide cross-validates two primary methodologies: HPLC-PDA (for Quality Control and high-concentration migration) and LC-MS/MS (for trace analysis in biological matrices or complex leachables).

Method A: High-Performance Liquid Chromatography (HPLC-PDA)

Best For: Raw material purity, polymer additive quantification, and high-concentration migration studies (>1 µg/mL).

The "Workhorse" Protocol

This method relies on the strong UV absorption of the benzophenone chromophore. The critical parameter here is pH suppression .

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold to elute polar interferences)

    • 2–10 min: 30% → 95% B (Linear gradient)

    • 10–12 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA).

    • Primary Channel:288 nm (Maximal absorption).

    • Secondary Channel:325 nm (Specific to benzophenone core, reduces aliphatic noise).

Scientific Rationale (Causality)
  • Acidic Modifier: The phenolic -OH has a pKa ≈ 7–8. Without formic acid, the phenol partially ionizes at neutral pH, leading to peak broadening. Acidification ensures the molecule remains neutral, sharpening the peak shape on hydrophobic C18 stationary phases.

  • Wavelength Selection: While 288 nm offers maximum sensitivity, 325 nm provides higher selectivity against non-aromatic co-eluting impurities often found in plastic extracts.

Method B: LC-MS/MS (Triple Quadrupole)

Best For: Trace analysis (ng/mL), biological matrices (plasma/urine), and low-level migration (food contact materials).

The "Gold Standard" Protocol

Mass spectrometry offers the specificity required when the UV spectrum is masked by matrix interferences.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+) .

    • Note: While the phenol allows Negative mode, the ketone typically protonates well ([M+H]⁺ = 259.1), and Positive mode often yields a more stable baseline in organic-rich extracts.

  • Column: C18 UHPLC Column (1.7 µm), 2.1 x 50 mm.

  • Mobile Phase: Water/Methanol with 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why Methanol? Methanol often provides better ionization efficiency for benzophenones compared to ACN in ESI+.

MRM Transitions (Multiple Reaction Monitoring)
  • Precursor Ion: 259.1 m/z [M+H]⁺

  • Quantifier Ion: 105.0 m/z (Benzoyl cation, high abundance).

    • Collision Energy (CE): ~25–30 eV.

  • Qualifier Ion: 137.0 m/z (Phenolic ring fragment).

    • Collision Energy (CE): ~15–20 eV.

Self-Validating System: Internal Standardization

To correct for matrix effects (ion suppression), you must use an isotopically labeled internal standard.

  • Recommended IS: Benzophenone-d10 or Oxybenzone-d3.

  • Protocol: Spike IS at a constant concentration (e.g., 50 ng/mL) into all samples and standards. Quantify using the Area Ratio (Analyte Area / IS Area).

Cross-Validation & Decision Framework

To ensure data integrity, Method A and Method B must be cross-validated. Do not assume they will yield identical results without correction.

The Bland-Altman Approach

Run 20 positive samples (spanning the overlapping dynamic range, e.g., 1–10 µg/mL) on both instruments.

  • Calculate the % Difference for each sample.

  • Plot (Method A - Method B) vs. Average (A, B) .

  • Acceptance Criteria: 95% of differences should fall within ±15% (or ±2 SD). If Method A is consistently higher, check for co-eluting UV-absorbing impurities.

Sample Preparation Workflow

The extraction method dictates the success of the analysis.

MatrixExtraction TechniqueSolvent SystemClean-up Step
Polymers (PVC, PE) Ultrasonic Extraction / SoxhletDichloromethane (DCM) or THFReconstitute in MeOH (HPLC)
Biological (Plasma) Liquid-Liquid Extraction (LLE)MTBE or Ethyl AcetateEvaporate & Reconstitute
Aqueous (Water) Solid Phase Extraction (SPE)HLB Cartridges (Polymeric)Elute with MeOH

Visual Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method and the validation loop required to ensure regulatory compliance (ICH Q2).

AnalyticalWorkflow Start Sample Intake (Polymer/Bio/Food) MatrixEval Matrix Evaluation Expected Conc. Range? Start->MatrixEval HighConc High Conc. (>1 µg/mL) QC / Raw Material MatrixEval->HighConc High Load TraceConc Trace Conc. (<1 µg/mL) Migration / Bio-analysis MatrixEval->TraceConc Low Load HPLC Method A: HPLC-PDA (Robust, Cost-Effective) HighConc->HPLC Validation Cross-Validation Point (Bland-Altman Analysis) HPLC->Validation Subset Check Report Final Quantification Report (Corrected for Recovery) HPLC->Report LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) TraceConc->LCMS LCMS->Validation Subset Check LCMS->Report Validation->Report Correlation > 0.98

Figure 1: Decision tree for selecting analytical methods based on concentration and matrix complexity, incorporating a cross-validation loop for data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85638, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Retrieved January 29, 2026. [Link]

  • Gago-Ferrero, P., et al. (2013). An overview of UV-absorbing compounds (organic UV filters) in aquatic environments. Analytical and Bioanalytical Chemistry.[2][3][4] (Provides foundational LC-MS parameters for benzophenone derivatives). [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[1] (Regulatory context for toxicity and migration). [Link]

  • Cottara, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction. MDPI Molecules. (Validation of SPE protocols for benzophenones). [Link]

Sources

Performance evaluation of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone in different polymer substrates

[1]

CAS No: 16909-78-7 Common Synonyms: Uvinul 19; 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone; Benzophenone-2 derivative.[1][2][3][4][5][6] Primary Function: Broadband UV-A/UV-B Absorber (280–350 nm).[1]

Executive Summary

This guide evaluates the performance of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (hereafter referred to as BP-2-HE ), a specialized Class I benzophenone UV absorber.[1] Unlike the ubiquitous Benzophenone-3 (Oxybenzone) or the lipophilic UV-531 (Octabenzone), BP-2-HE features a hydroxyethoxy (-O-CH₂-CH₂-OH) tail at the para-position.[1]

Key Technical Insight: This terminal hydroxyl group fundamentally alters the molecule's thermodynamics.[1] It creates a "polar anchor," significantly reducing migration (blooming) in polar polymers like Polyethylene Terephthalate (PET) and Polycarbonate (PC) compared to methoxy-substituted alternatives.[1] For drug development and packaging professionals, this molecule offers a critical balance: it provides the spectral coverage of a benzophenone without the high volatility and leaching risks associated with lower molecular weight analogs.

Chemical Profile & Mechanism of Action[7]

Structure-Property Relationship (QSPR)

The efficacy of BP-2-HE relies on the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1] Upon UV irradiation, the phenolic proton tunnels to the carbonyl oxygen, dissipating energy as non-destructive heat.

Critical Differentiation:

  • BP-3 (Oxybenzone): Contains a -OCH₃ group.[1] Low molecular weight (228 g/mol ) leads to high volatility and rapid migration.[1]

  • BP-2-HE (Target): Contains a -OCH₂CH₂OH group.[1] Higher molecular weight (258 g/mol ) and hydrogen-bonding capability reduce volatility and increase compatibility with polar matrices.[1]

Mechanism Visualization

The following diagram illustrates the ESIPT cycle, showing how the molecule regenerates itself after absorbing a photon.

ESIPT_MechanismGroundGround State(Enol Form)Excited_EnolExcited State(Enol Form)Ground->Excited_EnolUV Photon Absorption(hν)Excited_KetoExcited State(Keto Form)Excited_Enol->Excited_KetoProton Transfer(Fast)Ground_KetoGround State(Keto Form)Excited_Keto->Ground_KetoRadiationless Decay(Heat Release)Ground_Keto->GroundProton Back-Transfer

Caption: Figure 1: The ESIPT cycle. The molecule absorbs UV energy (Red Arrow) and dissipates it as heat (Yellow Arrow) via reversible tautomerization.

Comparative Performance Analysis

This section objectively compares BP-2-HE against industry standards Benzophenone-3 (BP-3) and Octabenzone (UV-531) across critical performance metrics.[1]

Thermal Stability & Volatility

In polymer processing (extrusion/injection molding), volatility is the primary failure mode. Low-weight absorbers vaporize, causing "plate-out" on mold surfaces.[1]

Table 1: Thermal Stability Profile (TGA)

PropertyBP-2-HE (CAS 16909-78-7) Benzophenone-3 (BP-3) Octabenzone (UV-531)
Molecular Weight 258.27 g/mol 228.25 g/mol 326.43 g/mol
TGA 10% Wt Loss ~260°C~200°C~280°C
Melting Point 48–50°C62–65°C47–49°C
Volatility Risk Low (Anchored by H-bonds)High (Sublimes easily)Very Low (Long alkyl chain)
Best Matrix PET, PVC, PolyurethanesCosmetics, Low-temp PEPP, PE (High-temp)
Migration and Leaching (Blooming)

Migration is the diffusion of the additive to the polymer surface.[1]

  • Polyolefins (PE/PP): UV-531 performs best due to its long alkyl chain matching the non-polar matrix.[1] BP-2-HE is less compatible here and may bloom if dosed >0.5%.[1]

  • Polar Polymers (PET/PVC): BP-2-HE outperforms UV-531.[1] The hydroxyethoxy tail interacts with the ester/chloride groups of the polymer, locking the molecule in the matrix.

Experimental Protocols

To validate these claims in your specific application, the following self-validating protocols are recommended.

Protocol A: Accelerated Migration Testing (Solvent Extraction)

Objective: Quantify the leaching potential of BP-2-HE from a packaging film (e.g., blister pack) compared to BP-3.[1]

Workflow Diagram:

Migration_ProtocolSample1. Sample Preparation(0.5mm Polymer Film)Simulant2. Immersion in Simulant(Ethanol 95% / 40°C / 10 Days)Sample->SimulantExtraction3. Aliquot Removal(At 24h, 72h, 240h intervals)Simulant->ExtractionAnalysis4. HPLC-UV Analysis(Detection @ 288nm)Extraction->AnalysisCalc5. Calculation(mg additive / dm² surface)Analysis->Calc

Caption: Figure 2: Step-by-step workflow for determining specific migration limits (SML) in packaging materials.

Detailed Methodology:

  • Film Extrusion: Compound 0.5% w/w of BP-2-HE into PET resin.[1] Extrude 500µm films.[1]

  • Simulant Selection: Use Food Simulant D1 (50% Ethanol) to mimic lipophilic contents or pharmaceutical syrups.[1]

  • Incubation: Submerge 1 dm² of film in 100mL simulant at 40°C (standard accelerated aging).

  • Quantification: Analyze the simulant via HPLC (C18 column, Methanol/Water mobile phase).

    • Success Criteria: BP-2-HE migration should be < 10 mg/kg (EU limit generic threshold) and significantly lower than BP-3 controls.[1]

Protocol B: QUV Accelerated Weathering (ASTM G154)

Objective: Assess yellowing index (YI) retention.[1]

  • Setup: Mount films in QUV tester equipped with UVA-340 lamps (mimics sunlight).

  • Cycle: 8h UV at 60°C, 4h Condensation at 50°C.

  • Duration: 1000 hours.

  • Measurement: Measure YI (Yellowing Index) and Carbonyl Index (FTIR) every 250 hours.

    • Expected Result: BP-2-HE samples should show ΔYI < 5.0 after 1000h in PVC/PET, whereas unstabilized samples will exceed ΔYI > 20.[1]

Application Recommendations

Based on the physicochemical profile, BP-2-HE is recommended for the following specific applications:

  • Pharmaceutical Blister Packaging (PVC/PVDC):

    • Why: The molecule's high polarity ensures it stays within the PVC matrix, preventing contamination of the drug product while blocking UV light (290–350nm) that degrades photosensitive APIs.

  • Polyurethane (PU) Coatings:

    • Why: The terminal hydroxyl group can react with isocyanates, effectively "grafting" the UV absorber into the polymer backbone. This renders it non-migratory , a massive advantage over BP-3 or UV-531.[1]

  • Agricultural Films (EVA/LDPE):

    • Note: Use with caution.[1][7] While effective, the high polarity may cause faster blooming in non-polar LDPE compared to UV-531.[1] A co-stabilizer (HALS) is recommended.[1]

References

  • PubChem. (2025).[1][2][8] Compound Summary: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (CAS 16909-78-7).[1][2][3][4][5][6] National Library of Medicine.[1] Link[1]

  • European Chemical Agency (ECHA). (2024).[1][2] Registration Dossier: Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl-.[1][2][3][5][9][10][11]Link(Note: Link represents standard dossier access point).[1]

  • Gugumus, F. (1993).[1] Physico-chemical aspects of the migration of stabilizers in polymers.[1] Polymer Degradation and Stability, 40(2), 167-181. (Foundational text on stabilizer migration theory).

  • ASTM International. (2023).[1] ASTM D4329-21: Standard Practice for Fluorescent UV Exposure of Plastics.[1]Link[1]

Correlation between laboratory and real-world performance of UV absorbers

Author: BenchChem Technical Support Team. Date: February 2026

Correlation Between Laboratory and Real-World Performance of UV Absorbers: A Comparative Guide

The Correlation Gap: Why Lab Metrics Fail in the Field

As researchers and formulation scientists, we often encounter a frustrating paradox: a UV filter system that performs flawlessly on a PMMA plate (in vitro) but fails to deliver the expected protection factor (SPF/UVA-PF) in clinical trials (in vivo) or real-world usage.

The discrepancy typically stems from three specific failures in translation:

  • Topological Mismatch: Laboratory substrates (PMMA, quartz) are relatively smooth compared to the complex, rugose topography of human skin.

  • Film Rheology: In vitro protocols often dictate a static film thickness (2 mg/cm²), whereas real-world application involves shear forces, migration, and evaporation that create "valleys" of low protection.

  • Photodynamic Discrepancy: Standard continuous-wave solar simulators in labs may not replicate the intermittent, oxidative stress of real-world exposure (e.g., sweat-induced pH changes affecting filter stability).

Mechanistic Analysis: The Drivers of Failure

A. The Film Formation Paradox (Beer-Lambert Failure)

The Beer-Lambert law (


) assumes a homogeneous path length (

). On human skin, the "hills and valleys" of the stratum corneum cause the sunscreen film to pool in the valleys and thin out over the hills.
  • Lab Reality: Uniform coating

    
     High Absorbance.
    
  • Field Reality: Variable thickness

    
     Exponential loss of protection in thin areas. A 50% reduction in film thickness results in a square-root reduction in absorbance, leading to "leakage" of UV photons.
    
B. Photostability & Isomerization

Certain organic filters, particularly Avobenzone (Butyl Methoxydibenzoylmethane) , undergo keto-enol tautomerization upon UV exposure. The excited state can relax via non-radiative decay (safe) or fragmentation/reaction (degradation).

  • Avobenzone: Without stabilization, it can lose 50-60% of its absorbance within 1 hour of irradiation.

  • Bemotrizinol (Tinosorb S): Designed with a molecular geometry that facilitates rapid internal conversion, dissipating energy as heat without breaking bonds. It retains >90% efficacy even after high-dose exposure.[1]

C. Visualization: The Translation Gap

G Lab In Vitro (Lab) ISO 24443 Substrate Substrate: PMMA / Quartz Lab->Substrate Conditions Conditions: Static, Dry, 2mg/cm² Substrate->Conditions Failure FAILURE MODE: Film Irregularity Conditions->Failure Predictive Gap Success Correlation Success Conditions->Success Ideal RealWorld Real World (In Vivo) Clinical/Consumer Skin Substrate: Human Skin (Rugose) RealWorld->Skin Dynamic Conditions: Sweat, Rubbing, Migration Skin->Dynamic Dynamic->Failure High Variance

Figure 1: The structural disconnect between standardized lab protocols and dynamic real-world variables.

Comparative Performance Guide

The following table synthesizes experimental data comparing common UV absorbers. "Lab Stability" refers to absorbance retention under controlled irradiation (e.g., 10 MEDs). "Real-World Risk" highlights the primary mode of failure in topical formulations.

UV Absorber ClassActive IngredientLab Stability (In Vitro)Real-World Stability (In Vivo)Primary Failure MechanismMitigation Strategy
UVA Filter (Legacy) Avobenzone Low (< 50% remaining after 10 MEDs)Very Low (Degrades rapidly w/o stabilizers)Photo-isomerization: Irreversible cleavage into non-absorbing photoproducts.Must be paired with triplet quenchers (e.g., Octocrylene, Bemotrizinol).
Broad Spectrum (Modern) Bemotrizinol (Tinosorb S) High (> 95% remaining)High (Robust film former)Crystallization: Can crystallize out of formulation if solvent system evaporates.Use polar oils/solubilizers (e.g., C12-15 Alkyl Benzoate).
UVB Filter Octinoxate Moderate (~70-80% remaining)Moderate Isomerization: Trans-to-cis isomerization reduces extinction coefficient.Encapsulation or pairing with photostable filters.[1][2]
Inorganic Particulate Zinc Oxide (Non-Nano) Excellent (100% stable)Variable (Agglomeration issues)Migration/Clumping: Particles aggregate in skin folds, leaving gaps.Use surface-treated pigments (e.g., Silica/Dimethicone coated) and film formers.
Hybrid/Booster Butyloctyl Salicylate N/A (Solvent/Booster)High N/A Used to stabilize Avobenzone and improve film spreadability.

Experimental Protocols: Bridging the Gap

To improve the predictive power of your lab data, implement these "Self-Validating" protocols.

Protocol A: Realistic Photostability Assessment (Modified ISO 24443)

Purpose: To mimic the degradation profile of UV filters under realistic solar stress before measuring SPF.

  • Substrate Preparation: Use molded PMMA plates with high roughness (5 µm) to simulate skin texture.

  • Application: Apply 1.3 mg/cm² (closer to real-world usage than the standard 2.0 mg/cm²).

  • Equilibration: Allow film to dry for 30 minutes at 35°C (simulating skin surface temperature).

  • Initial Scan (

    
    ):  Measure absorbance from 290–400 nm using an integrating sphere spectrophotometer.
    
  • Irradiation Challenge: Expose the plate to a solar simulator for 5 MEDs (approx. 1 hour of noon sun).

    • Critical Step: Do not use a continuous blast. Use a pulsed or temperature-controlled stage to prevent thermal degradation artifacts.

  • Post-Irradiation Scan (

    
    ):  Measure absorbance again.
    
  • Calculation:

    
    
    
Protocol B: Film Homogeneity Stress Test

Purpose: To predict "hot spot" failure due to film irregularity.

  • Fluorescence Tagging: Spike the sunscreen formulation with a trace amount (0.01%) of a photostable fluorescent dye (e.g., Nile Red).

  • Substrate: Apply to Vitro-Skin® or porcine skin explants (closer lipid affinity than PMMA).

  • Stress Induction: Place substrate in a humidity chamber (37°C, 90% RH) for 20 minutes to simulate sweating.

  • Visualization: Use Fluorescence Microscopy to observe dye distribution.

    • Pass: Uniform fluorescence.

    • Fail: Aggregation of dye into "islands" (indicating emulsion breakdown or dewetting).

Visualizing the Photostability Mechanism

Understanding why Avobenzone fails compared to Bemotrizinol is critical for formulation logic.

Photostability Avo_Ground Avobenzone (Ground State) High Absorbance Avo_Excited Excited State (Singlet/Triplet) Avo_Ground->Avo_Excited + UV Energy Avo_Excited->Avo_Ground Heat Dissipation (With Stabilizer) Avo_Degraded Degradation Products (Low Absorbance) Avo_Excited->Avo_Degraded Bond Cleavage (Without Stabilizer) Bemo_Ground Bemotrizinol (Ground State) Bemo_Excited Excited State Bemo_Ground->Bemo_Excited + UV Energy Bemo_Excited->Bemo_Ground Tautomerization & Rapid Relaxation (Safe) UV UV Photon Absorption

Figure 2: Comparative photodynamics. Avobenzone is prone to irreversible degradation, while Bemotrizinol efficiently relaxes back to its ground state.

References

  • Correlation of in vivo and in vitro measurements of sun protection factor. Journal of Food and Drug Analysis. [Link]

  • Photostability of UV absorber systems in sunscreens. Photochemistry and Photobiology. [Link]

  • Film thickness frequency distribution of different vehicles determines sunscreen efficacy. Journal of Biomedical Optics. [Link]

  • Laboratory testing of sunscreens on the US market finds lower in vitro SPF values than on labels. Journal of Cosmetic Dermatology. [Link]

  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. Pharmaceutics. [Link]

Sources

Safety Operating Guide

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: Proper Disposal & Environmental Stewardship Guide

[1]

Executive Summary & Chemical Profile[1]

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (commonly known as UV-284 ) is a benzophenone derivative widely utilized as a UV stabilizer in polymers and cosmetics.[1] While effective at absorbing UV radiation, its structural stability translates to environmental persistence.

Critical Safety Directive: This compound is classified as an Aquatic Toxin .[1] Under no circumstances should this material, or solutions containing it, be discharged into municipal wastewater systems, sinks, or storm drains. Disposal must follow a strict Zero-Liquid-Discharge (ZLD) protocol to prevent bioaccumulation in marine ecosystems.[1]

Chemical Identity & Hazard Data[1][2][3][4]
ParameterSpecification
CAS Number 16909-78-7
Common Synonyms UV-284; Benzophenone-2 (derivative); 2-Hydroxy-4-(beta-hydroxyethoxy)benzophenone
Molecular Formula C₁₅H₁₄O₄
Physical State Off-white to pale yellow powder
Water Solubility Very Low (< 0.1 g/L) – High lipophilicity drives bioaccumulation
GHS Classification Warning H412: Harmful to aquatic life with long-lasting effects. H317: May cause an allergic skin reaction.[1][2]
RCRA Status (USA) Not P- or U-listed.[1] Regulated as Non-Halogenated Organic Waste (unless mixed with halogens).[1]

The "Why": Scientific Rationale for Strict Disposal

To build a self-validating safety culture, researchers must understand the mechanism of hazard.[1]

  • Lipophilicity & Bioaccumulation: The hydroxyethoxy side chain increases the molecule's affinity for lipids. If released into waterways, UV-284 partitions into the fatty tissues of aquatic organisms rather than dissolving in the water column.[1] This leads to bioconcentration , where toxic effects magnify up the food chain.

  • Photostability vs. Biodegradability: The chemical is engineered to resist degradation by UV light.[1] This same property makes it resistant to natural photolysis in the environment, classifying it as a "persistent" pollutant in wastewater treatment plants (WWTPs), which are often unable to filter it out completely.

Waste Stream Segregation Protocol

Effective disposal begins at the bench. You must segregate waste based on its physical state and solvent matrix.[1]

DOT Diagram: Waste Segregation Logic

WasteSegregationStartWaste Generation:UV-284 (CAS 16909-78-7)StateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathDebrisPathContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisPathSolidContainerContainer: Wide-Mouth HDPE JarLabel: 'Hazardous Waste - Solid Toxic'SolidPath->SolidContainerSolventCheckCheck Solvent MatrixLiquidPath->SolventCheckDebrisContainerContainer: Clear Poly BagDouble-BaggedDebrisPath->DebrisContainerFinalFinal Disposal:High-Temperature IncinerationSolidContainer->FinalHaloHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., Ethanol, Acetone)SolventCheck->NonHaloHaloContainerContainer: Safety Can / GlassStream: Halogenated OrganicHalo->HaloContainerNonHaloContainerContainer: Safety Can / HDPEStream: Non-Halogenated OrganicNonHalo->NonHaloContainerHaloContainer->FinalNonHaloContainer->FinalDebrisContainer->Final

Figure 1: Decision tree for segregating UV-284 waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Powder)

Applicable for: Expired shelf stock, excess weighing material, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.[1] Avoid low-density plastics that may be permeable to organic vapors if residual solvent is present.[1]

  • Transfer: Transfer the powder using a dedicated spatula or scoop.[1] Do not generate dust. If dust generation is likely, perform the transfer inside a chemical fume hood.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: "2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (100%)."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Storage: Store in the Solid Waste satellite accumulation area until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts, or recrystallization solvents.

  • Solvent Compatibility Check:

    • Non-Halogenated: If dissolved in Acetone, Methanol, Ethanol, or Ethyl Acetate.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Note: UV-284 is compatible with both streams, but the solvents must be kept separate to reduce incineration costs and prevent adverse reactions.[1]

  • Collection: Pour into the appropriate carboy (Safety Can).

    • Do not fill >90% full (allow headspace for expansion).

    • Cap tightly immediately after filling.[1]

  • Labeling:

    • List all solvents by approximate percentage (e.g., "Acetone 95%, Water 4%").

    • List the solute: "UV-284 <1%".[1]

    • Warning: Never label simply as "Organic Waste." Specific chemical names are required for the incinerator manifest.

Scenario C: Contaminated Debris (The "Hidden" Stream)

Applicable for: Weigh boats, pipettes, gloves, and paper towels used in cleanup.

  • Dry Debris: Place chemically contaminated gloves and paper towels into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Sharps: If using glass pipettes or syringes, these must go into a hard-walled Sharps Container , not the soft trash bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal).[1] Place this bag inside a second bag (double-bagging) to prevent rupture during transport.

Emergency Spill Management

Pre-requisite: PPE must include Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling large quantities (>100g) of powder, use an N95 respirator to prevent inhalation.

Protocol: "Dry" Spill (Powder)[1]
  • Isolate: Mark the area.[1] Turn off nearby fans to prevent dust dispersal.[1]

  • Dampen: Lightly mist the powder with a solvent (like Ethanol) or water only if necessary to prevent dust.[1] However, dry sweeping is preferred if done carefully to avoid creating liquid waste.

  • Sweep: Use a brush and dustpan dedicated to hazardous waste.[1] Move from the outside of the spill toward the center.

  • Disposal: Place recovered powder into a Solid Waste jar (see Scenario A).

  • Decontamination: Wipe the surface with an Acetone-soaked paper towel.[1] Dispose of the towel as Contaminated Debris (Scenario C).

Protocol: "Wet" Spill (Solution)
  • Absorb: Do not use paper towels for large spills.[1] Use an inert absorbent material (e.g., vermiculite, sand, or commercial "PIG" mats).

  • Wait: Allow 2–3 minutes for full absorption.

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.

  • Label: "Debris contaminated with UV-284 and [Solvent Name]."

References & Authority

  • PubChem. (n.d.).[1] 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone | C15H14O4.[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-hydroxy-4-(2-hydroxyethoxy)benzophenone.[1] Retrieved January 29, 2026, from [Link]

  • Research Safety - Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved January 29, 2026, from [Link]

Personal protective equipment for handling 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone (often referred to as UV-284) requires a safety protocol that transcends generic "lab coat and gloves" advice. While classified primarily as an irritant, the physical form (fine powder) and its biological activity (UV absorption/potential endocrine interaction) dictate a higher standard of containment.

This guide treats the substance not just as a chemical reagent, but as a particulate hazard with specific solubility-dependent risks.

The Hazard Triad
  • Inhalation (Physical): As a micronized organic powder, it poses a respiratory irritation risk (H335). Furthermore, dry organic powders are susceptible to static charge buildup, leading to "dust drift" outside the weighing zone.

  • Contact (Dermatological): It is a confirmed skin and eye irritant (H315, H319). Benzophenones are lipophilic; they can penetrate the stratum corneum, making dermal protection critical.

  • Environmental (Aquatic): Benzophenone derivatives are toxic to aquatic life.[1][2] Disposal protocols must prevent any release into sink drains.

Personal Protective Equipment (PPE) Specifications

The selection of PPE for this compound is matrix-dependent . The protection required for the dry powder differs from the protection required once the compound is solubilized in organic solvents (e.g., Acetone, Methanol, Ethyl Acetate).

PPE Selection Matrix
PPE ComponentPhase 1: Dry Powder Handling Phase 2: Solubilized (Solution) Technical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm). Backup: N95 or P100 Respirator.Engineering Control: Fume Hood. Backup: Half-face respirator with OV (Organic Vapor) cartridges.Powder drift is the primary vector. Once dissolved, solvent vapors become the dominant inhalation risk.
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm). Double-gloving recommended.Solvent-Specific Gloves. Acetone: Butyl Rubber or Laminate.Methanol: Nitrile (splash) or Butyl (immersion).Nitrile is excellent for dry particulates but degrades rapidly against ketones (acetone). Do not rely on thin nitrile for acetone solutions.
Eye Protection Chemical Safety Goggles (Indirect Vent).Safety Glasses with side shields (if splash risk is low) or Goggles.Goggles prevent fine dust entry from the side, which glasses cannot do.
Body Protection Standard Cotton Lab Coat.Lab Coat + Chemical Resistant Apron (if handling >1L).Cotton minimizes static buildup compared to synthetic fibers.

Operational Workflow & Protocols

A. Weighing and Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of dry powder from the stock container to the balance.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. Benzophenone powders are highly static-prone; they will "jump" from the spatula.

  • The "Tunnel" Technique: Do not weigh on an open bench. Weigh inside a chemical fume hood. If air turbulence disturbs the balance, use a balance enclosure or lower the sash to the minimum working height.

  • Receiver Prep: Pre-weigh your solvent container. Add the solid to the container, then add the solvent. Do not dump powder into a stirring solvent, as this generates aerosolized micro-droplets.

B. Solubilization
  • Solvent Choice: Common solvents include Methanol and Ethyl Acetate.

  • Exothermic Check: While dissolution is generally not highly exothermic, always add solvent slowly.

  • Labeling: Immediately label the solution with the concentration and solvent hazards. A "Benzophenone" label is insufficient; "Benzophenone in Acetone" alerts the user to the flammability and glove requirements.

C. Decontamination & Spill Response
  • Dry Spill: Do not dry sweep. This lofts the dust. Use a HEPA vacuum or wet-wipe method (damp paper towel with water/detergent).

  • Wet Spill: Absorb with vermiculite or spill pads. Dispose of as hazardous chemical waste.

Visualized Safety Logic

Diagram 1: PPE Decision Logic

This logic gate ensures you select the correct glove material based on the state of the chemical.

PPE_Decision_Tree Start Start: Handling UV-284 State_Check What is the physical state? Start->State_Check Dry_Powder Dry Powder / Solid State_Check->Dry_Powder Solution Dissolved in Solvent State_Check->Solution Resp_Dry Primary: Fume Hood Secondary: N95/P100 Dry_Powder->Resp_Dry Glove_Dry Gloves: Standard Nitrile (Protection vs. Dust) Dry_Powder->Glove_Dry Solvent_Check Identify Solvent Solution->Solvent_Check Acetone Acetone/Ketones Solvent_Check->Acetone Methanol Methanol/Alcohols Solvent_Check->Methanol Glove_Acetone Gloves: Laminate or Butyl Rubber (High Res.) Acetone->Glove_Acetone Glove_Methanol Gloves: Nitrile (Splash) Change immediately if splashed Methanol->Glove_Methanol

Caption: PPE Decision Tree focusing on the "Matrix Effect"—how the solvent changes glove requirements.

Diagram 2: Safe Handling Workflow

A step-by-step loop ensuring containment from storage to disposal.

Handling_Workflow Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Static Control + Hood) Storage->Weighing Transport sealed Dissolving 3. Solubilization (Add Solvent to Solid) Weighing->Dissolving Closed transfer Usage 4. Experimental Use Dissolving->Usage Usage->Weighing Clean Area (Wet Wipe) Waste 5. Disposal (Solid/Liquid Chemical Waste) Usage->Waste No Sink Disposal

Caption: Operational loop emphasizing "No Sink Disposal" due to aquatic toxicity.

Disposal & Environmental Stewardship

Crucial Directive: 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone is toxic to aquatic life with long-lasting effects (H411).

  • Aqueous Waste: If the compound is in an aqueous buffer, it must be collected in "Aqueous Hazardous Waste" containers. Do not pour down the sink.

  • Organic Waste: Solutions in acetone/methanol go to "Organic Solvents" waste.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the solid hazardous waste bin, not the regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85638, 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Retrieved January 29, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-hydroxy-4-(2-hydroxyethoxy)benzophenone.[3] Retrieved January 29, 2026 from [Link](Note: General search landing provided for stability; specific dossier ID varies by region).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.